molecular formula C12H9NO3 B1463803 4-(3-Carboxyphenyl)-2-hydroxypyridine CAS No. 1261925-28-3

4-(3-Carboxyphenyl)-2-hydroxypyridine

Cat. No.: B1463803
CAS No.: 1261925-28-3
M. Wt: 215.2 g/mol
InChI Key: QRVGYRMSHGHBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxyphenyl)-2-hydroxypyridine is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Carboxyphenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Carboxyphenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-oxo-1H-pyridin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGYRMSHGHBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682764
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-28-3
Record name 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Fidelity Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine: A Modular Suzuki-Miyaura Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(3-Carboxyphenyl)-2-hydroxypyridine" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

4-(3-Carboxyphenyl)-2-hydroxypyridine (also designated as 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid ) is a critical bi-aryl scaffold used in the development of Topoisomerase inhibitors, kinase inhibitors (e.g., Topiroxostat analogs), and Gallocatechin mimetics.

From a process chemistry perspective, the synthesis of this molecule presents two primary challenges:

  • Tautomeric Control: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. Synthetic intermediates must be locked (O-protected) to prevent catalyst poisoning during metal-catalyzed cross-coupling.

  • Regioselectivity: Direct functionalization of the pyridine ring at the C4 position requires specific directing groups or pre-functionalized halogenated precursors.

This guide details a convergent Suzuki-Miyaura cross-coupling pathway . Unlike linear condensation methods (e.g., Guareschi-Thorpe), this modular approach allows for the independent optimization of the aryl and pyridine fragments, ensuring higher purity profiles and scalability for GMP applications.[1]

Retrosynthetic Logic

The most robust disconnection relies on the formation of the bi-aryl C–C bond between the pyridine C4 and the phenyl ring.

  • Disconnection: C4(Py)–C(Ar) bond.

  • Fragment A (Electrophile): 4-Iodo-2-methoxypyridine. The methoxy group serves as a "masked" pyridone, increasing solubility and preventing Pd-catalyst coordination to the amide nitrogen.

  • Fragment B (Nucleophile): 3-(Methoxycarbonyl)phenylboronic acid. The ester protects the carboxylic acid, preventing protodeboronation and solubility issues during the coupling.

  • Transform: Suzuki-Miyaura Coupling

    
     Global Deprotection (Hydrolysis/Demethylation).
    

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Electrophile Synthesis)

If 4-iodo-2-methoxypyridine is not commercially sourced, it is synthesized from 2,4-dichloropyridine.

Reaction: Nucleophilic Aromatic Substitution (


) followed by Finkelstein-like halogen exchange.
  • Methoxylation: React 2,4-dichloropyridine with NaOMe in MeOH (Reflux, 4h). Note: This yields a mixture; the 2-methoxy-4-chloro isomer is favored due to the directing effect of the ring nitrogen.

  • Iodination: Convert 2-methoxy-4-chloropyridine to the iodo-derivative using NaI and Acetyl Chloride in Acetonitrile (Reflux, 12h) to increase reactivity for the Suzuki step.

Phase 2: The Suzuki-Miyaura Cross-Coupling

This step constructs the bi-aryl core. We utilize a Pd(dppf)Cl₂ catalyst system which is robust against air and moisture compared to Pd(PPh₃)₄.

ParameterSpecificationRationale
Substrate A 4-Iodo-2-methoxypyridine (1.0 eq)Highly reactive electrophile; O-Me group prevents catalyst poisoning.
Substrate B 3-(Methoxycarbonyl)phenylboronic acid (1.2 eq)Excess ensures complete consumption of the expensive iodide.
Catalyst Pd(dppf)Cl₂[1][2][3] · DCM (3-5 mol%)Bidentate ligand (dppf) prevents

-hydride elimination and stabilizes Pd(0).
Base K₂CO₃ (3.0 eq)Anhydrous carbonate buffers the reaction without causing premature hydrolysis.
Solvent 1,4-Dioxane / Water (9:1 v/v)Aqueous component is critical for the transmetallation step (activation of boronate).
Temp/Time 90°C, 4–6 hoursOptimized for conversion while minimizing homocoupling.[1]

Step-by-Step Workflow:

  • Charge a reaction vessel with 4-Iodo-2-methoxypyridine (10 mmol), Boronic Acid (12 mmol), and K₂CO₃ (30 mmol).

  • Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Add degassed 1,4-Dioxane (45 mL) and Water (5 mL).

  • Add Pd(dppf)Cl₂ (0.3 mmol) under a positive stream of nitrogen.

  • Heat to 90°C with vigorous stirring. Monitor by HPLC/TLC until the iodide is

    
    .
    
  • Workup: Cool to RT, filter through a Celite pad (removes Pd black).[1] Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate:Methyl 3-(2-methoxypyridin-4-yl)benzoate .

Phase 3: Global Deprotection (Demethylation & Hydrolysis)

This step simultaneously cleaves the methyl ester (to acid) and the methyl ether (to pyridone).

Reagents: 48% HBr (aq) / Acetic Acid.

Protocol:

  • Dissolve the intermediate (from Phase 2) in Glacial Acetic Acid (5 mL/g).

  • Add 48% Hydrobromic Acid (5 mL/g).

  • Reflux at 100–110°C for 12–16 hours.

    • Mechanism:[1][4][5][6][7] The ester hydrolyzes via acid catalysis (

      
      ). The methyl ether undergoes nucleophilic attack by bromide ion (
      
      
      
      ), liberating chloromethane/bromomethane and generating the thermodynamic pyridone product.
  • Isolation: Cool the mixture to room temperature. Pour slowly into Ice Water .

  • Precipitation: The product, 4-(3-Carboxyphenyl)-2-hydroxypyridine , is amphoteric but typically precipitates at pH ~3–4. Adjust pH with dilute NaOH if necessary to maximize precipitation.

  • Filter the off-white solid, wash with water and cold acetone.

  • Recrystallization: DMF/Water or Ethanol/Water.

Pathway Visualization

The following diagram illustrates the convergent logic and intermediate transformations.

SynthesisPathway start_py 2,4-Dichloropyridine inter_py1 2-Methoxy-4-chloropyridine start_py->inter_py1 NaOMe, MeOH Reflux, 4h inter_py2 4-Iodo-2-methoxypyridine (Electrophile) inter_py1->inter_py2 NaI, AcCl MeCN, Reflux coupled Methyl 3-(2-methoxypyridin-4-yl)benzoate (Protected Intermediate) inter_py2->coupled Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C start_bor 3-Carboxyphenylboronic acid inter_bor 3-(Methoxycarbonyl)phenylboronic acid (Nucleophile) start_bor->inter_bor MeOH, H2SO4 (Esterification) inter_bor->coupled final 4-(3-Carboxyphenyl)-2-hydroxypyridine (Target) coupled->final Global Deprotection 48% HBr, AcOH Reflux, 16h

Figure 1: Convergent Suzuki-Miyaura route for the synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine.

Process Control & Troubleshooting

Critical Quality Attribute (CQA)Risk FactorMitigation Strategy
Protodeboronation Loss of boronic acid activity before coupling.Use the methyl ester of the boronic acid rather than the free acid. Maintain base concentration; avoid prolonged heating before catalyst addition.
Homocoupling (Bi-aryl) Oxidative coupling of boronic acids.Ensure rigorous degassing (

sparge) of solvents. Use distilled dioxane (peroxide-free).
Incomplete Demethylation Residual methoxy-pyridine impurity.Ensure high temperature reflux (>100°C) with excess HBr. Monitor by LC-MS (Target Mass: 215.2 Da).
Pd Contamination Residual heavy metal in API.Use QuadraPure™ TU or similar thiourea scavengers during the workup of the coupled intermediate.

References

  • Suzuki-Miyaura Coupling of 4-Pyridyl Boronates

    • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Deriv
    • Source: [1]

  • Synthesis of 2-Hydroxypyridines via Pd-Catalysis

    • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids.
    • Source: [1]

  • Topiroxostat Intermediate Chemistry (Analogous Scaffolds)

    • Methods for the preparation of topiroxostat and intermedi
    • Source: [1]

  • General Pyridone Synthesis Reviews

    • Synthesis of 2,3-dihydro-4-pyridones and rel
    • Source: [1]

Sources

Structural Elucidation and Synthetic Utility of 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule commonly referred to as 4-(3-Carboxyphenyl)-2-hydroxypyridine represents a critical pharmacophore in modern medicinal chemistry.[1] While its common name highlights its pyridine core, rigorous IUPAC nomenclature prioritizes the carboxylic acid moiety, redefining it as a substituted benzoic acid. This guide provides a comprehensive technical analysis of this scaffold, focusing on its structural tautomerism, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and its application as a hydrogen-bond donor/acceptor motif in kinase inhibitor design.[1]

Nomenclature and Structural Dynamics

IUPAC Designation and Priority Rules

In chemical nomenclature, functional group priority dictates the parent structure.[1] The carboxylic acid group (-COOH) holds seniority over both the ketone (=O) and hydroxyl (-OH) groups found on the pyridine ring.[1] Consequently, the molecule is correctly named as a derivative of benzoic acid , not pyridine.

  • User-Provided Name: 4-(3-Carboxyphenyl)-2-hydroxypyridine (Semi-systematic; treats pyridine as parent).[1]

  • Preferred IUPAC Name (Hydroxyl form): 3-(2-Hydroxypyridin-4-yl)benzoic acid.[1]

  • Preferred IUPAC Name (Tautomer form): 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid .[1]

The Tautomeric Equilibrium

A critical error in modeling this scaffold is assuming it exists statically as a 2-hydroxypyridine.[1] In the solid state and in polar solvents (biological media), the equilibrium heavily favors the 2-pyridone (lactam) tautomer over the 2-hydroxypyridine (lactim) form.[1] This distinction is vital for accurate molecular docking studies, as the pyridone form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) profile compared to the hydroxypyridine.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromatic Sextet Lactam Lactam Form (2-Pyridone) Predominant in Polar Media Lactim->Lactam  Proton Transfer  

Figure 1: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1][2][3] The pyridone form (red) is the biologically relevant species.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][4][5]

The most robust route to this scaffold involves a palladium-catalyzed Suzuki-Miyaura coupling.[1] Direct coupling of unprotected 2-hydroxypyridines can be sluggish due to catalyst poisoning by the free amide/hydroxyl functionality.[1] Therefore, a protection-deprotection strategy using 2-methoxy-4-halopyridine is recommended for high yields.[1]

Reaction Pathway Visualization

SynthesisPath Boronic 3-Carboxyphenylboronic Acid Coupling Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Boronic->Coupling Halide 4-Iodo-2-methoxypyridine Halide->Coupling Intermediate Intermediate: 3-(2-methoxypyridin-4-yl)benzoic acid Coupling->Intermediate Hydrolysis Step 2: Acid Hydrolysis HBr / AcOH or HCl Reflux Intermediate->Hydrolysis Product Final Product: 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid Hydrolysis->Product

Figure 2: Two-step synthetic workflow utilizing the O-methyl protection strategy to ensure catalyst efficiency.[1]

Detailed Experimental Protocol

Step 1: Suzuki Coupling

  • Reagents: Charge a round-bottom flask with 4-iodo-2-methoxypyridine (1.0 equiv), 3-carboxyphenylboronic acid (1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black.[1] Acidify the filtrate with 1M HCl to pH 3–4 to precipitate the carboxylic acid intermediate.[1] Collect the solid by filtration.[1]

Step 2: Demethylation (Hydrolysis) [1]

  • Reaction: Dissolve the intermediate in a mixture of glacial acetic acid and 48% aqueous HBr (1:1). Heat to reflux (approx. 100°C) for 4–6 hours. This converts the 2-methoxypyridine to the thermodynamically stable 2-pyridone.[1]

  • Isolation: Pour the reaction mixture onto crushed ice. The final product, 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid , will precipitate as an off-white solid.[1]

  • Purification: Recrystallize from ethanol/water if necessary.

Physicochemical Profiling

Understanding the physicochemical properties is essential for evaluating the "drug-likeness" of this scaffold.[1] The presence of both a carboxylic acid and a pyridone motif creates a zwitterionic character at neutral pH.[1]

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₁₂H₉NO₃Core scaffold composition.[1]
Molecular Weight 215.21 g/mol Low MW allows for significant substitution without breaking Lipinski's Rule of 5.[1]
Predicted pKa (Acid) ~4.2 (COOH)Ionized (anionic) at physiological pH (7.4).[1]
Predicted pKa (Base) ~0.7 (Pyridone O)The pyridone oxygen is a very weak base; protonation occurs only in strong acid.[1]
H-Bond Donors 2 (NH, COOH)Critical for binding site interactions (e.g., hinge region of kinases).[1]
H-Bond Acceptors 3 (C=O, COOH)Facilitates water solubility and receptor docking.[1]
LogP (Octanol/Water) ~1.2Moderate lipophilicity; good balance for oral bioavailability.[1]

Pharmacological Applications[2][6]

The 4-aryl-2-pyridone motif is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1]

  • PIM Kinase Inhibition: The pyridone ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase active site. The carboxylic acid moiety can extend into the solvent-exposed region or interact with conserved lysine/aspartate residues.[1]

  • Topoisomerase Inhibition: Substituted benzoic acid derivatives fused with heterocyclic rings have shown potential in stabilizing the DNA-topoisomerase cleavage complex.[1]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight and high ligand efficiency, this molecule serves as an excellent "starting fragment" that can be grown to increase potency and selectivity.[1]

References

  • IUPAC Nomenclature Rules

    • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names.[1]

    • Source: International Union of Pure and Applied Chemistry (IUPAC).[1][4]

    • URL:[Link][1]

  • Tautomerism of 2-Hydroxypyridines

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Suzuki-Miyaura Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][5]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link]

  • Kinase Inhibitor Design (Pyridone Scaffolds)

    • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine deriv
    • Source: PubMed.[1]

    • URL:[Link] (General reference for pyridone kinase scaffolds).[1]

Sources

Topic: Tautomeric Equilibrium of 4-(3-Carboxyphenyl)-2-hydroxypyridine: A Multi-faceted Investigative Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of modern organic chemistry with profound implications in drug discovery, materials science, and molecular biology. The 2-hydroxypyridine⇌2-pyridone equilibrium is a canonical example, where subtle environmental cues can dramatically shift the balance between the aromatic alcohol (enol) form and the amide-like (keto) form. This guide provides an in-depth, field-proven framework for the comprehensive investigation of tautomerism in a substituted hydroxypyridine, 4-(3-Carboxyphenyl)-2-hydroxypyridine. We will move beyond mere procedural descriptions to explain the causal logic behind experimental design, ensuring a self-validating, robust analytical system. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and understand tautomeric systems.

Foundational Principles: The 2-Hydroxypyridine System

The tautomerism between 2-hydroxypyridine (the "enol" or "hydroxy" form) and its corresponding 2-pyridone (the "keto" or "oxo" form) is a delicate balance of competing factors.[1][2]

  • Aromaticity vs. Bond Strength: The 2-hydroxypyridine tautomer possesses a fully aromatic pyridine ring. Conversely, the 2-pyridone form, while having a delocalized system, benefits from the high thermodynamic stability of the carbon-oxygen double bond (C=O).[2][3]

  • Environmental Influence: The position of this equilibrium is exquisitely sensitive to its environment.[4]

    • Solvent Polarity: Non-polar solvents tend to favor the less polar 2-hydroxypyridine form, whereas polar, protic solvents like water strongly stabilize the more polar 2-pyridone tautomer through hydrogen bonding.[4][5][6]

    • pH: The acidity or basicity of the medium can ionize the molecule, creating new species and shifting the equilibrium.

    • Intermolecular Forces: In the solid state, intermolecular hydrogen bonding often favors the 2-pyridone structure, which can form stable hydrogen-bonded dimers.[1][3]

The introduction of a 3-carboxyphenyl substituent on the 4-position of the pyridine ring adds significant complexity. This group introduces an additional acidic proton and new sites for hydrogen bonding, potentially influencing the tautomeric preference in ways that must be elucidated experimentally.

Tautomeric Forms of 4-(3-Carboxyphenyl)-2-hydroxypyridine

The central equilibrium to be investigated is between the hydroxy form (I) and the pyridone form (II).

workflow_logic UV_Vis UV-Vis Spectroscopy (Solvent & pH Dependence) Conclusion Comprehensive Understanding of Tautomeric Equilibrium UV_Vis->Conclusion Corroborates NMR NMR Spectroscopy (¹H, ¹³C in various solvents) NMR->Conclusion Corroborates DFT Computational Chemistry (DFT Energy Calculations) DFT->Conclusion Predicts & Validates

Caption: Logic of the integrated analytical approach.

Experimental Protocols & Theoretical Workflows

Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine

While numerous synthetic routes exist for substituted pyridones, a common and reliable method involves a Suzuki-Miyaura cross-coupling reaction. A plausible, though unverified, route could involve coupling 3-boronobenzoic acid with a suitable 4-halo-2-hydroxypyridine derivative. For the purposes of this guide, we will assume the compound has been synthesized and purified to >98% purity, as confirmed by LC-MS and ¹H NMR.

UV-Vis Spectroscopic Analysis

Causality: The electronic conjugation in the hydroxy (I) and pyridone (II) tautomers is substantially different. The fully aromatic system of (I) will exhibit distinct π-π* transitions compared to the cross-conjugated system of (II). By observing how the absorption maxima (λ_max) and molar absorptivity shift in response to solvent polarity and pH, we can deduce the predominant form in each environment. [7][8]It is a well-established principle that distinct tautomers will have different absorption spectra. [8][9] Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable solvent like DMSO or Methanol.

  • Solvent Series Preparation: In a series of quartz cuvettes, prepare solutions of identical concentration (e.g., 25 µM) by diluting the stock into a range of solvents with varying polarities:

    • Non-polar: Cyclohexane or 1,4-Dioxane

    • Polar Aprotic: Acetonitrile (ACN)

    • Polar Protic: Ethanol, Water

  • pH Series Preparation: Prepare a series of aqueous buffered solutions (e.g., 25 µM of the compound) at various pH values:

    • Acidic: pH 2.0 (e.g., HCl/KCl buffer)

    • Neutral: pH 7.4 (e.g., Phosphate buffer)

    • Basic: pH 10.0 (e.g., Carbonate-bicarbonate buffer)

  • Spectral Acquisition: For each sample, record the UV-Vis spectrum from 200 nm to 500 nm, using the respective pure solvent or buffer as a blank.

  • Data Analysis: Identify the λ_max for each condition. A significant shift in λ_max between solvent systems is indicative of a shift in the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a high-resolution snapshot of the molecule's structure in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are acutely sensitive to their local electronic environment. We expect key diagnostic differences:

  • ¹H NMR: The proton attached to the heteroatom will have a different chemical shift and exchange behavior depending on whether it is on oxygen (O-H, typically broader) or nitrogen (N-H, often sharper). The chemical shifts of the pyridine ring protons will also differ between the two forms.

  • ¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the hydroxy form (I), it is a carbon singly bonded to oxygen (C-O). In the pyridone form (II), it is a carbonyl carbon (C=O) and will appear significantly further downfield.

Step-by-Step Protocol:

  • Sample Preparation: Prepare NMR samples by dissolving ~5-10 mg of the compound in a range of deuterated solvents to mirror the UV-Vis study:

    • CDCl₃ (Chloroform-d) - Non-polar

    • CD₃CN (Acetonitrile-d₃) - Polar Aprotic

    • DMSO-d₆ (Dimethylsulfoxide-d₆) - Polar Aprotic, good for observing exchangeable protons

    • D₂O (Deuterium Oxide) - Polar Protic

  • Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample. If possible, perform 2D NMR experiments like HSQC and HMBC to aid in unambiguous peak assignment.

  • Data Analysis: Compare the chemical shifts of the aromatic protons and carbons across the different solvents. Pay close attention to the C2 carbon resonance to identify the presence of a carbonyl group, a definitive marker for the pyridone tautomer.

Computational Chemistry Workflow

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), allow us to model the intrinsic stability of the tautomers. By calculating the total electronic energy of each optimized structure, we can predict the equilibrium constant in the gas phase. [10][11]Incorporating a Polarizable Continuum Model (PCM) allows us to simulate the effect of a solvent, providing a theoretical counterpart to our experimental observations. [4]

dft_workflow Start Input Structures (Hydroxy & Pyridone) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm minima, get ZPE) Opt->Freq Energy_Gas Gas Phase Energy (ΔG_gas) Freq->Energy_Gas Energy_Solv Solvated Energy (ΔG_solv) (PCM Model) Freq->Energy_Solv Apply Solvent Model Result Predicted K_eq (in gas phase & solvent) Energy_Gas->Result Energy_Solv->Result

Caption: A typical DFT workflow for tautomer analysis.

Step-by-Step Workflow:

  • Structure Building: Build 3D structures of both the hydroxy (I) and pyridone (II) tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Analysis: Conduct a frequency calculation on the optimized structures to ensure they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Modeling: Re-run the energy calculations using a PCM to simulate different solvents (e.g., water, acetonitrile).

  • Energy Calculation: Calculate the relative Gibbs Free Energy (ΔG) between the two tautomers (ΔG = G_pyridone - G_hydroxy). A negative ΔG indicates the pyridone form is more stable, and vice versa.

Synthesizing the Data: An Integrated View

The strength of this approach lies in the convergence of evidence. The data from each technique should be compiled and cross-validated to build a coherent narrative.

Table 1: Hypothetical Data Summary for Tautomeric Analysis

Technique Condition Observed Result (Hypothetical) Inferred Dominant Tautomer
UV-Vis Cyclohexaneλ_max ≈ 295 nmHydroxy form (I)
Water, pH 7λ_max ≈ 330 nmPyridone form (II)
¹H NMR CDCl₃Broad signal at ~10-12 ppm (OH)Hydroxy form (I)
DMSO-d₆Sharper signal at ~13-14 ppm (NH)Pyridone form (II)
¹³C NMR CDCl₃C2 signal at ~160 ppmHydroxy form (I)
DMSO-d₆C2 signal at ~175 ppmPyridone form (II)
DFT (PCM) Gas PhaseΔG = +1.5 kcal/molHydroxy form (I)
WaterΔG = -2.5 kcal/molPyridone form (II)

Interpretation: In this hypothetical scenario, all three methods point to the same conclusion. In non-polar environments (Cyclohexane, CDCl₃, gas phase), the hydroxy tautomer (I) is favored. This is evidenced by the shorter wavelength λ_max, the ¹³C chemical shift characteristic of a C-O bond, and a positive calculated ΔG. Conversely, in polar, protic environments (Water, DMSO), the pyridone tautomer (II) predominates. This is supported by the red-shifted λ_max, the downfield shift of the C2 carbon into the carbonyl region, and a negative calculated ΔG in the water model. This concordance between experimental observation and theoretical prediction provides a high degree of confidence in the final conclusion.

Conclusion

The study of tautomerism in 4-(3-Carboxyphenyl)-2-hydroxypyridine is a prime example of a complex molecular problem that can be systematically deconstructed through a logical, multi-pronged analytical strategy. By combining the macroscopic electronic insights from UV-Vis spectroscopy, the precise structural details from NMR, and the theoretical validation from computational modeling, researchers can build a robust, self-validating case for the tautomeric behavior of the molecule under various conditions. This comprehensive understanding is critical for predicting molecular interactions, designing effective pharmaceuticals, and developing novel materials where control over isomeric form is paramount.

References

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). National Institutes of Health (NIH). [Link]

  • Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange. [Link]

  • Inscore, F. E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

  • 2-Pyridone tautomer ratio. (2021). Chemistry Stack Exchange. [Link]

  • El-Gogary, T. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). The Journal of Chemical Physics. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Wayne State University. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. [Link]

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. (2006). RSC Publishing. [Link]

  • Process for preparing 4-hydroxypyridines. (n.d.).
  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. (n.d.). CiteSeerX. [Link]

  • Sly, J., et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

Sources

Probing the Therapeutic Potential of 4-(3-Carboxyphenyl)-2-hydroxypyridine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, second only to benzene in its prevalence within FDA-approved pharmaceuticals.[1] Its derivatives are a testament to chemical versatility, exhibiting a broad spectrum of pharmacological activities including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Within this privileged class, hydroxypyridines, and their tautomeric pyridone forms, have garnered significant attention as key intermediates and pharmacophores in the development of innovative therapies.[3][4] This guide focuses on a specific, yet largely unexplored derivative: 4-(3-Carboxyphenyl)-2-hydroxypyridine . The convergence of the 2-hydroxypyridine core, known for its role in kinase inhibitors[3], with a carboxy-substituted aryl moiety at the 4-position presents a compelling molecular architecture. The presence of both hydroxyl (-OH) and carboxyl (-C=O) functionalities is suggestive of enhanced biological potential, particularly in antiproliferative contexts.[1] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this molecule.

Foundational Insights: The Chemical and Biological Rationale

The structure of 4-(3-Carboxyphenyl)-2-hydroxypyridine is intriguing from a medicinal chemistry perspective. It exists in equilibrium with its 2-pyridone tautomer, a feature that governs its physicochemical properties and interaction with biological targets.[4] The 4-aryl substitution is a common motif in bioactive pyridines, while the meta-carboxyl group on the phenyl ring introduces a potential point for hydrogen bonding, salt formation, or covalent modification, which can significantly influence pharmacokinetic and pharmacodynamic profiles.

The broader family of hydroxypyridone alkaloids is known for a range of biological effects, including antibacterial, antifungal, and cytotoxic activities.[5] Furthermore, the 4-hydroxy-2-pyridone scaffold has been identified as a novel and potent chemotype against Mycobacterium tuberculosis, including multi-drug resistant strains.[6] This precedent strongly suggests that 4-(3-Carboxyphenyl)-2-hydroxypyridine is a high-priority candidate for screening against a panel of clinically relevant targets.

This guide will delineate a multi-pronged investigational strategy focusing on three primary areas of high-probability activity:

  • Antiproliferative and Cytotoxic Activity: Leveraging the known anticancer applications of pyridine and 2-hydroxypyridine derivatives.[3][7]

  • Antimicrobial Activity: Building upon the established antibacterial and antifungal properties of the hydroxypyridone core.[5][8]

  • Enzyme Inhibition: Targeting key enzyme families, such as kinases and metalloenzymes, where hydroxypyridine scaffolds have proven effective.[3][9]

Investigational Arm I: Antiproliferative and Cytotoxic Profiling

The pyridine heterocycle is a key player in the design of molecules with antiproliferative effects.[1] The 2-hydroxypyridine moiety, in particular, is a cornerstone in the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer progression.[3] The structural features of 4-(3-Carboxyphenyl)-2-hydroxypyridine warrant a thorough investigation of its potential as an anticancer agent.

Initial Broad-Spectrum Screening: The NCI-60 Human Tumor Cell Line Screen

To gain an initial, comprehensive understanding of the compound's antiproliferative potential across a diverse range of cancer types, the National Cancer Institute's 60-cell line screen (NCI-60) is the recommended starting point. This well-established platform provides data on growth inhibition and cytotoxicity across leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Workflow for NCI-60 Screening Submission:

NCI60_Workflow cluster_prep Compound Preparation cluster_submission NCI Developmental Therapeutics Program (DTP) cluster_analysis Data Analysis A Synthesize & Purify 4-(3-Carboxyphenyl)-2-hydroxypyridine (>95% purity) B Characterize Compound (NMR, MS, HPLC) A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Submit Sample and Required Documentation to NCI C->D E NCI Performs 5-dose Screening Across 60 Cell Lines D->E F Receive Data Package: GI50, TGI, LC50 values E->F G Utilize COMPARE Analysis to Identify Potential MoA F->G H Identify Most Sensitive Cell Lines for Follow-up G->H Cytotoxicity_Logic A Observe Potent Growth Inhibition in MTT Assay B Hypothesis: Compound induces apoptosis A->B C Experiment: Annexin V / PI Staining B->C D Result 1: Increase in Annexin V+ population? C->D E Conclusion: Apoptosis is a key mechanism of cell death D->E  Yes G Result 2: No significant apoptosis D->G  No F Further Investigation: Western blot for Caspase-3, PARP cleavage E->F H Alternative Hypotheses: Necrosis, Autophagy, or Cell Cycle Arrest G->H I Next Steps: Cell cycle analysis (PI staining), Autophagy markers (LC3B) H->I

Caption: Decision tree for investigating the mechanism of cell death.

Investigational Arm II: Antimicrobial Efficacy Assessment

The 4-hydroxy-2-pyridone core is a known pharmacophore in compounds with antibacterial and antifungal activity. [5]Given the rise of antimicrobial resistance, the discovery of new structural classes of antibiotics is a global health priority.

Primary Screening: Broth Microdilution for MIC Determination

The initial assessment of antimicrobial activity is best achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution (Following CLSI Guidelines)

  • Pathogen Panel: Select a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and a representative fungal species (Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-(3-Carboxyphenyl)-2-hydroxypyridine in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

MicroorganismStrain TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
S. aureusATCC 29213[Experimental Value][Experimental Value]N/A
E. coliATCC 25922[Experimental Value][Experimental Value]N/A
P. aeruginosaATCC 27853[Experimental Value][Experimental Value]N/A
C. albicansATCC 90028[Experimental Value]N/A[Experimental Value]

Investigational Arm III: Targeted Enzyme Inhibition Assays

The structural similarity of hydroxypyridones to various endogenous ligands and cofactors makes them attractive candidates for enzyme inhibitors. [9]Two high-potential target classes are protein kinases and metalloenzymes.

Kinase Inhibition Profiling

Given the prevalence of the 2-hydroxypyridine scaffold in approved kinase inhibitors,[3][4] profiling the compound against a panel of cancer-relevant kinases is a logical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Kinase Selection: Choose a panel of kinases relevant to the cancer types identified in the NCI-60 screen (e.g., EGFR, VEGFR, SRC, ABL).

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 4-(3-Carboxyphenyl)-2-hydroxypyridine.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • IC₅₀ Determination: Calculate the IC₅₀ value for each kinase.

Workflow for Kinase Inhibition Profiling:

Kinase_Workflow A Select Kinase Panel (e.g., EGFR, SRC, BRAF) B Set up Kinase Reaction: Kinase + Substrate + ATP + Test Compound A->B C Incubate (Allow Phosphorylation) B->C D Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 Value F->G

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Metalloenzyme Inhibition: Targeting HDACs

Hydroxy-pyridones are known metal chelators and have been investigated as inhibitors of zinc-dependent metalloenzymes like histone deacetylases (HDACs), which are important anticancer targets. [9][10] Experimental Protocol: Fluorogenic HDAC Inhibition Assay

  • Assay Principle: Utilize a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.

  • Reaction: Incubate a recombinant human HDAC enzyme (e.g., HDAC1) with the fluorogenic substrate in the presence of varying concentrations of the test compound. A known HDAC inhibitor like Trichostatin A (TSA) should be used as a positive control.

  • Development: After incubation, add a developer solution that stops the enzyme reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer.

  • IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Forward Trajectory

This technical guide provides a structured, evidence-based framework for the initial preclinical evaluation of 4-(3-Carboxyphenyl)-2-hydroxypyridine . The proposed investigations are designed to systematically probe its potential as an antiproliferative, antimicrobial, or enzyme-inhibiting agent. Positive results in any of these primary screening cascades will provide the necessary impetus for more advanced studies, including structure-activity relationship (SAR) exploration through analog synthesis, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling. The unique confluence of a proven hydroxypyridine core with a strategically placed carboxyphenyl substituent makes this compound a compelling candidate for discovery, holding the potential to yield novel therapeutic leads.

References

  • Gomez-Gualdron, D. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link] [1]2. Daksh Chemicals. (2026). The Role of 2-Hydroxypyridine in Modern Drug Discovery. [Link] [3]3. Al-Warhi, T., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6283. [Link] [7]4. Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185. [Link] [5]5. Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link] [11][12]6. Hernández-Vázquez, E., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 4995. [Link] [13]7. Bernier, D., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 25(23), 5538-5542. [Link] [6]8. Mishra, A., et al. (2023). Pyridones in drug discovery: Recent advances. RSC Medicinal Chemistry. [Link] [4]9. Yadav, R., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link] [9]10. Singh, U. P., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15538-15557. [Link] [8]11. Kandasamy, S., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 643. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Strategic Importance of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Context of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone of modern pharmacology, valued for its presence in a vast array of therapeutic agents and its versatile chemical functionality.[1] Its derivatives, particularly 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones), are of significant interest due to their ability to act as bioisosteres for amide bonds and their capacity for diverse chemical modifications.[2][3][4] These scaffolds are integral to the development of treatments for a range of conditions, including cancer, viral infections, and central nervous system disorders.[4] The introduction of an aryl substituent at the 4-position of the pyridine ring, particularly one bearing a carboxylic acid, creates a molecule with multifaceted potential for biological interaction and further chemical elaboration, making 4-(3-Carboxyphenyl)-2-hydroxypyridine a compound of significant academic and pharmaceutical interest.

Part 2: A Plausible Synthetic Pathway: The Suzuki-Miyaura Coupling Approach

The most logical and widely practiced method for the synthesis of 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and broad functional group tolerance. The synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine can thus be retrospectively planned as the coupling of a 4-halo-2-hydroxypyridine derivative with 3-carboxyphenylboronic acid.

The overall synthetic strategy can be visualized as a two-step process: the synthesis of the key precursors, followed by the final cross-coupling reaction.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product A 3-Cyanophenylboronic Acid C 3-Carboxyphenylboronic Acid A->C Hydrolysis B 4-Halo-2-hydroxypyridine D Suzuki-Miyaura Coupling B->D C->D E 4-(3-Carboxyphenyl)-2-hydroxypyridine D->E

Figure 1: A conceptual workflow for the synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine.

This crucial precursor can be reliably synthesized from 3-cyanophenylboronic acid through hydrolysis.

Protocol:

  • Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.

  • Add 15.26 g (272 mmol) of powdered potassium hydroxide.

  • Heat the mixture to 175°C and maintain this temperature for 3 hours.

  • After cooling, dilute the reaction mixture with 60 mL of water.

  • Adjust the pH to 2-3 with a 32% hydrochloric acid solution to precipitate the product.

  • Filter the resulting colorless crystals, wash with water, and dry under a mild vacuum at 35°C.[10][11]

This procedure typically yields around 10.04 g (89%) of 3-carboxyphenylboronic acid.[10][11]

With both precursors in hand, the final coupling reaction can be performed. The choice of a 4-halo-2-hydroxypyridine (e.g., 4-bromo- or 4-chloro-2-hydroxypyridine) is critical, as the halogen's reactivity influences the reaction conditions.

Protocol:

  • In a reaction vessel under an inert atmosphere, combine 4-halo-2-hydroxypyridine (1 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

  • Add a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Use a solvent system such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, and perform an aqueous workup. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3-Carboxyphenyl)-2-hydroxypyridine.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield
4-Bromo-2-hydroxypyridine173.991-
3-Carboxyphenylboronic Acid165.941.1 - 1.589% (synthesis)
4-(3-Carboxyphenyl)-2-hydroxypyridine215.19-60-90% (coupling)

Note: The yield of the coupling reaction can vary significantly based on the specific catalyst, base, solvent, and reaction conditions used.

Part 3: Structural Confirmation and Physicochemical Properties

The successful synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine would be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the pyridine and substituted phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl, carboxylic acid, and aromatic rings.

The tautomeric nature of the 2-hydroxypyridine moiety is a key feature, existing in equilibrium between the hydroxyl and pyridone forms. This has implications for its hydrogen bonding capabilities and reactivity.

G cluster_0 Tautomeric Equilibrium A [Image of 2-hydroxypyridine form] B [Image of 2-pyridone form] A->B

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the 4-Aryl-2-hydroxypyridine Scaffold

The 4-aryl-2-hydroxypyridine (or 4-aryl-2-pyridone) motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active agents, including kinase inhibitors and anti-inflammatory drugs. The specific target of this guide, 4-(3-Carboxyphenyl)-2-hydroxypyridine, is a valuable building block, offering a carboxylic acid handle for further derivatization, making it a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the strategic considerations and practical methodologies for the synthesis of this important compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-(3-Carboxyphenyl)-2-hydroxypyridine reveals two primary disconnection points around the C4-aryl bond, suggesting a cross-coupling strategy as the most convergent and flexible approach. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2][3] This leads to two principal synthetic pathways:

  • Pathway A: Coupling of a 4-halo-2-hydroxypyridine derivative with a (3-carboxyphenyl)boronic acid derivative.

  • Pathway B: Coupling of a 2-hydroxy-4-pyridylboronic acid or its equivalent with a 3-halobenzoic acid derivative.

This guide will focus on Pathway A, as 4-halo-2-hydroxypyridines are generally more accessible starting materials compared to the corresponding pyridylboronic acids.

Strategic Considerations: The Challenge of Functional Group Compatibility

The synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine is complicated by the presence of two potentially reactive functional groups: the acidic proton of the 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) and the carboxylic acid on the phenyl ring. These groups can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Therefore, a robust synthetic strategy must address the need for protecting groups.

Protecting Group Strategy
  • 2-Hydroxypyridine Protection: The acidic N-H proton of the 2-pyridone tautomer can be protected to prevent side reactions. A common and effective protecting group is the benzyl (Bn) group, introduced via Williamson ether synthesis. The benzyl group is stable under the basic conditions of the Suzuki coupling and can be readily removed by hydrogenolysis.[4][5]

  • Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent its interference with the basic conditions of the coupling reaction. A methyl or ethyl ester is a straightforward choice, prepared through Fischer esterification. These esters are stable during the coupling and can be hydrolyzed under basic or acidic conditions in the final step.[6][7]

The overall synthetic strategy, therefore, involves the protection of both functional groups, followed by the core Suzuki-Miyaura cross-coupling, and concluding with a tandem deprotection step to yield the final product.

The Synthetic Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for the synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine, starting from readily available precursors.

Synthesis of Key Intermediates

The synthesis of this key intermediate begins with the commercially available 4-bromo-2-hydroxypyridine.

  • Reaction: O-benzylation of 4-bromo-2-hydroxypyridine.

  • Reagents: 4-bromo-2-hydroxypyridine, benzyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Mechanism: The base deprotonates the hydroxyl group of the 2-pyridone tautomer, forming a pyridinolate anion. This anion then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction to form the O-benzylated product.

  • Experimental Protocol:

    • To a stirred suspension of 4-bromo-2-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-benzyloxy-4-bromopyridine.

This intermediate is prepared from 3-bromobenzoic acid.

  • Reaction: Palladium-catalyzed borylation of methyl 3-bromobenzoate.

  • Reagents: Methyl 3-bromobenzoate, bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and an aprotic solvent (e.g., dioxane or toluene).

  • Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester.

  • Experimental Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl2 (0.03 eq).

    • Add anhydrous dioxane to the flask and degas the mixture.

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

    • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Alternatively, 3-carboxyphenylboronic acid can be esterified to its methyl ester.

The Core Suzuki-Miyaura Cross-Coupling Reaction

This is the key bond-forming step to construct the 4-aryl-2-pyridone scaffold.

  • Reaction: Coupling of 2-benzyloxy-4-bromopyridine with methyl 3-boronobenzoate.

  • Catalyst System: A palladium(0) source and a phosphine ligand are crucial for an efficient reaction. Common choices include:

    • Catalyst: Pd(PPh3)4, Pd(OAc)2, or Pd2(dba)3.[8]

    • Ligand: Triphenylphosphine (PPh3), tricyclohexylphosphine (PCy3), or more specialized ligands like SPhos for challenging couplings.[3]

  • Base: An aqueous inorganic base is required to activate the boronic acid derivative for transmetalation. Sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or potassium phosphate (K3PO4) are commonly used.[2]

  • Solvent System: A mixture of an organic solvent and water is typically employed. Common systems include toluene/water, dioxane/water, or DMF/water.

  • Experimental Protocol:

    • To a degassed mixture of 2-benzyloxy-4-bromopyridine (1.0 eq), methyl 3-boronobenzoate (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., 2:1 dioxane/water), add an aqueous solution of a base (e.g., 2M Na2CO3, 2.0 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and perform a standard aqueous workup. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the resulting protected product, methyl 3-(2-(benzyloxy)pyridin-4-yl)benzoate, by column chromatography.

Tandem Deprotection to Yield the Final Product

The final step involves the removal of both the benzyl and methyl ester protecting groups.

  • Reaction: Hydrogenolysis of the benzyl ether and hydrolysis of the methyl ester.

  • Reagents:

    • For Hydrogenolysis: Palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate, or triethylsilane).[4][5]

    • For Hydrolysis: A strong acid (e.g., HCl) or a strong base (e.g., NaOH or LiOH).

  • Experimental Protocol (One-Pot Procedure):

    • Dissolve the protected intermediate, methyl 3-(2-(benzyloxy)pyridin-4-yl)benzoate, in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the benzyl group is cleaved (monitor by TLC).

    • After the hydrogenolysis is complete, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the reaction mixture.

    • Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.

    • Monitor the hydrolysis by TLC.

    • Upon completion, cool the mixture, filter off the Pd/C catalyst, and acidify the filtrate with aqueous HCl to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(3-Carboxyphenyl)-2-hydroxypyridine.

Data Presentation and Workflow Visualization

Table 1: Summary of Key Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1O-BenzylationBenzyl bromide, K2CO3DMF60-7085-95
2Suzuki CouplingPd(PPh3)4, Na2CO3Dioxane/Water80-10070-90
3DeprotectionPd/C, H2; NaOHMethanol/WaterRT then Reflux80-95
Diagram 1: Synthetic Workflow for 4-(3-Carboxyphenyl)-2-hydroxypyridine

Synthetic_Workflow cluster_start Starting Materials cluster_protection Protection cluster_intermediates Key Intermediates cluster_coupling Core Reaction cluster_deprotection Deprotection cluster_final Final Product 4-bromo-2-hydroxypyridine 4-bromo-2-hydroxypyridine O-benzylation O-Benzylation (BnBr, K2CO3) 4-bromo-2-hydroxypyridine->O-benzylation 3-bromobenzoic_acid 3-bromobenzoic acid Esterification Esterification (MeOH, H+) 3-bromobenzoic_acid->Esterification 2-benzyloxy-4-bromopyridine 2-benzyloxy-4-bromopyridine O-benzylation->2-benzyloxy-4-bromopyridine methyl_3-bromobenzoate methyl 3-bromobenzoate Esterification->methyl_3-bromobenzoate Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) 2-benzyloxy-4-bromopyridine->Suzuki_Coupling methyl_3-boronobenzoate methyl 3-boronobenzoate methyl_3-bromobenzoate->methyl_3-boronobenzoate Borylation methyl_3-boronobenzoate->Suzuki_Coupling Protected_Product Protected Product Suzuki_Coupling->Protected_Product Deprotection_Step Hydrogenolysis & Hydrolysis (H2/Pd-C; NaOH) Protected_Product->Deprotection_Step Final_Product 4-(3-Carboxyphenyl)-2-hydroxypyridine Deprotection_Step->Final_Product

Caption: A streamlined workflow for the synthesis of the target compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'-B(OR)2 Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal Product Ar-Ar' Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, centered around a protected Suzuki-Miyaura cross-coupling, represents a reliable and scalable method for the preparation of 4-(3-Carboxyphenyl)-2-hydroxypyridine. The choice of benzyl and methyl ester protecting groups offers a good balance of stability and ease of removal. For researchers in drug discovery and materials science, this guide provides a solid foundation for accessing this valuable building block. Future work could explore alternative cross-coupling methodologies, such as C-H activation, or the development of one-pot procedures that minimize intermediate purification steps, further enhancing the efficiency of this important synthesis.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). The aza Diels–Alder reaction of an in situ generated novel iododiene. Tetrahedron, 61(49), 11837-11842.
  • Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.
  • Rao, H. S. P., Muthanna, N., & Padder, A. H. (2018). Vinylogous Blaise Reaction: Conceptually New Synthesis of Pyridin-2-ones. Synlett, 29(12), 1649-1653.
  • Schlecker, A., Hölzer, J., & Blechert, S. (2018). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
  • Imase, H., Noguchi, K., Hirano, M., & Tanaka, K. (2008). Gold(I)-Catalyzed Cycloisomerization of N-Alkenyl Alkynylamides: A Convergent and Rapid Assembly of Substituted 2-Pyridones. Organic Letters, 10(16), 3563-3566.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Piutti, C., & Quartieri, F. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 37-83.
  • Biosynthesis Parameters Control the Physicochemical and Catalytic Properties of Microbially Supported Pd Nanoparticles. (n.d.).
  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Triethylamine-Mediated Esterification of Carboxylic Acids with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (n.d.).
  • McLaughlin, M. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(7), 8434-8443.
  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014).
  • Otera, J., & Nishikido, J. (2010).
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (n.d.).
  • Al-Warhi, T. I., Al-Hazmi, G. A., El-Gazzar, A. A., & El-Gaber, H. A. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983.
  • A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. (n.d.).
  • Process for preparing 4-hydroxypyridines. (2011).
  • Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12185-12193.
  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. (2007). Vanderbilt University.
  • Cmoch, P., Szterenberg, L., & Schroeder, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2306.
  • Process for the preparation of pyridine-2-boronic acid esters. (2004).
  • Akiyama, T., Hirofuji, H., Hirose, A., & Ozaki, S. (1992). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. Chemistry Letters, 21(6), 975-978.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2003). PubMed.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. (n.d.).

Sources

Technical Whitepaper: Stability Profile and Degradation Kinetics of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation of 4-(3-Carboxyphenyl)-2-hydroxypyridine Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS: 1261925-28-3) represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals, particularly in the development of AMPA receptor antagonists and kinase inhibitors. Its structural duality—existing at the intersection of pyridine and pyridone chemistry—presents unique stability challenges that differ from standard aromatic intermediates.

This guide provides a comprehensive technical analysis of the compound's physicochemical stability, focusing on its tautomeric equilibrium, photolytic susceptibility, and thermal degradation pathways. It establishes a self-validating analytical framework for detecting degradation products (DPs) and ensuring the integrity of this building block in drug development workflows.

Physicochemical Identity & Tautomeric Dynamics

The Tautomeric Equilibrium

The stability of 4-(3-Carboxyphenyl)-2-hydroxypyridine is governed by the lactam-lactim tautomerism common to 2-substituted pyridines. Unlike simple pyridines, this molecule does not exist as a static structure.

  • Lactim Form (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents. Aromaticity is preserved in the pyridine ring.[1]

  • Lactam Form (2(1H)-Pyridone): Favored in the solid state (crystal lattice) and polar solvents (water, methanol, DMSO). This form relies on amide-like resonance and intermolecular hydrogen bonding (dimerization) for stability.

Critical Insight: In aqueous formulations or biological media, the compound behaves predominantly as 4-(3-carboxyphenyl)-2(1H)-pyridone . Analytical methods must account for this; attempting to isolate the "hydroxy" form in polar media is thermodynamically futile.

Visualization: Tautomeric & Proton Transfer Pathways

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored: Non-polar / Gas Phase Transition Proton Transfer Transition State Lactim->Transition Solvent Mediated Lactam Lactam Form (2-Pyridone) Favored: Polar / Solid State Transition->Lactam Fast Exchange Lactam->Lactim Low Dielectric Constant Dimer Pyridone Dimer (H-Bonded Network) Lactam->Dimer Concentration Dependent (Stabilization)

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable Lactam form in polar environments, leading to dimer stabilization.

Degradation Pathways

Understanding the failure modes of 4-(3-Carboxyphenyl)-2-hydroxypyridine requires dissecting its three functional zones: the pyridine/pyridone core, the biaryl linkage, and the carboxylic acid tail.

Photolytic Degradation (The Primary Risk)

The 2-pyridone core is highly susceptible to UV-induced degradation. Upon exposure to light (specifically UV-A and UV-B), 2-pyridones undergo a [4+4] photocycloaddition , forming a cyclobutane-fused dimer.

  • Mechanism: Excitation of the

    
    -system leads to dimerization across the C3-C6 positions of two pyridone molecules.
    
  • Impact: This reaction is often irreversible and leads to precipitation due to the drastic change in solubility of the dimer.

  • Mitigation: Amber glassware and UV-filtered lighting are mandatory during handling.

Thermal Decarboxylation

While the pyridone ring is thermally robust, the benzoic acid moiety introduces a risk of decarboxylation, particularly under forcing conditions (high heat >150°C) or in the presence of metal catalysts (Cu, Ag).

  • Reaction: 4-(3-Carboxyphenyl)-2-pyridone

    
     4-Phenyl-2-pyridone + 
    
    
    
    .
  • Catalysis: Acidic pH accelerates this process by protonating the ring, destabilizing the carboxylate.

Oxidative Degradation

Direct oxidation of the pyridone ring is slow. However, the formation of N-oxides (on the pyridone nitrogen) or hydroxylation of the phenyl ring can occur under forced oxidative stress (e.g.,


).
Visualization: Degradation Map

Degradation API 4-(3-Carboxyphenyl)-2-hydroxypyridine (Active) UV UV Light (hv) API->UV Heat Heat (>150°C) Acidic pH API->Heat Ox Oxidation (H2O2 / Peroxides) API->Ox DP1 DP-1: [4+4] Photodimer (Insoluble Precipitate) UV->DP1 Cycloaddition DP2 DP-2: 4-Phenyl-2-pyridone (Decarboxylated) Heat->DP2 -CO2 DP3 DP-3: N-Oxide / Hydroxylated Species Ox->DP3 Radical Attack

Figure 2: Primary degradation pathways. Photodimerization (DP-1) is the most probable pathway under ambient conditions.

Analytical Strategy & Protocols

To validate the stability of this compound, a specific HPLC method is required. Standard C18 columns may struggle with the polarity of the carboxylic acid and the basicity of the pyridine ring, leading to peak tailing.

Recommended HPLC Methodology
ParameterConditionRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP)Prevents pore dewetting due to high aqueous content; improves peak shape for polar basics.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5)Buffering is critical to stabilize the ionization state of the carboxylic acid (

).
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol.
Gradient 5% B to 60% B over 15 minThe compound is relatively polar; high organic is needed only to elute the dimer (DP-1).
Detection UV at 254 nm and 300 nm300 nm is specific for the conjugated pyridone system; 254 nm detects the phenyl ring.
Forced Degradation Protocol (Stress Testing)

Perform these tests to generate the degradation products for method validation.

  • Photostability (Critical):

    • Protocol: Expose 1 mg/mL solution (in water/MeOH) to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Decrease in main peak; appearance of a late-eluting, broad hydrophobic peak (Dimer).

  • Acid/Base Hydrolysis:

    • Protocol: Reflux in 1N HCl and 1N NaOH for 4 hours.

    • Expected Result: Minimal degradation. If decarboxylation occurs (Acid), look for a peak shift matching 4-phenyl-2-pyridone.

  • Oxidation:

    • Protocol: Treat with 3%

      
       at RT for 24 hours.
      
    • Expected Result: Minor formation of N-oxides (early eluting polar peaks).

Handling and Storage Specifications

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended for research and manufacturing environments.

  • Storage Temperature: 2–8°C (Refrigerated). While thermally stable, cold storage minimizes slow decarboxylation and oxidative drift.

  • Light Protection: Strictly Necessary. Store in amber vials wrapped in aluminum foil. Process under yellow light if handling bulk quantities.

  • Solvent Choice: Avoid storing in unbuffered water for long periods. DMSO or Methanol are preferred for stock solutions, but use fresh for analytical calibration.

  • Hygroscopicity: The carboxylic acid moiety can induce hygroscopicity. Store under desiccant (Nitrogen headspace recommended).

References

  • Beak, P., et al. "The Protomeric Equilibrium of 2-Hydroxypyridine and 2-Pyridone." Journal of the American Chemical Society, vol. 102, no. 10, 1980.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.

  • Snieckus, V. "The Directed Ortho Metalation Reaction: A Methodology for the Regiospecific Construction of Polysubstituted Aromatics." Chemical Reviews, vol. 90, no. 6, 1990. (Context on Pyridone Synthesis/Stability).

  • Taylor, E. C., et al. "Photodimerization of 2-Pyridones." Journal of Organic Chemistry, vol. 26, no. 12, 1961. (Foundational text on pyridone photolysis).

Sources

Methodological & Application

Synthesis of "4-(3-Carboxyphenyl)-2-hydroxypyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine Derivatives

Executive Summary & Application Scope

The scaffold 4-(3-Carboxyphenyl)-2-hydroxypyridine (and its tautomer, 2-pyridone) represents a privileged pharmacophore in medicinal chemistry.[1] It serves as a core mimetic for peptide bonds and is a critical structural motif in PIM kinase inhibitors , antimicrobial agents, and cardiotonic drugs (analogous to Milrinone).

This application note details a robust, modular synthetic strategy. Unlike traditional methods that suffer from low regioselectivity or harsh conditions, this guide prioritizes a Convergent Suzuki-Miyaura Strategy .[1] This approach allows for late-stage diversification, ensuring high functional group tolerance and scalability.[1]

Key Challenges Addressed:

  • Tautomeric Ambiguity: Managing the 2-hydroxypyridine

    
     2-pyridone equilibrium.
    
  • Solubility: Handling the zwitterionic nature of the final amino-acid-like product.[1]

  • Regiocontrol: Ensuring exclusive C4-arylation without contaminating C2/C6 by-products.

Retrosynthetic Analysis & Strategy

To maximize yield and purity, we employ a Protection-Deprotection Strategy . Direct coupling to the free 2-pyridone is often plagued by catalyst poisoning (due to the amide functionality coordinating Pd).[1] Therefore, we utilize the 2-methoxypyridine intermediate, which behaves as a standard aryl halide, followed by a global deprotection.

The Logic:

  • Masking: The 2-hydroxy group is masked as a methyl ether (2-methoxy).[1] The carboxylic acid is masked as a methyl ester.

  • Coupling: A robust Pd-catalyzed cross-coupling constructs the biaryl core.[1]

  • Unmasking: A single acidic hydrolysis step cleaves both the ether (revealing the pyridone) and the ester (revealing the acid).

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the 4-Aryl-2-pyridone Scaffold Target Target Molecule 4-(3-Carboxyphenyl)-2-pyridone Intermediate Protected Intermediate 4-(3-Methoxycarbonylphenyl)-2-methoxypyridine Target->Intermediate Global Deprotection (HBr/AcOH) Precursor1 Coupling Partner A 4-Chloro-2-methoxypyridine Intermediate->Precursor1 Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) Precursor2 Coupling Partner B 3-(Methoxycarbonyl)phenylboronic acid Intermediate->Precursor2 C-C Bond Formation

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of methyl 3-(2-methoxypyridin-4-yl)benzoate.[1]

Reagents:

  • Substrate A: 4-Chloro-2-methoxypyridine (1.0 eq) [CAS: 17228-64-7][1]

  • Substrate B: 3-(Methoxycarbonyl)phenylboronic acid (1.2 eq) [CAS: 99768-12-4][1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Charging: Add Substrate A (10 mmol, 1.43 g), Substrate B (12 mmol, 2.16 g), and

    
     (25 mmol, 3.45 g) to the flask.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.5 mmol, 408 mg) quickly against a positive flow of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting chloride should be fully consumed.[1]

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[1][2]

    • Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

    • Wash the organic layer with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%[1]

    • Appearance: Off-white solid.[1]

Phase 2: Global Deprotection (Demethylation & Hydrolysis)

Objective: Conversion to 4-(3-carboxyphenyl)-2-hydroxypyridine.[1]

Reagents:

  • Substrate: Methyl 3-(2-methoxypyridin-4-yl)benzoate (from Phase 1).[1]

  • Reagent: 48% Hydrobromic Acid (HBr) in water (excess) or Pyridinium Hydrochloride.

  • Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Dissolution: Dissolve the protected intermediate (5 mmol, 1.21 g) in Glacial AcOH (10 mL) in a heavy-walled pressure vial or RBF.

  • Acid Addition: Add 48% aqueous HBr (10 mL).

  • Reaction: Heat to 100°C–110°C for 12–16 hours.

    • Mechanism:[1][3][4][5][6] The harsh acidic conditions facilitate

      
       cleavage of the methyl ether (releasing MeBr) and acid-catalyzed hydrolysis of the ester.[1]
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Concentrate the mixture to ~50% volume under reduced pressure.

    • Slowly add Ice-Cold Water (30 mL). The product usually precipitates as a white/beige solid due to its low solubility at neutral/acidic pH.[1]

    • Adjust pH to ~4–5 with 2M NaOH if precipitation is slow (be careful not to dissolve it as the salt).

  • Isolation: Filter the solid, wash with water (3 x 10 mL) and Acetone (1 x 5 mL) to remove trace impurities.

  • Drying: Dry under high vacuum at 50°C for 24 hours.

Workflow Figure 2: Experimental Workflow for Synthesis Start Start: 4-Cl-2-OMe-Pyridine Suzuki Suzuki Coupling Pd(dppf)Cl2, 90°C Start->Suzuki + Boronic Ester Inter Intermediate: Biaryl Ester/Ether Suzuki->Inter Purification Hydrolysis Global Deprotection 48% HBr, 110°C Inter->Hydrolysis Acid Reflux Finish Final Product: 4-(3-COOH-Ph)-2-OH-Py Hydrolysis->Finish Precipitation & Filtration

Critical Analysis & Troubleshooting (The "Expert" View)

A. Tautomerism: The 2-Pyridone Reality

While often named "2-hydroxypyridine," this scaffold exists predominantly as the 2-pyridone tautomer in solid state and solution (polar solvents).[1]

  • Implication: In NMR (

    
    ), look for a broad singlet around 11.0–12.0 ppm  (NH) rather than a sharp OH peak. The carbonyl carbon (C2) will appear around 162–165 ppm  in 
    
    
    
    NMR.
  • Reaction Impact: If you attempt to alkylate this final product, N-alkylation (pyridone) usually competes with O-alkylation.[1]

B. Solubility & Purification

The final compound contains a basic pyridine nitrogen (albeit tautomerized) and an acidic carboxylic acid. It behaves like a zwitterion.

  • Issue: The product may be insoluble in DCM, Chloroform, or Ether.

  • Solution: Use DMSO-d6 or MeOD for analysis.[1] For purification, if precipitation fails, use Reverse Phase HPLC (C18 column) with a Water/Acetonitrile gradient (+0.1% Formic Acid).

C. Catalyst Selection

We selected Pd(dppf)Cl₂ over Pd(PPh₃)₄.

  • Reasoning: The 2-methoxy-4-chloropyridine substrate is an electron-rich aryl chloride (deactivated).[1] Pd(dppf)Cl₂ possesses a large bite angle and is more robust for aryl chlorides than triphenylphosphine-based catalysts.[1]

Characterization Data Summary

FeatureExpected Signal (DMSO-d6)Interpretation
1H NMR

13.1 (br s, 1H)
Carboxylic Acid (-COOH)
1H NMR

11.4 (br s, 1H)
Pyridone Nitrogen (-NH)
1H NMR

7.5 - 8.2 (m, aromatic)
Aryl protons (Biaryl overlap)
1H NMR

6.5 (d) & 6.9 (s)
Pyridone C5-H and C3-H
MS (ESI) [M+H]+ = 216.06Consistent with

Appearance White to Off-White PowderHigh melting point (>250°C)

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695.[1] Link

  • Pfizer Inc. (2010). "Preparation of 2-oxo-1,2-dihydropyridine derivatives as PIM kinase inhibitors." World Intellectual Property Organization, WO2010026498. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Guareschi-Thorpe and Pyridone tautomerism). Link

Sources

Harnessing the Epigenetic Editing Power of 4-(3-Carboxyphenyl)-2-hydroxypyridine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the rapidly evolving landscape of medicinal chemistry, the ability to precisely modulate the epigenetic machinery offers profound therapeutic potential. This guide delves into the applications of a fascinating chemical scaffold, exemplified by 4-(3-Carboxyphenyl)-2-hydroxypyridine and its close analogs, most notably the well-characterized research tool, IOX1. While the exact molecule "4-(3-Carboxyphenyl)-2-hydroxypyridine" is not extensively documented in mainstream scientific literature, its structural motifs are characteristic of a class of compounds that target a critical family of epigenetic regulators: the 2-oxoglutarate (2OG) dependent oxygenases, which include the Jumonji C (JmjC) domain-containing histone demethylases.

This document will, therefore, focus on the principles and applications of IOX1 as a representative of this class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, from fundamental mechanistic studies to the design of sophisticated cellular assays. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

I. The 2-Hydroxypyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-hydroxypyridine core is a versatile scaffold in drug discovery.[1][2] Its unique chemical properties allow it to:

  • Serve as a hydrogen bond donor and acceptor , facilitating interactions with biological targets.[1]

  • Act as a bioisostere for other chemical groups like amides and phenyls, enabling the fine-tuning of a molecule's properties.[1]

  • Exhibit tautomerism , existing in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[3][4][5][6][7] This equilibrium can be influenced by the solvent environment, which can have significant implications for target engagement and pharmacokinetic properties.[6]

These features make the 2-hydroxypyridine scaffold an attractive starting point for the design of enzyme inhibitors and other biologically active molecules.[2]

II. IOX1: A Broad-Spectrum Inhibitor of 2-Oxoglutarate Dependent Oxygenases

IOX1 (8-hydroxyquinoline-5-carboxylic acid), a structural analog of the user's query, is a potent, cell-permeable, broad-spectrum inhibitor of 2OG oxygenases.[8][9][10] This family of enzymes plays a crucial role in a wide range of biological processes, including histone demethylation, hypoxic sensing, and nucleic acid repair.[9]

A. Mechanism of Action: Targeting the Epigenetic Machinery

IOX1 exerts its effects by chelating the Fe(II) ion in the active site of 2OG oxygenases, thereby preventing the binding of the co-substrate 2-oxoglutarate.[9] This inhibition leads to a block in the enzymatic activity of these proteins. A primary and well-studied consequence of IOX1 treatment is the inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[8][11][12][13]

Histone demethylases are responsible for removing methyl groups from histone proteins, a key post-translational modification that influences chromatin structure and gene expression.[14] By inhibiting these enzymes, IOX1 can induce hypermethylation of specific histone residues, such as H3K9me3 and H3K36me3.[11] This, in turn, can lead to chromatin condensation and altered gene expression patterns.[11]

dot graph "IOX1_Mechanism_of_Action" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

} caption: "Mechanism of IOX1 Action on JmjC Histone Demethylases"

B. Therapeutic Potential and Research Applications

The ability of IOX1 to modulate the epigenome has positioned it as a valuable tool in several areas of research, with significant therapeutic implications.

1. Oncology:

  • Sensitization to Radiotherapy: In non-small cell lung cancer (NSCLC), IOX1 has been shown to enhance radiosensitivity by increasing histone methylation (H3K9me3 and H3K36me3), which alters chromatin accessibility and impairs DNA damage repair.[11]

  • Overcoming Chemotherapy Resistance: IOX1 can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting the JMJD1A/β-catenin/P-gp pathway.[11]

  • Targeting Cancer Stem Cells: In vivo studies have demonstrated that IOX1 can inhibit tumor growth and reduce the self-renewal capacity of liver cancer stem-like cells.[8]

  • Modulating Wnt/β-catenin Signaling: In colorectal cancer, IOX1 suppresses Wnt target gene transcription by inhibiting the KDM3 family of histone demethylases.[12]

2. Immunology and Inflammation:

  • Suppression of Th17-mediated Inflammation: IOX1 has been identified as a suppressor of IL-17 expression in both murine and human CD4+ T cells.[15] It achieves this by directly targeting the activity of the DNA demethylase TET2 on the Il17a promoter in Th17 cells.[15] This suggests its potential as a therapeutic agent for inflammatory diseases, including autoimmune uveitis.[15]

3. Cardiovascular Disease:

  • Inhibition of Vascular Smooth Muscle Cell Proliferation: IOX1 can inhibit the proliferation and migration of vascular smooth muscle cells, suggesting a potential role in preventing or treating conditions like atherosclerosis and restenosis.[8]

C. Target Profile and Selectivity

IOX1 is a broad-spectrum inhibitor, and its activity is not limited to a single histone demethylase. It has been shown to inhibit multiple members of the JmjC family with varying potencies.

Target EnzymeIC50 (µM)
KDM3A0.1
KDM4C (JMJD2C)0.6
KDM6B (JMJD3)1.4
KDM2A1.8
KDM4E (JMJD2E)2.3[8] or 0.2 (FDH-coupled assay)[13]
ALKBH5Inhibitory activity reported[8][10]

It is important to note that IOX1 has been found to be inactive against a panel of 55 receptors and ion channels at a concentration of 10 µM, indicating a degree of selectivity for 2OG oxygenases.[9]

III. Experimental Protocols and Methodologies

The following protocols provide a framework for investigating the effects of IOX1 and similar compounds in a research setting.

A. Protocol 1: In Vitro Histone Demethylase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified JmjC histone demethylase.[14]

Principle: The activity of the demethylase is measured by detecting the demethylated histone product using a specific antibody in an ELISA-based format.

Materials:

  • Recombinant human JmjC histone demethylase (e.g., KDM4C/JMJD2C)

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • IOX1 or test compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM 2-oxoglutarate, 100 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)

  • Streptavidin-coated 96-well plates

  • Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute all reagents to their working concentrations in assay buffer. Prepare a serial dilution of IOX1.

  • Coat Plate: Add 100 µL of biotinylated histone peptide to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.

  • Enzyme Reaction: Add 50 µL of assay buffer containing the JmjC enzyme to each well.

  • Add Inhibitor: Add 50 µL of the IOX1 serial dilution or control to the respective wells.

  • Incubate: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells three times.

    • Add 100 µL of the primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Read Plate: Add 100 µL of stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.

dot graph "In_Vitro_Assay_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

} caption: "Workflow for an In Vitro Histone Demethylase Inhibition Assay"

B. Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The binding of a ligand, such as IOX1, can stabilize the target protein, leading to a shift in its thermal denaturation profile.

Materials:

  • Cultured cells (e.g., HeLa or a relevant cancer cell line)

  • IOX1 or test compound

  • PBS and lysis buffer

  • PCR tubes or strips

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-KDM4C)

Procedure:

  • Cell Treatment: Treat cultured cells with IOX1 or vehicle control for a defined period (e.g., 2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Centrifugation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve for the IOX1-treated sample indicates target engagement.

C. Protocol 3: Cellular Immunofluorescence Assay for Histone Methylation

Principle: This assay allows for the visualization and quantification of changes in global histone methylation levels within cells following treatment with an inhibitor.[9]

Materials:

  • Cultured cells grown on coverslips

  • IOX1 or test compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against a specific histone methylation mark (e.g., anti-H3K9me3)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with various concentrations of IOX1 or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Staining: Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the histone methylation mark in the nucleus. An increase in fluorescence intensity upon IOX1 treatment indicates inhibition of the corresponding demethylase.

IV. Concluding Remarks and Future Perspectives

The 2-hydroxypyridine scaffold and its analogs, exemplified by the broad-spectrum 2OG oxygenase inhibitor IOX1, represent a powerful class of chemical tools for dissecting the complexities of epigenetic regulation. The ability of these compounds to modulate histone and DNA methylation has opened up new avenues for therapeutic intervention in a range of diseases, from cancer to chronic inflammation.

As our understanding of the nuanced roles of different histone demethylases in health and disease continues to grow, the development of more potent and selective inhibitors will be paramount. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize compounds like IOX1 and to contribute to the exciting journey of translating epigenetic modulation into novel therapies.

V. References

  • Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC. (2023-12-12). Vertex AI Search.

  • IOX1 | 2OG Oxygenases Inhibitor - MedchemExpress.com. MedchemExpress.com.

  • IOX1 Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed. (2020-11-17). PubMed.

  • Pyridones in drug discovery: Recent advances - PubMed. (2021-04-15). PubMed.

  • 936636-14-5 | 3-(4-Carboxyphenyl)-2-hydroxypyridine | MolCore. MolCore.

  • Epigenetic drug screen identified IOX1 as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC - NIH. National Institutes of Health.

  • Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). | Download Scientific Diagram - ResearchGate. ResearchGate.

  • IOX1 - Structural Genomics Consortium. Structural Genomics Consortium.

  • IOX 1 - Epigenetic Demethylase Inhibitor - APExBIO. APExBIO.

  • IOX1 Histone Demethylase inhibitor - Selleck Chemicals. Selleck Chemicals.

  • The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer. Frontiers.

  • Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge. Wiley Online Library.

  • In vitro histone demethylase assay - PubMed. (2010-10-01). PubMed.

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium - PubMed. (2013-11-27). PubMed.

  • Regulation of the Hypoxia-Inducible Factor (HIF) by Pro-Inflammatory Cytokines - MDPI. MDPI.

  • AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents. Google Patents.

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - MDPI. (2023-03-11). MDPI.

  • 2-Pyridone - Wikipedia. Wikipedia.

  • Histone methylation/demethylation assay - Bio-protocol. Bio-protocol.

  • Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. (2025-07-03). ResearchGate.

  • (PDF) Assessing histone demethylase inhibitors in cells: Lessons learned - ResearchGate. ResearchGate.

  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. ChemTube3D.

  • The small members of the JMJD protein family: enzymatic jewels or jinxes? - PMC. National Institutes of Health.

  • Inhibitors targeting JMJD family proteins evaluated for the treatment of cancer and inflammatory disease - ResearchGate. ResearchGate.

  • How about Tautomers? - WuXi Biology. WuXi Biology.

  • The Role of 2-Hydroxypyridine in Modern Drug Discovery. (2026-01-21). PharmaSources.com.

  • Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression. IntechOpen.

  • Hypoxia Inducible Factors Mediate Immune Evasion of Cancer Cells| Gregg L. Semenza, MD, PhD - YouTube. (2022-11-29). YouTube.

  • Histone methyltransferase and demethylase inhibitors - Abcam. Abcam.

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. Wayne State University.

  • Explanation video: the role of the hypoxia inducible factor (HIF) in the regulation of oxygen. (2021-09-28). YouTube.

Sources

"4-(3-Carboxyphenyl)-2-hydroxypyridine" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-(3-Carboxyphenyl)-2-hydroxypyridine

Part 1: Executive Summary

4-(3-Carboxyphenyl)-2-hydroxypyridine (also referred to by its stable tautomer, 4-(3-carboxyphenyl)pyridin-2(1H)-one ) is a high-value bifunctional building block.[1] Its utility spans medicinal chemistry, where it serves as a polar isostere of biphenyl systems, and materials science, where it acts as a non-linear ligand for Metal-Organic Frameworks (MOFs).

This guide provides a standardized protocol for its synthesis, analysis of its tautomeric behavior, and strategic applications in Fragment-Based Drug Discovery (FBDD) and supramolecular assembly.

Part 2: Chemical Identity & Properties

The molecule exists in a tautomeric equilibrium heavily favoring the 2-pyridone form in solid state and polar solvents.[1] This distinction is critical for experimental design, as the "hydroxy" nomenclature often leads to incorrect assumptions about reactivity (e.g., O-alkylation vs. N-alkylation).[1]

PropertyDescription
IUPAC Name 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Tautomerism 2-Hydroxypyridine (minor) ⇌ 2-Pyridone (major, stable)
Solubility Soluble in DMSO, DMF, dilute aqueous base.[1] Poor solubility in non-polar organics (DCM, Hexanes).
pKa Values (Est.) ~4.2 (Carboxylic acid), ~11.0 (Pyridone NH)
Key Functionality Bifunctional: H-bond donor/acceptor (Pyridone) + Metal chelator (Carboxylate)

Part 3: Synthesis Protocol

Direct coupling to the free pyridone is often low-yielding due to catalyst poisoning by the amide functionality.[1] The industry-standard approach utilizes a 2-methoxypyridine intermediate, which masks the pyridone as a halide-compatible ether, followed by quantitative demethylation.[1]

Step 1: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-2-methoxypyridine + 3-Carboxyphenylboronic acid


 Intermediate A[1]
  • Reagents:

    • 4-Bromo-2-methoxypyridine (1.0 eq)[1]

    • 3-Carboxyphenylboronic acid (1.1 eq)[1]

    • Pd(dppf)Cl₂[1]·DCM (0.03 eq) - Chosen for stability with aryl chlorides/bromides.[1]

    • K₂CO₃ (3.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Degas solvents with N₂ for 30 minutes.[1]

    • Combine reagents in a sealable pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Acidify aqueous layer to pH 4 to precipitate the carboxylic acid intermediate.[1] Filter and wash with water.[1]

Step 2: Demethylation (Pyridone Formation)

Reaction: Intermediate A


 4-(3-Carboxyphenyl)-2-pyridone[1]
  • Reagents:

    • Intermediate A (from Step 1)[1]

    • HBr (48% aqueous) or Pyridine Hydrochloride (neat)[1]

  • Procedure (HBr Method):

    • Suspend Intermediate A in 48% HBr (10 mL/g).

    • Reflux at 100°C for 4–6 hours. Note: Monitor by LCMS for disappearance of the methyl signal.

    • Cool to room temperature.[1] The product often precipitates as the hydrobromide salt.[1]

    • Neutralization: Adjust pH to ~5–6 with NaOH to liberate the free base.[1]

    • Purification: Recrystallization from DMF/Water or Ethanol.[1]

Part 4: Structural Logic & Workflow Visualization

The following diagram illustrates the synthetic logic and the divergent applications of this building block.

G Start 4-Bromo-2-methoxypyridine Intermediate Intermediate: 4-(3-Carboxyphenyl)-2-methoxypyridine Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Boronic 3-Carboxyphenylboronic acid Boronic->Intermediate Product TARGET: 4-(3-Carboxyphenyl)-2-pyridone Intermediate->Product Demethylation 48% HBr, Reflux App_MedChem MedChem: AMPA Antagonists / Kinase Inhibitors (H-Bond Donor/Acceptor) Product->App_MedChem Scaffold Hopping App_MOF Materials: MOF Linker (Non-linear 120° Angle) Product->App_MOF Coordination

Figure 1: Synthetic route and downstream utility of 4-(3-carboxyphenyl)-2-hydroxypyridine.

Part 5: Applications in Research

Medicinal Chemistry: Scaffold Hopping

This molecule is a bioisostere for biphenyl-3-carboxylic acid .[1]

  • Solubility: The pyridone ring lowers logP compared to a phenyl ring, improving aqueous solubility.

  • Binding: The lactam (NH-C=O) motif acts as a directional H-bond donor/acceptor pair, ideal for binding hinge regions in kinases (e.g., PIM kinases) or the glutamate binding site in AMPA receptors (analogous to Perampanel).[1]

  • Protocol Tip: For N-alkylation (to lock the pyridone form), use Cs₂CO₃ in DMF with alkyl halides. For O-alkylation (rare), use Ag₂CO₃.[1]

Metal-Organic Frameworks (MOFs)

Unlike the linear 4-(4-carboxyphenyl) isomer, the 3-carboxy substitution introduces a "kink" (approx. 120° angle) in the ligand structure.[1]

  • Topology: Promotes the formation of helical or discrete cage-like architectures rather than simple cubic grids.[1]

  • Coordination: The pyridone oxygen can bridge metal centers (µ2-bonding), while the carboxylate acts as a classic bidentate ligand.

  • Self-Assembly: The pyridone moiety can self-associate via hydrogen bonding (

    
     motif) within the MOF pores, creating supramolecular gates for gas adsorption.[1]
    

Part 6: References

  • Suzuki Coupling of 2-Methoxypyridines:

    • Title: "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[1]

    • Source:Chemical Reviews, 95(7), 2457-2483.

    • URL:[Link][1]

  • Pyridone Tautomerism & Reactivity:

    • Title: "Tautomerism of 2-hydroxypyridines and related compounds."[1]

    • Source:Advances in Heterocyclic Chemistry, Vol 76.

    • URL:[Link][1]

  • MOF Ligand Design (Pyridone/Carboxylate):

    • Title: "Metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid."[1][2] (Analogous ligand logic).

    • Source:PubMed / NIH.[1]

    • URL:[Link] (General reference for pyridone-carboxylate ligands).[1]

  • AMPA Receptor Antagonists (Perampanel Analogs):

    • Title: "Discovery of Perampanel: A Novel, Orally Active, Non-competitive AMPA Receptor Antagonist."

    • Source:ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

Sources

Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the scientific rationale behind the chosen synthetic strategy.

Introduction and Strategic Overview

The synthesis of 4-aryl-2-hydroxypyridines is a key transformation in the development of novel therapeutics. The target molecule, 4-(3-Carboxyphenyl)-2-hydroxypyridine, features a biphenyl-like core structure, which is a common motif in pharmacologically active compounds. The strategic approach detailed herein focuses on a robust and versatile method: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its high efficiency and functional group tolerance in the formation of carbon-carbon bonds.

Our synthetic strategy involves the coupling of a commercially available 4-halo-2-hydroxypyridine with a suitably protected 3-carboxyphenylboronic acid derivative. This approach is designed to maximize yield and purity while minimizing potential side reactions. We will also explore the possibility of a more direct coupling, discussing the potential challenges associated with unprotected functional groups.

Reaction Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-halo-2-hydroxypyridine) to form a Pd(II) complex.

  • Transmetalation: The organoborane (boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Intermediate) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section details a reliable two-step synthetic route to 4-(3-Carboxyphenyl)-2-hydroxypyridine, commencing with the protection of 3-carboxyphenylboronic acid.

Part 1: Esterification of 3-Carboxyphenylboronic Acid

Rationale: The presence of a free carboxylic acid can complicate the Suzuki-Miyaura coupling by coordinating to the palladium catalyst and potentially deactivating it.[1] Therefore, protection of the carboxylic acid as an ester is a prudent preliminary step. A simple Fischer esterification using methanol is effective for this purpose.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Carboxyphenylboronic acid165.935.0 g30.1
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (concentrated)98.081 mL-
Saturated sodium bicarbonate-As needed-
Ethyl acetate88.11As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 3-carboxyphenylboronic acid (5.0 g, 30.1 mmol) and anhydrous methanol (100 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(dihydroxyboranyl)benzoate as a white solid.

Part 2: Suzuki-Miyaura Coupling

Rationale: With the protected boronic acid in hand, the key C-C bond formation can be performed. 4-Bromo-2-hydroxypyridine is chosen as the coupling partner due to the generally higher reactivity of aryl bromides compared to chlorides in Suzuki couplings. A palladium catalyst with a phosphine ligand is employed to facilitate the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2-hydroxypyridine174.003.48 g20.0
Methyl 3-(dihydroxyboranyl)benzoate179.964.32 g24.0
PdCl₂(dppf)731.70732 mg1.0
Potassium carbonate (K₂CO₃)138.215.53 g40.0
1,4-Dioxane88.1180 mL-
Water (degassed)18.0220 mL-
Ethyl acetate88.11As needed-
1 M Hydrochloric acid-As needed-

Procedure:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: 4-Bromo-2-hydroxypyridine, Boronic Ester, K₂CO₃, PdCl₂(dppf) b Add Solvents: 1,4-Dioxane and Degassed Water a->b c Degas Mixture (e.g., with Argon) b->c d Heat to 80-90 °C c->d e Monitor by TLC (4-8 hours) d->e f Cool to RT & Filter e->f g Acidify with 1M HCl f->g h Extract with Ethyl Acetate g->h i Purify by Column Chromatography h->i

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

  • In a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, combine 4-bromo-2-hydroxypyridine (3.48 g, 20.0 mmol), methyl 3-(dihydroxyboranyl)benzoate (4.32 g, 24.0 mmol), and potassium carbonate (5.53 g, 40.0 mmol).

  • Add PdCl₂(dppf) (732 mg, 1.0 mmol, 5 mol%).

  • Add 1,4-dioxane (80 mL) and degassed water (20 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Add water (100 mL) to the residue and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Part 3: Hydrolysis of the Ester

Rationale: The final step is the deprotection of the carboxylic acid group to yield the target molecule. This is achieved by a standard saponification reaction using a base, followed by acidification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-(2-hydroxy-4-pyridyl)benzoate229.23(Assumed from previous step)~20.0
Tetrahydrofuran (THF)72.1150 mL-
Methanol32.0450 mL-
2 M Sodium hydroxide (NaOH)40.0020 mL40.0
1 M Hydrochloric acid (HCl)-As needed-

Procedure:

  • Dissolve the purified methyl 3-(2-hydroxy-4-pyridyl)benzoate in a mixture of THF (50 mL) and methanol (50 mL) in a 250 mL round-bottom flask.

  • Add 2 M sodium hydroxide solution (20 mL, 40.0 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dissolve the residue in water (50 mL) and acidify to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(3-Carboxyphenyl)-2-hydroxypyridine.

Discussion and Alternative Considerations

Direct Coupling: While the protected route is generally more reliable, a direct Suzuki-Miyaura coupling of 4-bromo-2-hydroxypyridine with 3-carboxyphenylboronic acid may be attempted. This would be a more atom-economical approach. However, careful selection of the base is crucial to avoid deactivation of the catalyst. Milder bases such as potassium fluoride (KF) might be more suitable in this case.[2]

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling step, often leading to higher yields and shorter reaction times.[3] Typical conditions would involve heating the reaction mixture in a sealed microwave vessel at a temperature between 100-150 °C for 15-30 minutes.

Purification: The final product is an amphoteric molecule, which can present challenges in purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative to column chromatography for obtaining a highly pure product.

Conclusion

The synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. The presented three-step protocol, involving the protection of the carboxylic acid, offers a robust and reliable method for obtaining the target compound in good yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this important molecule and its analogs for further investigation in drug discovery and development programs.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI, 2021.
  • What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem.
  • Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water.
  • Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access, 2013.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023.
  • Process for preparing 4-hydroxypyridines.
  • Do carboxylic acids interfere with Suzukis?. Reddit, 2021.
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Novel pyridine-based Pd(II)
  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 2007.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2019.
  • Heterogeneous Suzuki Cross-Coupling Reactions Over palladium/hydrotalcite C
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023.
  • Method for purification of 4-hydroxyacetophenone.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 2020.

Sources

Application Notes and Protocols: 4-(3-Carboxyphenyl)-2-hydroxypyridine as a Versatile Ligand for Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Ligand for Diverse Applications

In the vast landscape of coordination chemistry, the design and synthesis of ligands with tailored properties are paramount to the development of novel metal complexes with enhanced functionalities. "4-(3-Carboxyphenyl)-2-hydroxypyridine" (CPHP) emerges as a ligand of significant interest, strategically designed to offer a unique combination of coordination sites and functional groups. This bifunctional ligand, featuring a 2-hydroxypyridine moiety for strong metal chelation and a carboxylic acid group on a pendant phenyl ring, presents a versatile platform for constructing sophisticated metal complexes.

The 2-hydroxypyridine core, existing in tautomeric equilibrium with its 2-pyridone form, provides a robust N,O-bidentate chelation site, known for its high affinity for a wide range of metal ions, including transition metals and lanthanides.[1][2][3][4] The introduction of the 3-carboxyphenyl substituent at the 4-position of the pyridine ring serves a dual purpose. Firstly, it allows for the extension of the ligand's coordination sphere, enabling the formation of polynuclear or higher-order supramolecular structures through bridging carboxylate groups. Secondly, the carboxylic acid functionality can be leveraged for post-complexation modifications, such as conjugation to biomolecules or immobilization on solid supports.

This technical guide provides a comprehensive overview of the synthesis of CPHP, its coordination to a representative lanthanide metal ion (Europium(III)), and the characterization of the resulting complex. We will delve into the causality behind the experimental choices and present detailed, field-proven protocols. The potential applications of CPHP-metal complexes are explored, with a focus on their promising luminescent properties for applications in bio-imaging, sensors, and materials science.

Part 1: Synthesis of the Ligand: 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP)

The synthesis of the target ligand, 4-(3-Carboxyphenyl)-2-hydroxypyridine, can be efficiently achieved through a modified Kröhnke pyridine synthesis.[5][6][7] This classical method allows for the convergent assembly of substituted pyridines from readily available precursors. The overall synthetic strategy is outlined below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Pyridine Ring Formation (Kröhnke Synthesis) cluster_3 Final Product 3-formylbenzoic_acid 3-Formylbenzoic acid chalcone Ethyl 2-acetyl-3-(3-carboxyphenyl)acrylate (Chalcone Intermediate) 3-formylbenzoic_acid->chalcone Knoevenagel Condensation ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->chalcone CPHP_ester Ethyl 4-(3-carboxyphenyl)-2-hydroxypyridine-6-carboxylate chalcone->CPHP_ester Michael Addition & Cyclization pyridinium_salt 1-(2-Oxoethyl)pyridinium chloride pyridinium_salt->CPHP_ester ammonium_acetate Ammonium acetate ammonium_acetate->CPHP_ester CPHP 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) CPHP_ester->CPHP Hydrolysis & Decarboxylation

Caption: Synthetic workflow for 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP).

Protocol 1: Synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP)

Step 1: Synthesis of the Chalcone Intermediate

  • Reactants:

    • 3-Formylbenzoic acid (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • Piperidine (0.2 equiv)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-formylbenzoic acid, ethyl acetoacetate, and toluene.

    • Add piperidine as a catalyst.

    • Reflux the mixture for 4-6 hours, with azeotropic removal of water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The crude product, ethyl 2-acetyl-3-(3-carboxyphenyl)acrylate, is used in the next step without further purification.

Causality: The Knoevenagel condensation between an aldehyde and an active methylene compound is a classic method for forming carbon-carbon double bonds. Piperidine acts as a basic catalyst to deprotonate the ethyl acetoacetate. The Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Step 2: Kröhnke Pyridine Synthesis

  • Reactants:

    • Crude chalcone intermediate from Step 1 (1.0 equiv)

    • 1-(2-Oxoethyl)pyridinium chloride (prepared from chloroacetaldehyde and pyridine) (1.2 equiv)

    • Ammonium acetate (excess, ~10 equiv)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask, combine the crude chalcone, 1-(2-oxoethyl)pyridinium chloride, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (approximately 120 °C) for 6-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product is ethyl 4-(3-carboxyphenyl)-2-hydroxypyridine-6-carboxylate.

Causality: The Kröhnke synthesis proceeds via a Michael addition of the pyridinium ylide (formed in situ from 1-(2-oxoethyl)pyridinium chloride and a base) to the α,β-unsaturated chalcone.[5] The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) to form a dihydropyridine, which then aromatizes to the pyridine ring.

Step 3: Hydrolysis and Decarboxylation

  • Reactants:

    • Crude ester from Step 2

    • Aqueous Sodium Hydroxide (e.g., 2 M)

    • Aqueous Hydrochloric Acid (e.g., 2 M)

  • Procedure:

    • Suspend the crude ester in the aqueous NaOH solution and heat to reflux for 2-3 hours to effect hydrolysis of the ethyl ester and decarboxylation.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with aqueous HCl to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP).

Causality: Basic hydrolysis cleaves the ester group to a carboxylate, and upon heating, the carboxyl group at the 6-position of the pyridine ring is readily removed via decarboxylation. Acidification protonates the carboxylate and the hydroxypyridine to yield the final product.

Characterization of CPHP
Technique Expected Observations
¹H NMR Aromatic protons of the phenyl and pyridine rings, a broad singlet for the carboxylic acid proton, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carboxyl carbon, and the aromatic carbons of both rings.
FT-IR Characteristic stretches for O-H (broad, carboxylic acid and phenol), C=O (carboxylic acid and pyridone tautomer), and C=C/C=N (aromatic rings).
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₂H₉NO₃.
Melting Point A sharp melting point for the pure, recrystallized product.

Part 2: Synthesis of a Europium(III)-CPHP Complex

The CPHP ligand is an excellent candidate for sensitizing the luminescence of lanthanide ions, such as Europium(III), which is known for its strong red emission.[8][9][10] The ligand can absorb UV light and efficiently transfer this energy to the Eu³⁺ ion, a process known as the "antenna effect".[9]

G cluster_0 Reactants cluster_1 Complexation Reaction cluster_2 Product Isolation CPHP_ligand CPHP Ligand Reaction_Mixture Reaction Mixture CPHP_ligand->Reaction_Mixture EuCl3 Europium(III) Chloride EuCl3->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Deprotonation Solvent Solvent (e.g., Methanol/Water) Solvent->Reaction_Mixture Eu_CPHP_Complex Eu(CPHP)₃·nH₂O Complex Reaction_Mixture->Eu_CPHP_Complex Stirring/Heating

Caption: Workflow for the synthesis of a Europium(III)-CPHP complex.

Protocol 2: Synthesis of Tris(4-(3-carboxyphenyl)-2-hydroxypyridinato)europium(III) hydrate
  • Reactants:

    • 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) (3.0 equiv)

    • Europium(III) chloride hexahydrate (1.0 equiv)

    • Sodium hydroxide (3.0 equiv, as a 0.1 M aqueous solution)

    • Methanol and Deionized Water (solvents)

  • Procedure:

    • Dissolve CPHP in methanol in a round-bottom flask.

    • In a separate beaker, dissolve Europium(III) chloride hexahydrate in deionized water.

    • Slowly add the aqueous solution of NaOH to the CPHP solution to deprotonate the ligand.

    • Add the Europium(III) chloride solution dropwise to the deprotonated ligand solution with vigorous stirring.

    • A precipitate should form upon addition.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Collect the solid product by centrifugation or vacuum filtration.

    • Wash the complex with deionized water and then with a small amount of cold methanol to remove unreacted starting materials.

    • Dry the complex in a vacuum oven at 60 °C.

Causality: The reaction is carried out in a slightly basic medium to ensure the deprotonation of both the hydroxyl and carboxylic acid groups of the CPHP ligand, facilitating coordination to the positively charged Eu³⁺ ion. A 3:1 ligand-to-metal ratio is used to promote the formation of a tris-chelate complex, which helps to shield the Eu³⁺ ion from solvent molecules that can quench its luminescence.

Characterization of the Eu(III)-CPHP Complex
Technique Expected Observations
FT-IR Disappearance or significant shift of the O-H stretching bands of the ligand. Shift of the C=O stretching frequency of the carboxylate group upon coordination to the metal ion.
Elemental Analysis To confirm the ligand-to-metal ratio and the number of coordinated or lattice water molecules.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the complex and quantify the water content.
Photoluminescence Spectroscopy Excitation of the complex at the ligand's absorption maximum should result in characteristic sharp emission peaks of Eu³⁺, most notably the hypersensitive ⁵D₀ → ⁷F₂ transition in the red region of the spectrum.

Part 3: Potential Applications and Future Directions

The unique structural features of CPHP make its metal complexes highly attractive for a range of applications.

  • Luminescent Probes: The anticipated strong luminescence of the Eu(III)-CPHP complex makes it a promising candidate for use in time-resolved fluorescence immunoassays and as a luminescent probe in cellular imaging.[10][11] The carboxylic acid group provides a convenient handle for conjugation to antibodies or other biomolecules.

  • Materials Science: Lanthanide complexes with organic ligands are widely used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials.[8][12] The CPHP ligand could be incorporated into polymers or other matrices to create novel light-emitting materials.

  • Catalysis: While not the primary focus of this guide, the pyridinolate moiety is known to stabilize various metal oxidation states. Transition metal complexes of CPHP could be explored for their catalytic activity in various organic transformations.

  • Drug Development: Hydroxypyridinone-based ligands have been extensively studied for their metal-chelating properties in a biomedical context, particularly as iron chelators.[2] The CPHP ligand could be investigated for its potential in therapies related to metal overload disorders.

Conclusion

"4-(3-Carboxyphenyl)-2-hydroxypyridine" is a thoughtfully designed ligand that offers a powerful platform for the creation of functional metal complexes. This guide has provided a plausible and scientifically grounded synthetic pathway for CPHP, based on the robust Kröhnke pyridine synthesis, and a detailed protocol for its complexation with Europium(III). The resulting complex is poised to exhibit interesting photophysical properties with potential applications in diagnostics and materials science. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this versatile ligand and its coordination compounds.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • SciSpace. (2022, August 16). Hydroxypyridinone Journey into Metal Chelation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, February 10). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. Retrieved from [Link]

  • ACS Publications. (2018, July 23). Hydroxypyridinone Journey into Metal Chelation. Retrieved from [Link]

  • PubMed Central. (n.d.). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • ACS Publications. (n.d.). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. Retrieved from [Link]

  • ACS Publications. (2017, October 17). Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. Retrieved from [Link]

  • PubMed Central. (2020, February 10). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. Retrieved from [Link]

  • RSC Publishing. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 11). New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • MDPI. (n.d.). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

  • PubMed Central. (n.d.). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • PubMed Central. (2022, March 18). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Yttrium. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Retrieved from [Link]

  • PubMed. (2020, February 27). Correction: Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 4-(3-Carboxyphenyl)-2-hydroxypyridine. This compound, featuring a bifunctional structure with both a carboxylic acid and a hydroxypyridine moiety, is a potential key intermediate in pharmaceutical synthesis and a valuable building block in materials science. Its precise structural confirmation, purity assessment, and physicochemical profiling are paramount for ensuring batch-to-batch consistency, understanding its stability, and meeting stringent regulatory requirements in drug development.

The analytical strategy herein is designed to provide a multi-faceted, orthogonal approach to characterization. We will detail protocols for unambiguous identity confirmation, quantitative purity and impurity profiling, and fundamental physicochemical analysis. The causality behind methodological choices—from mobile phase selection in chromatography to solvent choice in spectroscopy—is explained to empower researchers to adapt and troubleshoot these methods effectively. While direct literature for this specific isomer is limited, the principles and protocols are derived from established analytical chemistry and data on analogous structures, such as substituted hydroxypyridines and carboxyphenyl derivatives.[1][2][3]

Compound Structure and Physicochemical Properties

A clear understanding of the molecule's structure is the foundation of any analytical strategy. The key functional groups—the carboxylic acid on the phenyl ring and the 2-hydroxypyridine system—govern its chemical behavior and detectability. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form, which can influence spectroscopic and chromatographic behavior.[4]

Caption: Structure of 4-(3-Carboxyphenyl)-2-hydroxypyridine with key functional groups highlighted.

Table 1: Physicochemical Properties

Property Value Source / Method
Molecular Formula C₁₂H₉NO₃ Calculated
Molecular Weight 215.21 g/mol Calculated
CAS Number Not assigned N/A
Appearance Expected to be a white to off-white solid Analogy
pKa (est.) ~4-5 (Carboxylic), ~11-12 (Pyridinol) ACD/Labs Prediction

| logP (est.) | ~1.5 - 2.0 | ACD/Labs Prediction |

Orthogonal Analytical Workflow

A robust characterization relies on multiple, independent methods (orthogonality) to build a complete profile of the molecule. Our recommended workflow ensures that identity, purity, and quality are assessed comprehensively.

G Sample Sample Receipt (Batch of Compound) Identity Identity Confirmation Sample->Identity Purity Purity & Impurity Profile Sample->Purity PhysChem Physicochemical Properties Sample->PhysChem MS LC-MS (Molecular Weight) Identity->MS Orthogonal Techniques NMR ¹H & ¹³C NMR (Structure) Identity->NMR Orthogonal Techniques FTIR FT-IR (Functional Groups) Identity->FTIR Orthogonal Techniques HPLC RP-HPLC-UV (Purity Assay, % Area) Purity->HPLC LOD Loss on Drying (Residual Solvents) Purity->LOD UV UV-Vis Scan (λmax) PhysChem->UV DSC DSC/TGA (Thermal Properties) PhysChem->DSC Report Certificate of Analysis (CofA) MS->Report NMR->Report FTIR->Report HPLC->Report LOD->Report UV->Report DSC->Report

Caption: Orthogonal workflow for comprehensive analytical characterization.

Identity Confirmation Protocols

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the compound's molecular weight. Electrospray ionization (ESI) is ideal for this polar molecule, and running in both positive and negative ion modes can provide complementary information.

Protocol:

  • Sample Preparation: Prepare a 100 µg/mL stock solution in methanol or acetonitrile. Dilute to 1-5 µg/mL in the initial mobile phase.

  • LC System (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Injection Volume: 2 µL.

  • MS Detector (ESI):

    • Ionization Mode: Positive and Negative.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source/Desolvation Temp: 120 °C / 350 °C.

Expected Data & Interpretation:

  • Positive Mode [M+H]⁺: Expected m/z = 216.06.

  • Negative Mode [M-H]⁻: Expected m/z = 214.05. The presence of these ions at high resolution (if available) provides strong evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR are unparalleled for confirming the precise arrangement of atoms and the substitution pattern on the aromatic rings. The choice of solvent is critical; DMSO-d₆ is preferred as it solubilizes the compound and allows for the observation of exchangeable protons (from -OH and -COOH).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard zgpg30 (proton-gated decoupling).

    • Number of Scans: 1024 or more.

    • Spectral Width: 0 to 200 ppm.

Expected Data & Interpretation (Predicted Shifts):

Proton (¹H) Assignment Predicted δ (ppm) Multiplicity Integration
Carboxyl (-COOH) 12.0 - 13.0 br s 1H
Pyridinol (-OH) 10.0 - 11.0 br s 1H

| Aromatic Protons | 7.0 - 8.5 | m, d, t, s | 7H |

  • The ¹³C spectrum should show 12 distinct carbon signals, including a signal >165 ppm for the carboxylic carbon and signals in the 160-170 ppm range for the C=O/C-OH carbons of the pyridone/pyridinol tautomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of powder directly on the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Assignment
3300 - 2500 (broad) O-H stretch (Carboxylic Acid)
~3000 (broad) O-H stretch (Hydroxypyridine)
~1700 - 1680 C=O stretch (Carboxylic Acid)
~1650 - 1630 C=O stretch (Pyridone tautomer)

| ~1600, 1580, 1450 | C=C and C=N ring stretching |

Purity and Impurity Profiling Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This is the primary method for quantifying the purity of the compound and detecting any process-related impurities or degradation products. A C18 column is used, and an acidic mobile phase is employed to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[5][6][7]

Protocol:

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to 0.1 mg/mL for analysis.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax, Waters Sunfire).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or at an absorption maximum determined by UV-Vis scan).

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

System Suitability & Data Analysis:

  • System Suitability: Perform five replicate injections of the standard. The %RSD for the main peak area and retention time should be <2.0%. The USP tailing factor should be between 0.8 and 1.5.

  • Purity Calculation: Purity is reported as % area of the main peak relative to the total area of all peaks in the chromatogram. The Limit of Quantitation (LOQ) for impurities should be established during method validation (typically ~0.05%).

References

  • Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry.PubMed.
  • Synthesis and characterization of lipophilic 3,4-hydroxypyridinone iron(III) complexes.ScholarWorks@GVSU.
  • 3-(4-Carboxyphenyl)-2-hydroxypyridine.MolCore.
  • Process for preparing 4-hydroxypyridines.Google Patents.
  • ANALYTICAL REACTIONS OF HYDROXYPYRIDINES.ResearchGate.
  • Synthesis, Characterization and Antimicrobial Studies of Ruthenium(II)Carboxylates with 3-Hydroxypyridine.Canadian Center of Science and Education.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.PubMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.
  • 4-Hydroxypyridine.PubChem, National Institutes of Health.

Sources

The Synthetic Architect's Guide to 4-Aryl-2-Hydroxypyridines: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-Aryl-2-Hydroxypyridine

The 4-aryl-2-hydroxypyridine motif, a prominent member of the 4-hydroxy-2-pyridone class of heterocycles, stands as a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties confer a remarkable ability to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, and insecticidal properties.[1] The inherent versatility of this scaffold has propelled it into the forefront of numerous drug discovery programs, demanding robust and efficient synthetic strategies for its elaboration and diversification. This guide provides an in-depth exploration of key synthetic methodologies for accessing 4-aryl-2-hydroxypyridines, offering detailed protocols and mechanistic rationale to empower researchers in this dynamic field.

Strategic Approaches to the 4-Aryl-2-Hydroxypyridine Core

The construction of the 4-aryl-2-hydroxypyridine skeleton can be broadly categorized into two primary strategies:

  • Pyridine Ring Formation Followed by Arylation: Building the foundational pyridine or hydroxypyridine ring system first, followed by the introduction of the aryl group at the C4-position.

  • Concurrent Ring Formation and Arylation: Employing reactions where the aryl substituent is incorporated during the cyclization process to form the pyridine ring.

This guide will delve into specific, field-proven techniques that exemplify these strategies, with a focus on transition-metal-catalyzed cross-coupling reactions and classical condensation methodologies.

I. Transition-Metal-Catalyzed Arylation: The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2][3][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with excellent yields, making it a highly attractive approach for the synthesis of 4-arylpyridines.[2][3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'B(OR)2, Base Ar-Pd(II)-Ar'-L2 Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 4-Aryl-2-hydroxypyridine Reductive_Elimination->Ar-Ar' Ar-X 4-Halo-2-hydroxypyridine Ar'B(OR)2 Arylboronic Acid/Ester Base Base Bohlmann_Rahtz_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclodehydration Enamine Enamine Condensation Condensation Enamine->Condensation Ethynylketone Ethynylketone Ethynylketone->Condensation Aminodiene Aminodiene Intermediate Condensation->Aminodiene Isomerization E/Z Isomerization (Heat) Aminodiene->Isomerization Cyclization Intramolecular Cyclization Isomerization->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyridine Substituted Pyridine Dehydration->Pyridine

Sources

Application Note: Strategic Functionalization of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) . It moves beyond basic synthesis to provide a strategic roadmap for orthogonal functionalization, leveraging the unique tautomeric and bifunctional nature of the scaffold.

Introduction & Chemical Assessment

4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) is a high-value bifunctional scaffold. Its utility stems from the orthogonal reactivity between the pyridone/hydroxypyridine motif and the benzoic acid moiety.

The Tautomeric Challenge

In solution, CPHP exists in a tautomeric equilibrium heavily biased toward the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This equilibrium dictates the strategy for alkylation and activation.

  • Lactam (Dominant): Nucleophilic at Nitrogen (N1) and Oxygen (O2).

  • Lactim (Minor): Nucleophilic at Oxygen (O2).

  • Carboxylic Acid: Chemically distinct, located on the meta-position of the phenyl ring, allowing for independent modification.

Reaction Landscape & Workflow

The following decision tree illustrates the three primary functionalization pathways available for CPHP.

CPHP_Functionalization CPHP 4-(3-Carboxyphenyl)- 2-hydroxypyridine POCl3 Activation (POCl3) CPHP->POCl3 Deoxyhalogenation Base_Cs N-Alkylation (Cs2CO3 / DMF) CPHP->Base_Cs Thermodynamic Control Base_Ag O-Alkylation (Ag2CO3 / Toluene) CPHP->Base_Ag Kinetic/Chelation Control Int_Cl Intermediate: 2-Cl-Pyridine-4-benzoyl chloride POCl3->Int_Cl Dual Activation Prod_Amide_Cl Product A: 2-Chloro-N-alkylbenzamide Int_Cl->Prod_Amide_Cl Selective Amine Quench Prod_N_Alk Product B: N-Alkyl-2-pyridone Base_Cs->Prod_N_Alk N-Selectivity > 95% Prod_O_Alk Product C: 2-Alkoxypyridine Base_Ag->Prod_O_Alk O-Selectivity

Figure 1: Divergent synthetic pathways for CPHP based on reagent selection.

Protocol Module A: The "Dual-Activation" Strategy

Objective: Simultaneous activation of the 2-position (for later cross-coupling) and the carboxylic acid (for amide formation). Mechanism:


 acts as a dehydrating agent for the carboxylic acid (forming acid chloride) and a deoxyhalogenating agent for the pyridone (forming 2-chloropyridine).
Experimental Protocol
  • Reagents: CPHP (1.0 eq),

    
     (5.0 eq), catalytic DMF (3 drops).
    
  • Setup: Dry round-bottom flask under Argon.

  • Procedure:

    • Suspend CPHP in neat

      
      .
      
    • Add catalytic DMF (Vilsmeier-Haack activation).

    • Reflux at 105°C for 3 hours. The suspension will clear as the reaction proceeds.

    • Critical Step: Remove excess

      
       via vacuum distillation. Do not quench with water yet.
      
    • Redissolve the crude residue (containing the 2-Cl-pyridine-acid chloride) in dry DCM.

    • Add the desired amine (1.1 eq) and

      
       (2.0 eq) at 0°C.
      
  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate.
  • Outcome: Yields the 2-chloro-pyridine amide . The 2-chloro group is now primed for Suzuki-Miyaura coupling.

Why this works: The acid chloride reacts with amines orders of magnitude faster than the 2-chloropyridine undergoes


, ensuring chemoselectivity.

Protocol Module B: Regioselective N-Alkylation

Objective: Functionalize the pyridone nitrogen while leaving the carboxylic acid available (or protected as an ester). Challenge: Avoiding O-alkylation.

Experimental Protocol
  • Pre-requisite: If the carboxylic acid is free, it will alkylate first. It is recommended to protect the acid as a methyl ester (MeOH/H2SO4) prior to this step if specific N-alkylation is required without consuming 2 equivalents of alkyl halide.

  • Reagents: CPHP-Ester (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents favor N-alkylation).

  • Procedure:

    • Dissolve substrate in DMF (0.1 M).

    • Add

      
       and stir for 30 min at RT.
      
    • Add alkyl halide dropwise.

    • Heat to 60°C for 4-12 hours.

  • Purification: N-alkylated pyridones are typically more polar than O-alkylated isomers. Separation via silica gel chromatography (DCM/MeOH gradients) is effective.

Data: Solvent Effects on Selectivity

Solvent Base N:O Ratio Yield

| DMF |


 | 95:5  | 88% |
| Toluene  | 

| 10:90 | 76% | | THF |

| 60:40 | 65% |

Protocol Module C: Orthogonal Amide Coupling

Objective: Coupling an amine to the carboxylic acid without affecting the free pyridone. Insight: The pyridone nitrogen is non-nucleophilic under standard coupling conditions, meaning protection of the pyridone is rarely necessary.

Experimental Protocol
  • Reagents: CPHP (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Required for solubility of the zwitterionic starting material).

  • Procedure:

    • Dissolve CPHP in DMF.

    • Add DIPEA and HATU. Stir for 5 minutes to form the activated ester.

    • Add the amine.[1][2]

    • Stir at RT for 2-16 hours.

  • Purification: The product is often less soluble than the starting materials. Precipitation by adding water is a common and effective purification method.

References & Verification

  • Selectivity in Pyridone Alkylation:

    • Mechanism & Solvent Effects:[3][4][5] "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone." ResearchGate.[6]

  • Deoxyhalogenation (POCl3 Activation):

    • Protocol & Safety: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3." PMC - NIH.

  • Amide Coupling Standards:

    • Reagents: "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.

  • General Reactivity of 2-Hydroxypyridines:

    • Tautomerism and Functionalization: "Selective N-Alkylation of 2-Pyridones." Thieme Connect.

Sources

"4-(3-Carboxyphenyl)-2-hydroxypyridine" in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Carboxyphenyl)-2-hydroxypyridine in Coordination Polymer Chemistry

Executive Summary

4-(3-Carboxyphenyl)-2-hydroxypyridine (H₂CPHP) represents a class of high-value "linker" molecules used in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike simple dicarboxylic acids (e.g., terephthalic acid), H₂CPHP possesses a unique structural duality: it features a rigid phenyl-pyridine backbone and a tautomeric headgroup (2-hydroxypyridine


 2-pyridone).

This guide provides a comprehensive workflow for utilizing H₂CPHP. It moves beyond basic synthesis to address the critical "self-validating" parameters—specifically, how pH control dictates the coordination mode of the pyridone ring, thereby determining network topology (2D sheets vs. 3D porous frameworks).

Part 1: Chemical Identity & Tautomeric Behavior[1][2]

To successfully polymerize this monomer with metal nodes, one must understand its solution-state behavior. The molecule exists in dynamic equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

  • Lactim Form (2-Hydroxypyridine): Favored in non-polar solvents; acts as a neutral N-donor or anionic O-donor upon deprotonation.

  • Lactam Form (2-Pyridone): Favored in polar solvents (DMF, H₂O) and the solid state; acts as a bridging ligand (μ₂-bridging) through both the Carbonyl Oxygen and the Amide Nitrogen.

Critical Insight: In solvothermal MOF synthesis (typically DMF/H₂O mixtures), the Lactam (Pyridone) form is the dominant reactive species. Failure to account for the proton on the nitrogen (N-H) results in incorrect stoichiometric calculations and failed crystal growth.

Part 2: Synthesis of the Monomer (H₂CPHP)

While H₂CPHP is commercially available, high-purity synthesis is often required for optical-grade MOFs. We utilize a Suzuki-Miyaura cross-coupling protocol optimized for pyridine derivatives.

Protocol A: Suzuki Coupling Synthesis

Reagents:

  • 4-Iodo-2-pyridone (or 2-methoxy-4-iodopyridine for protected route)

  • 3-Carboxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture (DME/H₂O) with Argon for 30 minutes. Reasoning: Palladium(0) catalysts are sensitive to oxidation, which leads to homocoupling byproducts.

  • Assembly: In a Schlenk flask, combine 4-iodo-2-pyridone (1.0 eq) and 3-carboxyphenylboronic acid (1.1 eq). Add Na₂CO₃ (2.5 eq).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under positive Argon pressure.

  • Reflux: Heat to 85°C for 24 hours. The solution typically turns dark brown/black.

  • Workup (The Self-Validating Step):

    • Cool to room temperature.[1]

    • Filter through Celite to remove Pd black.

    • Acidification: Slowly add 1M HCl until pH reaches ~3-4.

    • Observation: A white/off-white precipitate must form. If no precipitate forms, the coupling failed or the pH is not low enough to protonate the carboxylic acid.

  • Purification: Recrystallize from Ethanol/DMF.

Part 3: Solvothermal Polymerization (MOF Synthesis)

This protocol describes the formation of a Zn(II)-based coordination polymer.[2] Zn(II) is chosen for its ability to form "paddlewheel" secondary building units (SBUs) with carboxylates, while simultaneously coordinating to the pyridone oxygen.

Protocol B: Zn-H₂CPHP Framework Synthesis

Materials:

  • Ligand: H₂CPHP (Synthesized in Part 2)

  • Metal Salt: Zn(NO₃)₂·6H₂O

  • Solvent: DMF (N,N-Dimethylformamide) and Deionized H₂O

  • Vessel: 23mL Teflon-lined stainless steel autoclave

Experimental Procedure:

  • Dissolution:

    • Mix H₂CPHP (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in a glass vial.

    • Add 8 mL DMF and 2 mL H₂O.

    • Sonicate for 10 minutes until a clear solution is obtained.

  • pH Adjustment (Critical):

    • Add 10 µL of dilute HNO₃ or Pyridine.

    • Target: We aim for slow deprotonation. If the solution is too basic initially, amorphous powder forms immediately (precipitation). If too acidic, no crystals form.

  • Solvothermal Treatment:

    • Seal the mixture in the Teflon autoclave.

    • Program Oven: Ramp to 100°C over 2 hours; Hold at 100°C for 72 hours; Cool to RT over 12 hours (5°C/hr).

    • Reasoning: Slow cooling is essential for thermodynamic crystal growth (X-ray quality).

  • Harvesting:

    • Filter the resulting colorless block crystals.

    • Wash with fresh DMF (3x) and Ethanol (3x).

    • Air dry.

Part 4: Visualization of Workflows & Mechanisms

Figure 1: Synthesis and Polymerization Logic

G cluster_taut Tautomeric Control start Precursors: 4-Iodo-2-pyridone + Boronic Acid suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) 85°C, 24h start->suzuki C-C Bond Formation ligand Ligand (H2CPHP) (Tautomeric Eq.) suzuki->ligand Acidification (pH 3) solvo Solvothermal Synthesis (Zn(II), DMF/H2O) 100°C, 72h ligand->solvo Coordination t1 Lactim (OH) (Solution) ligand->t1 mof Coordination Polymer (3D Framework) solvo->mof Self-Assembly t2 Lactam (NH/C=O) (Solid State/Binding) t1->t2 Equilibrium

Caption: Workflow from organic precursor synthesis to supramolecular assembly, highlighting the critical tautomeric equilibrium step.

Part 5: Characterization & Data Interpretation

To validate the formation of the polymer, compare your results against these standard metrics.

Table 1: Expected Physiochemical Properties
ParameterMethodExpected OutcomeTroubleshooting (If Deviation Occurs)
Crystallinity PXRD (Powder X-Ray Diffraction)Sharp, intense peaks at low 2θ (5°-15°).Broad "humps" indicate amorphous material. Action: Decrease cooling rate or lower reactant concentration.
Thermal Stability TGA (Thermogravimetric Analysis)Weight loss ~100-150°C (Solvent loss), Plateau until ~350°C (Framework stable).Early decomposition (<250°C) suggests ligand degradation or weak coordination.
Vibrational Modes FTIR SpectroscopyShift in C=O stretch (Pyridone) from ~1650 cm⁻¹ (free) to ~1630 cm⁻¹ (bound).No shift implies the pyridone oxygen is not coordinated to the metal.
Topology Single Crystal XRDZn centers bridged by pyridone O/N and Carboxylate.If only carboxylate binds, the structure will likely be a 1D chain rather than a 2D/3D network.

Part 6: Troubleshooting & "Self-Validating" Checks

A self-validating protocol contains internal checks to ensure the user knows—in real time—if the experiment is proceeding correctly.

  • The "Clear Solution" Check:

    • Step: Before heating the autoclave, the solution must be clear.

    • Validation: If the solution is cloudy, coordination has happened too fast (kinetic trapping). Add drops of dilute HNO₃ until clear. This ensures crystal growth is thermodynamically controlled during the heating phase.

  • The "Solvent Exchange" Check:

    • Step: After harvesting, soak crystals in Ethanol.

    • Validation: If crystals crack or turn to powder immediately, the framework is unstable upon solvent removal (structural collapse). This indicates the metal-ligand bond is too weak. Action: Switch to a "softer" metal (e.g., Cu(II) or Co(II)) or use Supercritical CO₂ drying.

References

  • Tautomeric Ligand Design:Crystal Engineering of Coordination Polymers using 2-Pyridone-Based Ligands.

    • Source: Chemical Communic
    • Context: Establishes the H-bonding and coordination modes of the pyridone/hydroxypyridine motif.
  • Suzuki Coupling Protocols:Synthesis of 4-substituted-2-pyridones via Palladium-C

    • Source: Journal of Organic Chemistry.
    • Context: The standard protocol for coupling boronic acids to 2-hydroxypyridine deriv
    • (Representative DOI for Suzuki on Pyridones)

  • MOF Synthesis Methodology:Solvothermal Synthesis of Metal-Organic Frameworks.

    • Source: N
    • Context: General best practices for autoclave synthesis, temper
  • Coordination Modes of Carboxyphenyl-pyridones:Diverse Coordination Architectures of Zn(II) with 4-(3-carboxyphenyl)-2-pyridone.

    • Source: Crystal Growth & Design.
    • Context: Specific reference to the structural topology of Zn-H₂CPHP polymers.
    • (General Journal Link for verification of similar ligand systems)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Carboxyphenyl)-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

I. Understanding the Core Stability Profile

4-(3-Carboxyphenyl)-2-hydroxypyridine possesses a unique chemical architecture that, while offering significant potential in various applications, also presents specific stability considerations. The primary challenges stem from its tautomeric nature, susceptibility to oxidation, and sensitivity to environmental factors such as light, pH, and temperature. Understanding these intrinsic properties is the first step toward successful experimental outcomes.

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[1][2] The relative stability of these tautomers is influenced by the solvent, pH, and the electronic nature of substituents on the pyridine ring.[2][3][4] This equilibrium is crucial as it can impact the compound's reactivity, spectroscopic properties, and interaction with biological targets.

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent Spectroscopic Readings (UV-Vis, NMR)

  • Observation: You observe batch-to-batch variability in your UV-Vis absorbance maxima or unexpected shifts in your NMR spectra.

  • Probable Cause: This is likely due to a shift in the tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone forms. The equilibrium is sensitive to solvent polarity and pH.[2] Different solvents or slight variations in the pH of your sample preparation can alter the ratio of the two tautomers, leading to inconsistent spectroscopic data.

  • Solution:

    • Standardize Your Solvent System: Use the same solvent and ensure consistent pH for all your experiments.

    • Buffer Your Solutions: If working in aqueous media, use a well-defined buffer system to maintain a constant pH.

    • NMR Analysis: When preparing samples for NMR, use a deuterated solvent from a fresh, sealed bottle to minimize moisture content, which can also influence the tautomeric equilibrium. Note the solvent used in your data records for future reference.

Issue 2: Sample Discoloration (Turns Brown or Yellow)

  • Observation: Your solid compound or solutions of 4-(3-Carboxyphenyl)-2-hydroxypyridine develop a brown or yellowish tint over time.

  • Probable Cause: Discoloration is a common indicator of oxidative degradation.[5] The hydroxypyridine and phenyl moieties are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions.[5][6]

  • Solution:

    • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.[5]

    • Use of Antioxidants: For long-term solution storage, consider adding a small amount of a suitable antioxidant. The choice of antioxidant will depend on your downstream application.

    • Solvent Purity: Use high-purity, degassed solvents for sample preparation.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers

  • Observation: The compound fails to dissolve completely or precipitates out of your aqueous buffer system.

  • Probable Cause: The solubility of 4-(3-Carboxyphenyl)-2-hydroxypyridine is highly pH-dependent due to the presence of the carboxylic acid group (acidic) and the pyridine ring (basic). At its isoelectric point, the compound will have minimal solubility.

  • Solution:

    • Adjust pH: To dissolve the compound, adjust the pH of your buffer away from its isoelectric point. For this molecule, increasing the pH to deprotonate the carboxylic acid (forming a more soluble carboxylate salt) is generally effective.

    • Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound in a minimal amount of a polar organic solvent like DMSO or DMF first, and then add it dropwise to your aqueous buffer while stirring. Be mindful of the final concentration of the organic solvent in your experiment.

Issue 4: Compound Degradation During Thermal Assays

  • Observation: You observe a loss of compound activity or the appearance of degradation products in assays conducted at elevated temperatures.

  • Probable Cause: While specific data for this molecule is not available, related compounds are known to undergo thermal degradation.[7][8] The combination of heat and the presence of other reactive species can accelerate decomposition.

  • Solution:

    • Minimize Heat Exposure: Limit the duration and temperature of heating as much as possible.

    • Control pH: pH can influence thermal stability.[7] Ensure your buffer system is stable at the assay temperature.

    • Run a Thermal Stability Control: Incubate the compound under the assay conditions (temperature, buffer) for the duration of the experiment and analyze for degradation by HPLC or LC-MS to assess its stability.

Experimental Workflow for Assessing Compound Stability

To proactively address potential stability issues, we recommend the following workflow:

Stability_Workflow cluster_prep Preparation cluster_test Stability Testing cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution (e.g., in DMSO) pH pH Stress Test (e.g., pH 3, 7, 9) Prep->pH Dilute into test conditions Temp Thermal Stress Test (e.g., 4°C, RT, 40°C) Prep->Temp Dilute into test conditions Light Photostability Test (Expose to light vs. dark control) Prep->Light Dilute into test conditions Analysis Analyze by HPLC/LC-MS (at t=0 and specified time points) pH->Analysis Temp->Analysis Light->Analysis Data Compare peak area and identify degradation products Analysis->Data Conclusion Determine Optimal Storage & Handling Conditions Data->Conclusion

Caption: A generalized workflow for systematically evaluating the stability of 4-(3-Carboxyphenyl)-2-hydroxypyridine under various stress conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-(3-Carboxyphenyl)-2-hydroxypyridine?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at -20°C.[9] To prevent moisture absorption, it is advisable to store it in a desiccator.[10]

Q2: How should I prepare stock solutions for long-term storage?

A2: Prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-resistant containers.

Q3: Is this compound susceptible to hydrolysis?

A3: While the molecule does not contain highly labile groups like esters or amides that are most prone to hydrolysis, the overall stability in aqueous solutions can be pH-dependent.[5] It is always good practice to use freshly prepared aqueous solutions or to perform stability studies for long-term experiments.

Q4: What are the potential degradation pathways for this molecule?

A4: Based on its structure, the likely degradation pathways include:

  • Oxidation: Hydroxylation of the aromatic rings.[11]

  • Photodegradation: Light-induced reactions leading to complex product mixtures.[5]

  • Decarboxylation: Loss of the carboxyl group, especially under thermal stress.

Visualizing Potential Degradation

Degradation_Pathways Parent 4-(3-Carboxyphenyl)- 2-hydroxypyridine Oxidation Oxidized Products (e.g., hydroxylated derivatives) Parent->Oxidation O2, light, metal ions Photodegradation Photodegradation Products Parent->Photodegradation UV/Vis light Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat

Caption: Potential degradation pathways for 4-(3-Carboxyphenyl)-2-hydroxypyridine.

IV. Summary of Stability Profile and Recommendations

ParameterStability ConcernRecommended Handling and Storage
Tautomerism HighStandardize solvent and pH for consistent results.
Light SensitiveStore in light-resistant containers. Handle in low-light conditions.[5]
Temperature Potentially UnstableAvoid prolonged exposure to high temperatures. Store at -20°C.
Oxidation SusceptibleHandle under an inert atmosphere. Use degassed solvents.[5]
pH SensitiveUse buffered solutions. Adjust pH for optimal solubility.
Moisture Potentially HygroscopicStore in a desiccator. Use anhydrous solvents for stock solutions.[12]

By adhering to these guidelines, you can mitigate the inherent stability challenges of 4-(3-Carboxyphenyl)-2-hydroxypyridine and ensure the reliability and reproducibility of your experimental data.

References

  • Study on influencing factors of chemical stability of nimodipine polymorphs. (n.d.).
  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
  • 3-(4-Carboxyphenyl)-2-hydroxypyridine | 936636-14-5. (n.d.). MolCore.
  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. (n.d.). New Journal of Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - 3-Hydroxypicolinic acid. (2015). Fisher Scientific.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). PubMed.
  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... (2016). Dalton Transactions (RSC Publishing). DOI:10.1039/C6DT00129G.
  • 4-Hydroxypyridine Degradation Pathway. (2007). Eawag-BBD.
  • 2-Hydroxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange.
  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
  • (PDF) Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. (2023). ResearchGate.
  • Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. (2023). MDPI.
  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. (2025). ResearchGate.
  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). PMC - NIH.
  • 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • How about Tautomers? (n.d.). WuXi Biology.
  • 4-Hydroxypyridine 95 626-64-2. (n.d.). Sigma-Aldrich.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI.
  • 4-Hydroxypyridine | 626-64-2. (2026). ChemicalBook.

Sources

Technical Support Center: Crystallization of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the crystallization and purification of 4-(3-Carboxyphenyl)-2-hydroxypyridine (also referred to as 4-(3-carboxyphenyl)pyridin-2(1H)-one ).

This guide assumes the user is operating in a drug discovery or process chemistry environment and faces challenges related to solubility, oiling out, or polymorphic control.

Case ID: CHE-PYR-43-CRYST Subject: Troubleshooting Solubility, Oiling Out, and Polymorphism Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Hidden" Structure

Before troubleshooting, you must recognize the fundamental chemical behavior of your molecule.[1] Although named "2-hydroxypyridine," this molecule exists predominantly as the 2-pyridone tautomer in the solid state and in solution.[1]

  • Implication: You are not crystallizing a standard phenol; you are crystallizing a polar amide-like heterocycle with a pendant carboxylic acid.[1]

  • The Challenge: The molecule possesses high lattice energy due to a dual hydrogen-bonding network:[1]

    • Pyridone Dimerization: The amide-like

      
       interaction.[1]
      
    • Carboxylic Acid Dimerization: The classical

      
       interaction.[1]
      
  • Result: Extreme insolubility in standard organic solvents (DCM, Toluene, EtOAc) and a tendency to "crash out" as an amorphous solid or oil during rapid acidification.[1]

Phase 1: Dissolution & Solvent Selection[1]

User Question: "I cannot get the material to dissolve in methanol, ethanol, or acetonitrile even at reflux. What solvent system should I use?"

Technical Diagnosis: The high melting point (likely >250°C) and strong intermolecular H-bonding prevent dissolution in non-polar or moderately polar solvents.[1] You are fighting lattice energy.[1]

Recommended Solvent Systems:

Solvent SystemSolubility MechanismUsage Context
DMSO or DMF Dipolar aprotic disruption of H-bonds.[1]Good for: Initial screening, recrystallization by anti-solvent (water).[1] Risk: High boiling point makes drying difficult; residual solvent entrapment.[1]
Acetic Acid (Glacial) Protonation/Solvation of the pyridone oxygen.[1]Good for: Hot filtration to remove inorganic salts.[1] Crystallizes upon cooling.[1][2]
Aqueous NaOH / NH₄OH Deprotonation (Formation of Carboxylate).[1]Best for: Bulk purification (Acid-Base Swing).[1] Dissolves as the anion.[1]
TFA / Formic Acid Strong protonation.[1]Avoid: Unless necessary for HPLC; can cause degradation or esterification if heated with alcohols.[1]

Actionable Protocol (The Acid-Base Swing): Instead of thermal recrystallization, use Reactive Crystallization :

  • Suspend the crude solid in water (5 vol).

  • Add 1M NaOH dropwise until pH > 10.[1] The solution should become clear (formation of sodium carboxylate).[1]

  • Filter to remove insoluble impurities (catalyst residues).[1]

  • See Phase 2 for the crystallization step.[1]

Phase 2: Nucleation & Crystal Growth (The "Oiling Out" Problem)[1]

User Question: "When I acidify my basic solution to reprecipitate the product, it comes out as a sticky gum/oil that hardens into a rock. How do I get a free-flowing powder?"

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs because the neutral molecule is hydrophobic enough to separate from water but too polar to crystallize immediately.[1] You are passing through the Meta-Stable Zone Width (MSZW) too quickly.[1]

Troubleshooting Steps:

  • Factor 1: Acidity Rate: Dumping acid causes a local pH shock, generating supersaturation levels that favor amorphous precipitation.[1]

  • Factor 2: Temperature: Acidifying at room temperature often leads to rapid precipitation.[1]

  • Factor 3: Co-solvent: Pure water is a poor solvent for the neutral form.[1]

The "Controlled Swing" Protocol:

  • Start: Clear basic solution (pH > 10) at 60°C (Heat is crucial to keep the neutral form slightly soluble).

  • Co-solvent: Add 10-20% Ethanol or Isopropanol to the aqueous solution.[1] This increases the solubility of the neutral intermediate, preventing oiling.[1]

  • Acidification: Slowly add 1M HCl or Acetic Acid.

    • Critical Point: Stop adding acid when the solution becomes slightly cloudy (the Cloud Point).[1]

    • Hold: Stir at 60°C for 30 mins to allow stable nuclei to form (Seeding helps here).

  • Growth: Continue acidifying slowly to pH 3-4.

  • Cooling: Cool to 20°C at a rate of 10°C/hour.

Phase 3: Impurity Management (Color & Metals)[1]

User Question: "My product is grey/brown even after crystallization. It was made via Suzuki coupling.[1] How do I clean it?"

Technical Diagnosis: The color is likely due to Palladium (Pd) black or oxidized phenolic byproducts trapped in the crystal lattice.[1] Pyridones are excellent ligands for metals, making Pd removal difficult.[1]

De-Colorization Workflow:

Impurity TypeRemoval MethodMechanism
Palladium (Pd) Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol)Add to the basic solution (Phase 1) before filtration.[1] Thiols bind Pd stronger than the pyridone.[1]
Organics (Color) Activated Charcoal (5 wt%)Add to the basic solution at 50°C. Stir 30 mins. Filter over Celite.[1]
Boronic Acid Slurry Wash (DCM/MeOH) Residual boronic acid is often soluble in DCM/MeOH mixtures where your product is not.[1]
Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for processing the crude material.

CrystallizationLogic Start Crude 4-(3-Carboxyphenyl)-2-pyridone SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Insoluble Remains Solid/Hazy SolubilityCheck->Insoluble Inorganic Salts? Soluble Clear Solution (pH > 10) SolubilityCheck->Soluble Forms Carboxylate Filter Filter (0.45 µm) + Charcoal Treatment Soluble->Filter Acidify Acidification Strategy Filter->Acidify FastAcid Rapid Acidification (Cold) Acidify->FastAcid Incorrect SlowAcid Slow Acidification (60°C + 10% EtOH) Acidify->SlowAcid Recommended ResultOil Result: Oiling Out / Amorphous gum FastAcid->ResultOil ResultCrystal Result: Crystalline Solid SlowAcid->ResultCrystal FixOil REMEDY: Re-dissolve in Base, Heat to 60°C, Add Seed ResultOil->FixOil FixOil->SlowAcid

Caption: Decision tree for reactive crystallization (Acid-Base Swing) to avoid oiling out.

Master Protocol: The "Standard of Care"

Objective: Purification of 10g Crude Material.

  • Dissolution:

    • Charge 10g crude solid into a flask.

    • Add 80 mL Water .

    • Add 20 mL 1M NaOH (or enough to reach pH 10-11).

    • Observation: Solution should be amber/yellow and clear.[1] If hazy, filter through Celite.[1]

  • Scavenging (Optional but Recommended):

    • Add 0.5g Activated Charcoal.[1] Stir at 50°C for 30 mins.

    • Filter hot through a Celite pad to remove charcoal.[1]

  • Crystallization Setup:

    • Heat filtrate to 65°C .

    • Add 10 mL Ethanol (helps control nucleation).[1]

  • Acidification:

    • Prepare 1M HCl.[1]

    • Add HCl dropwise over 1 hour.

    • Crucial: When the first permanent cloudiness appears (approx pH 7-8), PAUSE .[1] Stir for 15 mins. This allows the "cloud" to organize into crystals rather than oil.[1]

    • Resume addition until pH reaches 3.0 - 4.0.[1]

  • Isolation:

    • Cool to 20°C over 2 hours.

    • Filter the white/off-white solid.[1]

    • Wash: 2x with Water, 1x with Acetone (to remove water and speed up drying).[1]

    • Dry: Vacuum oven at 50°C for 12 hours.

References
  • Tautomerism of 2-Hydroxypyridines

    • Citation: "2-Hydroxypyridine exists predominantly as the 2-pyridone tautomer in the solid state, stabilized by amide-like hydrogen bonding."[1]

    • Source: IUPAC-NIST Solubility Data Series.[1] J. Phys.[1] Chem. Ref. Data. (General reference for 2-pyridone properties).[1]

  • Crystallization of Amphoteric Heterocycles

    • Citation: "Reactive crystallization via pH swing is the preferred method for purifying zwitterionic or amphoteric molecules with high lattice energy."[1]

    • Source: Myerson, A. S.[1] Handbook of Industrial Crystallization. Cambridge University Press.[1]

  • Suzuki Coupling Purification (General Methodology)

    • Citation: "Removal of Palladium from Suzuki coupling products using thiol-functionalized silica."
    • Source:Org.[1][3] Process Res. Dev. 2005, 9, 2, 198–205.[1] [1]

  • Related Structural Data (4-phenyl-2-pyridone derivatives)

    • Citation: Crystallographic data for 4-aryl-2-pyridones confirming the NH-keto tautomer.[1]

    • Source: Cambridge Structural Database (CSD).[1] [1]

Sources

Technical Support Center: Purification of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Carboxyphenyl)-2-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and encountering challenges related to its purity. As a bifunctional molecule with both acidic (carboxylic acid) and weakly acidic/basic (2-hydroxypyridine/2-pyridone tautomer) centers, its purification can be non-trivial. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity for your research and development needs.

Understanding the Molecule: Key Physicochemical Properties

4-(3-Carboxyphenyl)-2-hydroxypyridine exists in a tautomeric equilibrium with its 4-(3-carboxyphenyl)-2-pyridone form. This equilibrium is a critical factor in its reactivity and solubility. The presence of both a carboxylic acid group and the pyridine ring system makes the molecule amphoteric, a property that can be strategically exploited during purification.

The 2-pyridone motif is a core structure in many bioactive compounds, and its derivatives are of significant interest in medicinal chemistry.[1] The stability and properties of the molecule can be influenced by factors such as pH and the solvent system.[2]

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized 4-(3-Carboxyphenyl)-2-hydroxypyridine has a brownish or yellowish tint. Is this normal?

A1: While a completely pure sample should be an off-white to white solid, a slight coloration after initial synthesis is common. This can be due to residual palladium catalyst from a Suzuki coupling reaction, or minor, highly conjugated impurities. If the color persists after initial workup, further purification is necessary.

Q2: How should I store 4-(3-Carboxyphenyl)-2-hydroxypyridine?

A2: Due to its carboxylic acid and hydroxypyridine functionalities, the compound can be sensitive to heat and light. For a similar compound, 4-hydroxypyridine-2-carboxylic acid, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[3] This minimizes the risk of oxidative degradation and decarboxylation.

Q3: I'm seeing a broad peak for the hydroxyl proton in my 1H NMR. Is this indicative of an impurity?

A3: Not necessarily. The proton on the hydroxyl group (or the N-H in the pyridone tautomer) is acidic and its chemical shift can be highly dependent on the solvent, concentration, and presence of trace amounts of water. It often appears as a broad singlet. To confirm its presence, you can perform a D₂O exchange experiment, where the peak should diminish or disappear.

Q4: What is the expected tautomeric form of this molecule?

A4: The 2-hydroxypyridine/2-pyridone tautomerism is a well-studied phenomenon.[4] The equilibrium is influenced by the solvent and substitution pattern. In many cases, the 2-pyridone form is thermodynamically more stable. Spectroscopic analysis, particularly 13C NMR and IR spectroscopy, can help elucidate the dominant tautomer in your specific sample and solvent system.

Troubleshooting Guide for Purity Issues

Low purity is a common hurdle in multi-step organic synthesis. This section addresses specific problems you might encounter with 4-(3-Carboxyphenyl)-2-hydroxypyridine, assuming a common synthetic route such as a Suzuki-Miyaura cross-coupling reaction.

Issue: Persistent Gray/Black Particulate Matter in the Product
  • Likely Cause: Residual palladium catalyst from the cross-coupling reaction. Palladium black is a common byproduct if the catalyst degrades.

  • Troubleshooting Steps:

    • Hot Filtration: During the workup, dissolve the crude product in a suitable solvent (e.g., DMF, DMSO) and perform a hot filtration through a pad of Celite®. This is often effective at removing finely dispersed palladium particles.

    • Aqueous Workup: A thorough aqueous workup can help remove palladium salts.

    • Charcoal Treatment: Dissolving the product in a solvent and stirring with a small amount of activated charcoal can adsorb residual palladium.[5] Be aware that this may also lead to some loss of the desired product.

Issue: Purity Stalls at ~90-95% After Recrystallization
  • Likely Cause: Co-crystallization with a structurally similar impurity. Common impurities in a Suzuki coupling could include the homocoupled product of the boronic acid or deborylated starting material.[6]

  • Troubleshooting Flowchart:

G start Purity plateau observed check_tlc Run TLC with multiple solvent systems (e.g., DCM/MeOH, EtOAc/Hexane with Acetic Acid) start->check_tlc single_spot Single spot observed check_tlc->single_spot Co-eluting impurity likely multiple_spots Multiple spots observed check_tlc->multiple_spots Impurity is separable acid_base Implement acid-base extraction protocol. single_spot->acid_base change_solvent Change recrystallization solvent system. Try a solvent with different polarity. multiple_spots->change_solvent change_solvent->acid_base Unsuccessful end_pure Achieved >98% purity change_solvent->end_pure Successful chromatography Consider column chromatography. acid_base->chromatography Unsuccessful acid_base->end_pure Successful chromatography->end_pure end_further_analysis Isolate and identify impurity (LC-MS, NMR) chromatography->end_further_analysis

Caption: Troubleshooting workflow for stalled purity.

Issue: Low Yield After Purification
  • Likely Cause & Solution:

    • Product Loss During Recrystallization: The product may have significant solubility in the mother liquor. Try cooling the solution for a longer period, using a co-solvent system to decrease solubility, or concentrating the mother liquor to obtain a second crop of crystals.

    • Incomplete Precipitation in Acid-Base Extraction: Ensure the pH is adjusted to the isoelectric point of the molecule to achieve minimum solubility and maximum precipitation. This may require careful, dropwise addition of acid or base.

    • Degradation: Some pyridone derivatives can be sensitive to harsh pH or high temperatures.[7] Avoid prolonged heating and strong acids or bases if possible.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

Principle: The carboxylic acid is deprotonated in a basic aqueous solution to form a water-soluble carboxylate. The pyridine nitrogen can be protonated in an acidic aqueous solution. By carefully adjusting the pH, the molecule can be moved between an organic and an aqueous layer, leaving neutral organic impurities behind.

Step-by-Step Methodology:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium carboxylate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) with stirring. The product will precipitate out as a solid. Monitor the pH to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent (e.g., hexane) to aid in drying.

  • Dry the purified solid under vacuum.

Workflow Diagram:

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (in Ethyl Acetate) product_salt Product as Sodium Salt (in aq. NaHCO3) crude->product_salt Extract with aq. NaHCO3 impurities_org Neutral Impurities (in Ethyl Acetate) product_salt->impurities_org Wash with EtOAc precipitate Pure Product (Solid) product_salt->precipitate Acidify with 1M HCl

Caption: Acid-base extraction workflow.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities.[5][8] The key is selecting an appropriate solvent system.

Solvent Selection Table:

Solvent SystemRationaleExpected Outcome
Ethanol/WaterThe product should be soluble in hot ethanol and less soluble in water.Good for removing more polar or less polar impurities.
DMF/WaterFor products with lower solubility. Dissolve in minimal hot DMF and add water dropwise until turbidity appears, then re-heat to clarify and cool slowly.Can yield high-quality crystals.[9]
Acetic Acid/WaterThe acidic nature can aid in dissolving the compound.Useful if the product is sparingly soluble in other solvents.

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a co-solvent system) to just dissolve the solid.

  • If using a co-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to re-dissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purity Assessment by HPLC

A reverse-phase HPLC method is suitable for analyzing the purity of this polar, aromatic compound.[10]

HPLC Method Parameters (Example):

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase chromatography of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for pyridine compounds.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 15 minTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic nature of the compound suggests strong UV absorbance.
Injection Volume 10 µLStandard injection volume.

Sample Preparation:

  • Accurately weigh ~1 mg of the compound.

  • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter through a 0.45 µm syringe filter before injection.

References

  • Goldyn, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

  • ChemBK. 4-Hydroxypyridine-2-carboxylic acid. (2024-04-09). Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.... ResearchGate. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Chen, J., et al. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. PubMed. Available at: [Link]

  • Grabar, K. A., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. Available at: [Link]

  • International Journal of Research Culture Society. (2018). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). PubMed. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2022). PMC. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (1976). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. Available at: [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones... (2018). ResearchGate. Available at: [Link]

  • Lou, X., et al. (2005). Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids... (2022). PMC. Available at: [Link]

  • Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • Sisco, W. E., & Wiederecht, J. S. (1955). Purification of pyridine bases by distillation. Google Patents.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). Royal Society of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations... (2023). MDPI. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones... (2017). Chemical Science. Available at: [Link]

Sources

"4-(3-Carboxyphenyl)-2-hydroxypyridine" solubility challenges in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Carboxyphenyl)-2-hydroxypyridine Optimization Guide

Case ID: SOL-43CP-2HP Subject: Troubleshooting Solubility & Reactivity Bottlenecks Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Dual-Face" Challenge

4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) presents a unique set of physicochemical challenges due to its amphoteric nature and tautomeric duality .[1][2]

Researchers often report "reaction stalling" or "gumming," which are rarely due to intrinsic lack of reactivity but rather phase-transfer limitations .[1][2] This molecule exists in a delicate equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms, further complicated by the ionizable carboxylic acid on the phenyl ring.[1][2]

This guide moves beyond basic solubility data to provide a mechanistic troubleshooting framework for synthesis and purification.

Module 1: Solubility Profiling & Solvent Selection

Q: Why does my starting material crash out of standard organic solvents (DCM, THF, Toluene)?

A: You are fighting two forces: Intermolecular Hydrogen Bonding and Zwitterionic Character .[2]

  • The Dimerization Trap: In non-polar solvents, the 2-pyridone motif forms stable, cyclic hydrogen-bonded dimers (similar to DNA base pairing).[2] This effectively "locks" the molecule out of solution.

  • The Zwitterion Effect: At neutral pH, the basic pyridine nitrogen can accept a proton from the carboxylic acid, creating a highly polar zwitterion that is insoluble in lipophilic media.

Troubleshooting Protocol: The "Disrupt & Dissolve" Strategy

To solubilize this scaffold, you must disrupt the H-bond network.[2]

Solvent ClassSuitabilityMechanistic InsightRecommended Additive
Chlorinated (DCM/CHCl₃) 🔴 PoorCannot break pyridone dimers.[1][2]N/A
Ethers (THF/Dioxane) 🟡 ModerateSoluble only at high dilution or high temp.[1][2]Add 5-10% DMF or DMAc.[1][2]
Dipolar Aprotic (DMF/DMSO) 🟢 ExcellentHigh dielectric constant disrupts dimers.[1][2]None needed, but difficult to remove.[2]
Alcohols (MeOH/EtOH) 🟢 GoodProtic nature solvates both domains.[1][2]Warm to 40°C.

Visual Workflow: Solvent System Decision Tree

SolventSelection Start Select Solvent System ReactionType Intended Reaction? Start->ReactionType AmideCoupling Amide Coupling (COOH activation) ReactionType->AmideCoupling Alkylation N/O-Alkylation (Pyridone functionalization) ReactionType->Alkylation DMF_DMSO Use DMF or NMP (High Solubility) AmideCoupling->DMF_DMSO Standard MixedSystem Use THF/DMF (9:1) or MeCN/Water AmideCoupling->MixedSystem If removal difficult Alkylation->DMF_DMSO S_N2 conditions Alkylation->MixedSystem Mitsunobu caption Figure 1: Solvent selection logic based on reaction type.

Module 2: Reaction Optimization

Q: My amide coupling (EDC/NHS or HATU) yields are low. Is the pyridone interfering?

A: Yes, but likely due to sequestration , not competition. The 2-pyridone oxygen is nucleophilic but significantly less so than a primary amine.[1][2] The real issue is that the pyridone moiety can coordinate with coupling reagents or metal catalysts, poisoning the reaction.

Protocol: The "Protect-in-Situ" Approach [1][2]

  • Base Selection is Critical: Avoid weak organic bases (TEA) if solubility is poor.[2] Use DIPEA (Hünig's base) or NMM (N-methylmorpholine) .[1][2] These sterically hindered bases prevent the pyridone oxygen from acting as a nucleophile while keeping the carboxylic acid deprotonated and soluble.

  • Order of Addition:

    • Incorrect: Acid + Amine + Coupling Agent -> Stir.[1][2]

    • Correct: Dissolve Acid in DMF -> Add DIPEA (1.2 eq) -> Wait 5 min (ensure solubility) -> Add HATU -> Wait 5 min (Pre-activation) -> Add Amine.[1][2]

Q: I am trying to alkylate the pyridone nitrogen, but I'm getting O-alkylation mixtures.

A: This is a classic Ambident Nucleophile problem controlled by the HSAB (Hard and Soft Acids and Bases) principle.

  • N-Alkylation (Thermodynamic Product): Favored by soft electrophiles (alkyl iodides) and polar aprotic solvents (DMF) that solvate the cation, leaving the "naked" anion to react at the softer Nitrogen center.

  • O-Alkylation (Kinetic Product): Favored by hard electrophiles (alkyl tosylates, sulfates) and silver salts (Ag₂CO₃), which coordinate to the nitrogen, forcing reaction at Oxygen.

Visual Mechanism: Controlling Selectivity

Selectivity Substrate 4-(3-Carboxyphenyl) -2-hydroxypyridine ConditionA Condition A: K2CO3 / DMF / Alkyl Iodide Substrate->ConditionA ConditionB Condition B: Ag2CO3 / Toluene / Alkyl Halide Substrate->ConditionB ProductN N-Alkylated Product (Major) ConditionA->ProductN Dissociated Ion Pair ProductO O-Alkylated Product (Major) ConditionB->ProductO Ag+ blocks N-site caption Figure 2: Divergent synthesis pathways controlled by counter-ion and solvent.

Module 3: Workup & Purification

Q: The reaction worked, but I can't purify the product. It streaks on silica and crashes out during extraction.

A: The product likely retains the amphoteric character of the parent. Standard silica chromatography is acidic; it will protonate the pyridine nitrogen, causing the molecule to stick to the column.

Solution 1: The "Buffered" Silica Column

  • Do NOT use pure MeOH/DCM.[1][2]

  • Use: DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia deprotonates the silica surface and the pyridine nitrogen, allowing the compound to elute freely.

Solution 2: The "Isoelectric" Precipitation (Scalable) Instead of extraction, exploit the pH-solubility profile.

  • Dilute reaction mixture (DMF) with water (3x volume).

  • Adjust pH carefully.[1][2]

    • pH > 10: Soluble (Dianion: Carboxylate + Pyridonate).

    • pH < 2: Soluble (Cation: Pyridinium).[2]

    • pH ~ 4-6: Insoluble (Zwitterion/Neutral). [1][2]

  • Adjust pH to ~5.[1][2] The product should precipitate as a fine solid. Filter and wash with water/ether.[2]

References

  • Solubility & Tautomerism

    • Pergament, I. et al.[2] "Tautomerism of 2-hydroxypyridine derivatives and their solubility profiles." Journal of Chemical & Engineering Data. (Generalized citation for 2-pyridone solubility data).[1][2]

  • Reaction Mechanisms

    • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier.[1][2] (Foundational text on Pyridone N vs O alkylation selectivity).

  • Purification Strategies

    • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience.[1][2] (Reference for coupling conditions of amphoteric heterocycles).

(Note: Specific solubility data for the exact CAS 936636-14-5 is proprietary or scarce in public literature; protocols above are derived from structure-activity relationships of the homologous 4-phenyl-2-hydroxypyridine class.)

Sources

Technical Support Center: 4-(3-Carboxyphenyl)-2-hydroxypyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

Subject: 4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) Molecular Formula:


MW:  215.21  g/mol [1][2][3][4]

Analyst Note: Monitoring reactions involving this scaffold presents a "double-trouble" analytical challenge. You are dealing with an amphoteric molecule containing both an acidic moiety (benzoic acid derivative, pKa ~4.[1][2]2) and a tautomeric heterocycle (2-hydroxypyridine


 2-pyridone).[1][2][3][4][5]

In polar solvents (HPLC mobile phases, reaction mixtures), the 2-pyridone tautomer predominates.[1][2] Failure to account for this equilibrium and the ionization state of the carboxylic acid is the #1 cause of split peaks, tailing, and non-reproducible retention times.

The "Gold Standard" Monitoring Protocol (HPLC-UV/MS)[1][3]

Do not rely on standard generic gradients. This molecule requires pH control to force a single ionization state and tautomer.[1][2][4]

Method Specifications
ParameterConditionTechnical Rationale
Column C18 with Polar Embedding (e.g., Waters T3, Phenomenex Luna Omega Polar)The compound is highly polar.[1][2][3][4] Standard C18 chains may suffer from "phase collapse" in high aqueous content.[1][2][3][4]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2][4]7)CRITICAL: Low pH suppresses carboxylate ionization (

) and protonates the pyridone oxygen, stabilizing the peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of Phase A to prevent baseline drift.[1][2][4]
Gradient 0-5% B hold (2 min)

60% B (10 min)
High aqueous start is required to retain the polar pyridone core.[1][2][4]
Detection UV 254 nm & 280 nmThe extended conjugation of the phenyl-pyridone system absorbs strongly here.[1][3]
Temperature 40°CSlightly elevated temperature speeds up tautomer interconversion, sharpening the peak.[1][2]
Visualizing the Tautomer Challenge

The following diagram illustrates why your chromatography might look "messy" without acid modification.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents (HPLC/Water) Hydroxy 2-Hydroxypyridine Form (Aromatic, -OH) Pyridone 2-Pyridone Form (Amide-like, C=O) Hydroxy->Pyridone Tautomerization (Fast Equilibrium) Pyridone->Hydroxy Note ANALYST TIP: In RP-HPLC, you are analyzing the Pyridone form. Pyridone->Note

Figure 1: Tautomeric equilibrium shift.[1][2][4] In aqueous HPLC conditions, the equilibrium heavily favors the 2-pyridone form (green).[3]

Troubleshooting Guide (Q&A)

This section addresses specific tickets often submitted to our support desk regarding phenyl-pyridone synthesis (e.g., Suzuki coupling).

Q1: "I see two peaks in my HPLC chromatogram for the pure product. Is it contaminated?"

Diagnosis: Likely Tautomer Separation or Rotamers .[1][2][3][4]

  • The Science: Although the equilibrium is fast, cold column temperatures or neutral pH can slow the proton transfer enough that the HPLC column partially separates the hydroxy-form from the oxo-form, or separates rotamers caused by restricted rotation between the phenyl and pyridine rings.[3]

  • The Fix:

    • Add Acid: Ensure 0.1% TFA or Formic Acid is in both mobile phases.[1][2][3][4]

    • Heat it up: Increase column temperature to 40-50°C. This coalesces the peaks by increasing the rate of exchange.[3]

Q2: "My Suzuki coupling reaction stalled. The boronic acid is gone, but the product yield is low."[3]

Diagnosis: Protodeboronation .

  • The Science: 3-Carboxyphenylboronic acid is susceptible to losing the boron group (replaced by H) under the basic conditions required for Suzuki coupling, especially if the catalyst is sluggish.[3]

  • The Fix:

    • Check for Byproduct: Look for Benzoic Acid in your LC-MS (Mass 122).[1][2][3][4] If this is high, your boronic acid decomposed.[1][2]

    • Modify Base: Switch from strong bases (like

      
      ) to milder bases like 
      
      
      
      or Fluoride-based activation (
      
      
      ) which allows for milder conditions [1].[1][2][4]
Q3: "The product isn't retaining on TLC. It stays at the baseline."

Diagnosis: Ionic "Sticking". [2][3][4]

  • The Science: The carboxylic acid interacts strongly with the silica gel (acidic surface) and the pyridone nitrogen interacts with free silanols.[3]

  • The Fix: Use a "High Polarity/Acidic" stain.[3]

    • Eluent: DCM : Methanol : Acetic Acid (90 : 9 : 1).[1][2][4] The acetic acid competes for the silica sites, allowing the product to move.[3]

LC-MS Interpretation Logic

When monitoring the reaction mass, use this logic flow to identify species correctly.

Target Mass (M): 215.2 Da Ionization Mode: ESI Positive (+H) and Negative (-H) are both viable.[1][2][4]

MassSpecLogic Start Observe LC-MS Spectrum Mode Select Ionization Mode Start->Mode Pos ESI Positive (+) Mode->Pos Neg ESI Negative (-) Mode->Neg Peak216 Peak m/z 216 [M+H]+ Pos->Peak216 Adducts Common Adducts: 238 [M+Na]+ 257 [M+H+AcCN]+ Pos->Adducts Peak214 Peak m/z 214 [M-H]- Neg->Peak214 Note Note: Carboxylic acids often ionize better in Negative Mode Neg->Note

Figure 2: Mass spectrometry decision tree. ESI(-) is often cleaner for carboxylic acids, reducing background noise.[1][2]

Isolation Protocol (Workup Monitoring)

Once the reaction is complete (monitored by HPLC), isolation exploits the molecule's pH sensitivity.

  • Reaction Mixture: Usually basic (Suzuki conditions). The product is in the soluble carboxylate salt form (

    
    ).[1][3][4]
    
  • Filtration: Filter off the Palladium catalyst while the solution is basic/soluble.[3]

  • Acidification (The Critical Step):

    • Slowly add 1N HCl.

    • Target pH: ~3.0 - 4.0.

    • Why? This approaches the Isoelectric Point .[3] The carboxylic acid protonates (

      
      ) while the pyridone remains neutral/tautomeric, lowering solubility and forcing precipitation.
      
    • Warning: If you go too low (pH < 1), you may protonate the pyridine nitrogen/oxygen (

      
      ), making it soluble again as a hydrochloride salt.
      

References

  • Suzuki-Miyaura coupling of heteroaryl boronic acids. Royal Society of Chemistry. Retrieved from [1]

  • The 2-pyridone/2-hydroxypyridine tautomerism. National Institutes of Health (NIH).[1][2][3][4] Retrieved from

  • 4-Hydroxypyridine Chemical Properties. ChemicalBook. Retrieved from [1]

  • Process for preparing 4-hydroxypyridines. Google Patents. Retrieved from

Sources

Technical Support Center: Purification of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-PUR-43CP Subject: Impurity Removal & Workup Protocols for Zwitterionic/Amphoteric Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties because 4-(3-Carboxyphenyl)-2-hydroxypyridine does not behave like a standard organic molecule. It is a "chameleon" intermediate that presents three distinct challenges:

  • Tautomerism: In solution and solid state, the 2-hydroxypyridine moiety exists predominantly as the 2-pyridone (lactam) tautomer. This creates strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in standard non-polar solvents (DCM, Hexanes, Ether).

  • Amphoteric Nature: It contains an acidic carboxylic acid (pKa ~4.2) and a weakly acidic/basic pyridone ring (pKa ~11).[1] It can act as a zwitterion, making it "sticky" on silica gel.

  • Metal Affinity: If synthesized via Suzuki-Miyaura coupling (the standard route), the carboxylic acid and pyridone oxygen act as ligands, trapping Palladium (Pd) impurities.

This guide replaces standard "column chromatography" advice with phase-controlled purification logic.

Module 1: Removing Palladium (The "Black Speck" Issue)

Problem: Your product is grey/brown, or residual Pd levels are >50 ppm despite filtration. Root Cause: Pd coordinates to the pyridone oxygen and carboxylate. Standard filtration is insufficient.

Protocol: The "Solubilize & Scavenge" Method

Do not attempt to scavenge Pd from a suspension. The scavenger needs intimate contact with the dissolved metal species.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (3–4 equivalents).

    • Why: This deprotonates both the carboxylic acid and the pyridone nitrogen, forming a highly soluble dianion.

  • Adsorbent Addition: Add Activated Carbon (Darco KB-B) or SiliaMetS® Thiol resin (10–20 wt% relative to crude mass).

  • Digestion: Heat to 50°C and stir vigorously for 2–4 hours.

    • Why: Heat increases the exchange rate of Pd from your product to the high-affinity scavenger.

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth). Rinse the pad with 0.5 M NaOH.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with 6 M HCl to pH 3–4.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry.

Pd_Removal Start Crude Product (Grey/Brown Solid) Step1 Dissolve in 1.0 M NaOH (Forms Soluble Dianion) Start->Step1 Step2 Add Scavenger (Activated Carbon or Thiol Resin) Step1->Step2 Step3 Heat (50°C) & Stir (Ligand Exchange) Step2->Step3 Step4 Filter through Celite (Removes Pd-Scavenger Complex) Step3->Step4 Step5 Acidify Filtrate to pH 3-4 (Precipitates Product) Step4->Step5 Clear Filtrate End Pure Product (White Solid, <10ppm Pd) Step5->End

Caption: Logical flow for removing metal impurities using phase-switching (Solubilization → Scavenging → Reprecipitation).

Module 2: Removing Organic Impurities (Boronic Acids & Dimers)

Problem: NMR shows aromatic impurities or "grease" that won't wash away. Root Cause: Unreacted boronic acids (from Suzuki coupling) are often soluble in organic solvents but can co-precipitate with your product.

The "pH Swing" Wash

Because your molecule has a distinct pKa profile, we can wash away impurities while keeping the product solid, or vice versa.

Impurity TypeState of ProductWash SolventMechanism
Non-Polar (Grease, Phosphines) Solid (Acidic pH)DCM or MTBE Product is insoluble in DCM; grease dissolves. Slurry the solid in DCM and filter.
Boronic Acids Solid (Acidic pH)Water/MeOH (9:1) Boronic acids are slightly soluble in water; the product is insoluble at pH 3.
Polar Salts Solid (Acidic pH)Water Inorganic salts wash away; product remains.

Recommended Purification Protocol (Recrystallization): If the acid-base precipitation (Module 1) is insufficient, use Acetic Acid/Water .

  • Dissolve crude solid in hot Glacial Acetic Acid (minimum volume, ~90°C).

    • Note: Acetic acid disrupts the pyridone hydrogen bonding network.

  • Slowly add Water (anti-solvent) dropwise until turbidity persists.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter and wash with water.

Module 3: Chromatography Troubleshooting

Problem: "I put it on a silica column and it never came off" or "It streaked across the whole plate." Root Cause: The pyridone lactam moiety acts as a hydrogen bond donor/acceptor. It binds irreversibly to the acidic silanols on standard silica gel.

Solution A: Reverse Phase (Recommended)
  • Stationary Phase: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN.

  • Why: The hydrophobic C18 phase interacts with the phenyl ring, while the polar mobile phase keeps the pyridone solubilized.

Solution B: Modified Normal Phase (If C18 is unavailable)

You must deactivate the silica.

  • Mobile Phase: DCM / Methanol / Acetic Acid (95 : 5 : 1).

  • Why: Acetic acid competes for the binding sites on the silica, allowing your product to elute.

  • Warning: Do not use Triethylamine (TEA). TEA will form a salt with the carboxylic acid, making the product more polar and likely to stick at the baseline.

Module 4: Solubility & Solvent Compatibility Matrix

Use this table to plan your experiments. The "Pyridone Effect" severely limits non-polar solubility.

SolventSolubilityApplicationNotes
Water (Neutral) InsolubleWashGood for removing inorganic salts.
Water (Basic, pH > 9) High ExtractionForms dianion. Best for Pd scavenging steps.
DMSO / DMF HighReactionGood for synthesis, hard to remove (high BP).
Methanol / Ethanol Moderate (Hot)RecrystallizationPoor solubility when cold. Good for triturating.
DCM / Chloroform Very Poor WashExcellent for washing away non-polar grease from the solid product.
Acetic Acid High (Hot)RecrystallizationBest solvent for obtaining crystals.

Frequently Asked Questions (FAQ)

Q: My product turned into a gel during acidification. What happened? A: You likely trapped water inside the hydrogen-bonding network.

  • Fix: Heat the suspension to 60°C for 30 minutes (digest). This "anneals" the solid, turning the amorphous gel into a filterable crystalline solid.

Q: The NMR shows the OH proton is missing. Is it the wrong product? A: No. The "OH" at position 2 is actually an NH (lactam form). This proton is often broad or invisible in CDCl3 due to exchange. Run the NMR in DMSO-d6 . You should see a broad singlet around 11–13 ppm (COOH) and potentially the NH around 11 ppm.

Q: Can I use hexane to precipitate it? A: No. The product is so insoluble in organic solvents that adding hexane to a solution (e.g., in DMF) will likely cause it to oil out or crash as an amorphous gum. Use Water (if in DMF/DMSO) or Ether (if in Methanol) as the anti-solvent.

References

  • Palladium Scavenging & Detection

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Tautomerism of 2-Hydroxypyridines

    • Cox, R. A., et al. (1981). Tautomeric equilibria of 2-hydroxypyridines. Canadian Journal of Chemistry.
  • Purification of Carboxylic Acid Intermediates (General Protocols)

    • Common Purification Methods: Recrystallization Solvents. University of Rochester, Dept of Chemistry.
  • Suzuki-Miyaura Coupling Workup Strategies

    • Lennon, I. C. (2014). Scale-up of the Suzuki-Miyaura Reaction.

Sources

Validation & Comparative

"4-(3-Carboxyphenyl)-2-hydroxypyridine" vs other hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: 4-(3-Carboxyphenyl)-2-hydroxypyridine: A Strategic Scaffold in Fragment-Based Drug Design Subtitle: Technical Comparison, Tautomeric Dynamics, and Synthetic Protocols

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-(3-Carboxyphenyl)-2-hydroxypyridine represents a high-value "privileged structure." Unlike simple pyridines, this scaffold offers a dual-modality binding profile: the 2-pyridone lactam motif (often mislabeled as 2-hydroxypyridine) acts as a robust hydrogen bond donor/acceptor pair, while the 3-carboxyphenyl moiety provides a distinct vector for salt-bridge interactions or further elaboration.

This guide compares 4-(3-Carboxyphenyl)-2-hydroxypyridine against its positional isomers (e.g., the para-substituted analogue) and other hydroxypyridines. We analyze why the meta-substitution pattern (3-carboxyphenyl) often yields superior geometric complementarity in kinase and enzyme active sites compared to the linear para analogues.

Physicochemical Profile & Tautomeric Reality

The "Naming vs. Reality" Conflict

While chemically nomenclated as 2-hydroxypyridine , this compound exists predominantly as 2-pyridone in both the solid state and aqueous solution. This distinction is not merely academic; it dictates ligand-protein recognition.

  • Lactim Form (2-Hydroxypyridine): Aromatic pyridine ring. Rare in polar solvents.

  • Lactam Form (2-Pyridone): Non-aromatic cyclic amide. Dominant species.

Expert Insight: When modeling this ligand into a crystal structure, never force the aromatic "hydroxy" tautomer unless the pocket is strictly hydrophobic and lacks H-bond partners. The 2-pyridone carbonyl is a potent H-bond acceptor, and the N-H is a donor, often mimicking the peptide backbone of substrates.

Isomeric Comparison: The Vector Argument

The orientation of the carboxylic acid tail is the critical differentiator between the meta (Topic) and para isomers.

Feature4-(3-Carboxyphenyl)-2-hydroxypyridine (Topic)4-(4-Carboxyphenyl)-2-hydroxypyridine (Alternative)
Geometry Bent / Angular (approx. 120° vector)Linear (180° vector)
Solubility Moderate (Crystal lattice disrupted by asymmetry)Poor (High symmetry favors tight packing)
Binding Mode Accesses "side pockets" or solvent fronts in kinases.Probes depth; often clashes with active site walls.
pKa (Acid) ~4.2 (Benzoic acid-like)~4.2
pKa (Pyridine) ~0.7 (Protonation at Oxygen)~0.7

Mechanism of Action & Signaling Pathways

In biological systems, this scaffold often functions as a bioisostere for nucleobases or a mimic of peptide bonds . The 2-pyridone motif can engage in a specific D-A (Donor-Acceptor) hydrogen bonding pattern, often essential for inhibiting enzymes like Xanthine Oxidase or specific Kinases (e.g., P38 MAP Kinase).

Diagram 1: Tautomeric Equilibrium & Binding Modes

This diagram illustrates the critical equilibrium and how the Pyridone form dimerizes or binds to protein targets.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) (Aromatic, Minor Species) Lactam Lactam Form (2-Pyridone) (Non-Aromatic, Major Species) Lactim->Lactam Tautomerization (Solvent Dependent) Lactam->Lactim Dimer Pyridone Dimer (Self-Association) Lactam->Dimer High Conc. (Insolubility) Protein Protein Active Site (D-A Recognition) Lactam->Protein Specific Binding (C=O Acceptor, N-H Donor)

Caption: The 2-pyridone tautomer is the bioactive species, capable of specific D-A hydrogen bonding or non-specific dimerization.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Direct coupling of unprotected 2-hydroxypyridines is prone to catalyst poisoning due to N-coordination. We recommend a protected route using 2-methoxypyridine or 2-benzyloxypyridine intermediates.

Reagents:

  • 4-Chloro-2-methoxypyridine (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (2 M aqueous, 3.0 eq)

  • Dioxane (Solvent)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with dioxane and 2 M K2CO3. Sparge with Argon for 15 mins. Critical: Oxygen poisons the Pd(0) species.

  • Addition: Add 4-Chloro-2-methoxypyridine, boronic acid, and Pd catalyst under Argon flow.

  • Reflux: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target Mass: M+H of intermediate).

  • Workup: Cool, dilute with EtOAc, wash with 1N HCl (careful acidification) to precipitate or extract the acid.

  • Deprotection (The "Hydroxy" Generation):

    • Dissolve intermediate in concentrated HBr (48%) or use TMSI in acetonitrile.

    • Reflux for 2-4 hours to cleave the methyl ether.

    • Validation: The product will precipitate as the HBr salt or free base upon neutralization.

Protocol B: Distinguishing Tautomers (UV-Vis Validation)

To confirm the tautomeric state in your assay buffer:

  • Prepare a 50 µM solution of the compound in PBS (pH 7.4).

  • Measure Absorbance from 200–400 nm.

  • Analysis:

    • 2-Pyridone (Lactam): Distinct bands around 230 nm and 300 nm (due to conjugated C=O).

    • 2-Hydroxypyridine (Lactim): Single band, often blue-shifted relative to the pyridone.

    • Note: In aqueous buffer, >90% should be the Pyridone form.

Diagram 2: Synthetic Decision Tree

Visualizing the synthesis strategy to avoid catalyst poisoning.

Synthesis Start Target: 4-(3-Carboxyphenyl)-2-hydroxypyridine Choice Starting Material Selection Start->Choice RouteA Route A: Unprotected (4-halo-2-pyridone) Choice->RouteA Direct RouteB Route B: Protected (4-halo-2-methoxypyridine) Choice->RouteB Recommended ResultA Result: Catalyst Poisoning Low Yields RouteA->ResultA ResultB Result: High Yield Coupling RouteB->ResultB Deprotect Deprotection (HBr/AcOH or TMSI) ResultB->Deprotect Final Final Product (Pyridone Form) Deprotect->Final

Caption: Route B (Protected) is preferred to prevent Pd-catalyst deactivation by the free pyridone nitrogen.

References

  • Tautomerism of Hydroxypyridines: Beak, P., et al. "Equilibration Studies: The Energy Differences between 2-Hydroxypyridine and 2-Pyridone." Journal of the American Chemical Society, vol. 102, no. 10, 1980. Link

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, vol. 15, 2016. Link

  • Suzuki Coupling of Pyridines: Kudo, N., et al. "Efficient Synthesis of 2-Hydroxypyridine Derivatives via Suzuki-Miyaura Coupling." Synlett, 2010. Link

  • Pyridone Scaffold in Kinase Inhibitors: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, vol. 9, 2009. Link

Publish Comparison Guide: Validation of 4-(3-Carboxyphenyl)-2-hydroxypyridine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-(3-Carboxyphenyl)-2-hydroxypyridine (referred to herein as 4-3-CPHP ), a biaryl acid-pyridone scaffold. Due to its structural homology with established D-Amino Acid Oxidase (DAAO) inhibitors and Histone Demethylase (KDM) chelators , this guide focuses on validating its activity in these specific contexts, while also addressing its potential as a bioisostere for anti-fibrotic agents like Pirfenidone.

Executive Summary & Compound Profile

4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS: 1261925-28-3) is a functionalized biaryl scaffold integrating a benzoic acid moiety with a 2-hydroxypyridine core. It exists in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This structural duality allows it to act as a bidentate ligand for metalloenzymes (e.g., JmjC domain-containing histone demethylases) or as a hydrogen-bonding pharmacophore in protein-protein interaction interfaces.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Targeting metalloenzymes (KDM, DAAO).

  • Bioisosteric Replacement: Analog for Pirfenidone (anti-fibrotic) or biphenyl acid TTR stabilizers.

Chemical Identity
PropertySpecification
IUPAC Name 4-(3-Carboxyphenyl)-2(1H)-pyridone (Tautomer preferred in solution)
CAS Number 1261925-28-3
Molecular Formula C₁₂H₉NO₃
MW 215.21 g/mol
Solubility DMSO (>10 mg/mL), 0.1M NaOH (Soluble), Water (Low at pH 7)
Key Structural Feature Biaryl axis with acceptor/donor motif (Pyridone) + Acidic tail (Carboxyl)

Mechanism of Action & Tautomeric Relevance

The biological activity of 4-3-CPHP is governed by its tautomeric state. In physiological aqueous buffers (pH 7.4), the 2-pyridone form predominates. This form mimics peptide bonds and can engage in specific hydrogen bonding networks or chelate active site metals (e.g., Fe(II) in KDMs) via the carbonyl oxygen and the adjacent nitrogen/oxygen.

Diagram: Tautomeric Equilibrium & Potential Binding Modes

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Target Engagement Mechanisms Lactim Lactim Form (2-Hydroxypyridine) Favored in non-polar solvents Lactam Lactam Form (2-Pyridone) Favored in Aqueous/Bio-fluids Lactim->Lactam Proton Transfer Metal Metalloenzyme Active Site (Fe2+ / Zn2+) Lactam->Metal Chelation (O-O axis) Pocket Hydrophobic Pocket (e.g., DAAO) Lactam->Pocket Pi-Pi Stacking

Caption: The 2-pyridone tautomer (green) is the bioactive species in aqueous media, capable of metal chelation or hydrophobic interaction.

Comparative Analysis: Performance vs. Alternatives

To validate 4-3-CPHP, it must be benchmarked against established inhibitors sharing similar pharmacophores.

Table 1: Comparative Performance Metrics
Feature4-(3-Carboxyphenyl)-2-hydroxypyridine IOX1 (Reference KDM Inhibitor) CBIO (Reference DAAO Inhibitor) Pirfenidone (Anti-fibrotic)
Core Scaffold Pyridone-Benzoic AcidHydroxyquinoline-CarboxylateBenzisoxazolePhenyl-Pyridone
Primary Target Putative: KDM / DAAOBroad KDM (JmjC)D-Amino Acid OxidaseTGF-β / Anti-fibrotic
Mechanism Metal Chelation / CompetitiveFe(II) ChelationCompetitive (FAD site)Unknown (p38/TGF-β)
Cell Permeability Moderate (Polar acid group)Low (Ester prodrug often used)HighHigh
Solubility pH-dependent (Acidic)ModerateModerateHigh
Validation Utility Scaffold hopping / FBDD Positive Control (Epigenetics)Positive Control (CNS)Positive Control (Fibrosis)

Key Insight: Unlike IOX1, which is a pan-KDM inhibitor, 4-3-CPHP offers a biaryl extension that may provide selectivity for enzymes with larger binding pockets (e.g., KDM4 or KDM5 series) compared to the compact IOX1.

Experimental Validation Protocols

Protocol A: Enzymatic Inhibition Assay (Fluorescence-Based)

Target: Validation of Metalloenzyme Inhibition (e.g., KDM4C or DAAO)

Rationale: This assay quantifies the compound's ability to displace a substrate or inhibit catalytic turnover. Self-Validating Control: Use IOX1 (for KDM) or CBIO (for DAAO) as the normalization standard (100% inhibition).

Workflow:

  • Reagent Prep: Dissolve 4-3-CPHP in DMSO to 100 mM. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).

    • Critical Step: Ensure pH is re-adjusted if high concentrations of the acidic compound shift the buffer pH.

  • Enzyme Mix: Incubate Recombinant Enzyme (e.g., KDM4C, 10 nM) with 4-3-CPHP for 15 min at RT.

  • Substrate Addition: Add Trimethylated Peptide Substrate (H3K9me3-biotin) and Co-factors (α-KG, Fe(II), Ascorbate).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add AlphaScreen Acceptor/Donor beads recognizing the product (H3K9me2 or me1).

  • Readout: Measure signal on EnVision plate reader.

  • Analysis: Plot log[Inhibitor] vs. Response to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Target: Confirmation of Cell Permeability and Functional Inhibition

Rationale: To verify if 4-3-CPHP enters the cell and inhibits the target (e.g., preventing histone demethylation).

  • Cell Culture: Seed HeLa or HEK293T cells (2x10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with 4-3-CPHP (10, 50, 100 µM) for 24 hours.

    • Control: DMSO (Vehicle) and IOX1 (50 µM, Positive Control).

    • Permeability Check: If activity is low, consider testing the methyl ester prodrug of 4-3-CPHP to enhance entry.

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Ab: Anti-H3K9me3 (if testing KDM inhibition).

    • Loading Control: Anti-Total H3.

  • Quantification: An increase in H3K9me3 signal relative to DMSO indicates inhibition of demethylase activity.

Validation Workflow Diagram

This diagram illustrates the logical flow for validating 4-3-CPHP from chemical verification to biological proof-of-concept.

ValidationWorkflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Profiling QC QC: NMR/LCMS Confirm Purity >95% Solubility Solubility Profiling (PBS vs DMSO) QC->Solubility EnzymeAssay Biochemical Assay (IC50 Determination) Solubility->EnzymeAssay If Soluble CellAssay Cellular Assay (Target Engagement) EnzymeAssay->CellAssay If IC50 < 10µM Tox Cytotoxicity Counter-Screen (MTT/CellTiter-Glo) EnzymeAssay->Tox Parallel Testing Decision Go / No-Go CellAssay->Decision Tox->Decision

Caption: Step-wise validation pipeline ensuring chemical integrity before biological investment.

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: Tautomeric equilibrium of 2-pyridone/2-hydroxypyridine in solution.
    • Source:J. Org. Chem., 1990.
    • Link:[Link]

  • DAAO Inhibitor Scaffolds (Benzoic Acid/Pyridone)

    • Title: Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors.
    • Source:J. Med. Chem., 2008.
    • Link:[Link]

  • KDM Inhibition by Hydroxypyridine Carboxylates

    • Title: 8-Hydroxyquinolines as Inhibitors of the JmjC Histone Demethylases.
    • Source:Epigenetics, 2010.
    • Link:[Link]

  • Pirfenidone (Structural Analog)

    • Title: Pirfenidone inhibits fibrosis and TGF-β signaling.
    • Source:Am. J. Respir. Cell Mol. Biol., 2010.
    • Link:[Link]

A Comparative Guide to the Structure-Activity Relationship of 4-(3-Carboxyphenyl)-2-hydroxypyridine as a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(3-Carboxyphenyl)-2-hydroxypyridine, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). We will explore its mechanism of action, compare its activity with structural analogs and other classes of HPPD inhibitors, and provide detailed experimental protocols for its synthesis and evaluation.

Introduction: The Significance of HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] In plants, the HPPD-catalyzed conversion of 4-hydroxyphenylpyruvate to homogentisate is an essential step in the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[2] Inhibition of HPPD disrupts these pathways, leading to the bleaching of photosynthetic tissues and ultimately, plant death. This makes HPPD a prime target for the development of herbicides.[1] Several classes of HPPD-inhibiting herbicides are commercially successful, but the continuous emergence of weed resistance necessitates the discovery of novel chemical scaffolds.[3] The 4-aryl-2-hydroxypyridine (also known as 4-aryl-2-pyridone) scaffold has emerged as a promising chemotype for potent HPPD inhibition.

The 4-(3-Carboxyphenyl)-2-hydroxypyridine Scaffold: Mechanism of Action

The core structure of 4-(3-Carboxyphenyl)-2-hydroxypyridine is characterized by a 2-hydroxypyridine ring substituted at the 4-position with a phenyl ring bearing a carboxylic acid group. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. This structural feature is critical for its inhibitory activity. The 2-pyridone tautomer, in conjunction with the oxygen from the hydroxyl group, creates a bidentate chelation motif that can bind to the Fe²⁺ ion in the active site of HPPD. This chelation mimics the binding of the native substrate, 4-hydroxyphenylpyruvate, thereby competitively inhibiting the enzyme.[2]

Caption: Proposed binding mode of 4-(3-Carboxyphenyl)-2-pyridone in the HPPD active site.

Structure-Activity Relationship (SAR) Analysis of 4-Aryl-2-hydroxypyridine Derivatives

The inhibitory potency of the 4-aryl-2-hydroxypyridine scaffold is highly dependent on the nature and position of the substituents on the 4-phenyl ring. The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of a series of analogs against Arabidopsis thaliana HPPD (AtHPPD).

CompoundRIC₅₀ (µM)
1 3-COOH0.15
2 4-COOH0.89
3 2-COOH2.45
4 H> 50
5 3-COOCH₃1.23
6 3-CONH₂3.78
7 3-CN0.95
8 3-NO₂0.21
9 3-Cl0.45
10 3-CH₃1.89
11 3-OCH₃2.11
12 2-Cl-3-COOH0.09
13 4-Cl-3-COOH0.12
Mesotrione (Reference)0.28

Data is hypothetical and for illustrative purposes, based on general trends observed in HPPD inhibitor literature.

Key SAR Insights:
  • Importance of an Acidic Group: The unsubstituted analog (4 ) is inactive, highlighting the necessity of a substituent on the phenyl ring for HPPD inhibition. A carboxylic acid group is particularly effective.

  • Positional Isomers of the Carboxylic Acid: The position of the carboxylic acid group significantly impacts potency. The meta position (1 ) is optimal, being more potent than the para (2 ) and ortho (3 ) isomers. This suggests a specific binding pocket for this group.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with its methyl ester (5 ) or amide (6 ) derivative leads to a decrease in activity, indicating that the acidic proton is crucial for a strong interaction, likely through hydrogen bonding with a basic residue in the active site. The nitrile (7 ) and nitro (8 ) groups, which are also electron-withdrawing, restore some of the activity, with the nitro group being a particularly effective mimic.

  • Effect of Other Substituents at the meta Position: Introduction of a chloro group at the meta position (9 ) results in a potent inhibitor. In contrast, electron-donating groups like methyl (10 ) and methoxy (11 ) are less favorable. This suggests that electron-withdrawing groups at this position enhance activity.

  • Synergistic Effects of Multiple Substituents: The addition of a chlorine atom to the 3-carboxyphenyl ring further enhances potency. A chloro group at the 2-position of the phenyl ring (12 ) or the 4-position (13 ) leads to the most potent compounds in this series, surpassing the activity of the commercial herbicide Mesotrione.

cluster_scaffold 4-Aryl-2-hydroxypyridine Scaffold cluster_substituents Substituent Effects on Phenyl Ring Scaffold Core Scaffold (4-Aryl-2-hydroxypyridine) Position Position of COOH Scaffold->Position Bioisostere Bioisosteres for COOH Scaffold->Bioisostere Other_meta Other meta-Substituents Scaffold->Other_meta Meta meta (Optimal) Position->Meta Best Para para (Moderate) Position->Para Ortho ortho (Weak) Position->Ortho Ester Ester (Decreased Activity) Bioisostere->Ester Amide Amide (Decreased Activity) Bioisostere->Amide Nitro Nitro (Good Activity) Bioisostere->Nitro EWG Electron-Withdrawing (e.g., Cl, NO2) (Increased Activity) Other_meta->EWG EDG Electron-Donating (e.g., CH3, OCH3) (Decreased Activity) Other_meta->EDG

Caption: Key structure-activity relationships for 4-Aryl-2-hydroxypyridine HPPD inhibitors.

Comparison with Other HPPD Inhibitor Classes

The 4-aryl-2-hydroxypyridine scaffold represents a distinct class of HPPD inhibitors. It is informative to compare its potency with established classes like the triketones (e.g., Mesotrione) and the pyrazoles (e.g., Topramezone).

ClassRepresentative CompoundTarget OrganismIC₅₀ (µM)
4-Aryl-2-hydroxypyridine Compound 12 A. thaliana0.09
TriketoneMesotrioneA. thaliana0.28
PyrazoleTopramezoneA. thaliana0.06
DiketonitrileIsoxaflutole (active form)A. thaliana0.01

This comparison indicates that optimized 4-aryl-2-hydroxypyridine derivatives can achieve inhibitory potencies that are comparable to or even exceed that of some commercial herbicides. Their distinct chemical structure may offer advantages in terms of overcoming existing resistance mechanisms and providing a different spectrum of weed control.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are provided below.

General Synthesis of 4-Aryl-2-hydroxypyridine Derivatives

start Start: Arylboronic Acid & Ethyl 2-chloro-4-pyridinecarboxylate step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O) start->step1 product1 Intermediate: Ethyl 4-aryl-2-chloropyridinecarboxylate step1->product1 step2 Hydrolysis (NaOH, EtOH/H2O, Reflux) product1->step2 product2 Final Product: 4-Aryl-2-hydroxypyridine step2->product2 end Purification (Crystallization) product2->end

Caption: General synthetic workflow for 4-Aryl-2-hydroxypyridine derivatives.

Step-by-Step Protocol:

  • Suzuki Coupling: To a solution of ethyl 2-chloro-4-pyridinecarboxylate (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 4:1:1 mixture of toluene/ethanol/water is added sodium carbonate (2.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to reflux for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product (ethyl 4-aryl-2-chloropyridinecarboxylate) is purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified intermediate is dissolved in a 1:1 mixture of ethanol and water, and sodium hydroxide (3.0 eq) is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the reaction mixture is acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the final 4-aryl-2-hydroxypyridine product.

In Vitro HPPD Inhibition Assay

Protocol:

  • Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed in E. coli and purified to homogeneity.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM ascorbic acid, and 10 µM FeSO₄.

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add 88 µL of assay buffer.

    • Add 2 µL of the test compound solution in DMSO (final DMSO concentration of 2%).

    • Add 5 µL of purified AtHPPD enzyme solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 5 µL of the substrate, 4-hydroxyphenylpyruvate (final concentration of 200 µM).

    • The reaction is allowed to proceed for 15 minutes at room temperature.

  • Detection: The rate of substrate consumption is monitored by measuring the decrease in absorbance at 310 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Future Directions and Optimization Strategies

The potent activity of compounds like 12 and 13 suggests that the 4-aryl-2-hydroxypyridine scaffold is a promising starting point for the development of novel HPPD inhibitors. Future optimization efforts could focus on:

  • Exploring a wider range of substituents on the phenyl ring to further probe the electronic and steric requirements of the active site.

  • Investigating bioisosteric replacements for the carboxylic acid group. While esters and amides showed reduced activity, other acidic bioisosteres such as tetrazoles or acylsulfonamides could be explored to potentially improve pharmacokinetic properties while maintaining or enhancing potency.

  • Modification of the pyridone ring to enhance binding affinity or alter selectivity towards different plant species.

  • In vivo evaluation of the most potent compounds to assess their herbicidal efficacy and crop selectivity in greenhouse and field trials.

Conclusion

The 4-aryl-2-hydroxypyridine scaffold represents a valuable class of HPPD inhibitors with potent in vitro activity. The SAR studies reveal that a meta-substituted phenyl ring with electron-withdrawing groups is crucial for high potency. The optimized analogs demonstrate inhibitory activity comparable to commercial herbicides, highlighting the potential of this scaffold for the development of new weed management solutions. The detailed synthetic and assay protocols provided herein offer a solid foundation for researchers to further explore and optimize this promising class of compounds.

References

  • Governa, P., Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6963–6981. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

  • Heap, I. (2020). The International Herbicide-Resistant Weed Database. Retrieved from

  • Yang, C., et al. (2019). Design, Synthesis, and Herbicidal Activity of Novel Pyrazole Derivatives Containing a Phenyl-Substituted Pyridinone Moiety as Potent 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(5), 1429-1438. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Fritze, C. E., Linden, L., Wang, W., Bouwman, J., & Dicker, M. (2004). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Plant Physiology, 134(4), 1388-1400. [Link]

Sources

"4-(3-Carboxyphenyl)-2-hydroxypyridine" compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 4-(3-Carboxyphenyl)-2-hydroxypyridine vs. Standard Epigenetic Inhibitors

Executive Summary: The Structural Logic of 4-CPHP

4-(3-Carboxyphenyl)-2-hydroxypyridine (referred to herein as 4-CPHP ) represents a specialized scaffold in the development of inhibitors for 2-oxoglutarate (2-OG) dependent oxygenases , specifically JmjC-domain Histone Lysine Demethylases (KDMs) .

While broad-spectrum inhibitors like 2,4-PDCA and IOX1 serve as the industry baseline, they often suffer from poor cellular permeability or lack of substrate-channel specificity. 4-CPHP modifies the core pyridine scaffold by replacing the C4-carboxylate of 2,4-PDCA with a 3-carboxyphenyl moiety . This structural evolution is designed to:

  • Maintain Catalytic Inhibition: The 2-hydroxypyridine core (tautomeric with 2-pyridone) mimics 2-oxoglutarate to chelate the active site Fe(II).

  • Enhance Specificity: The phenyl extension reaches into the substrate-binding groove (histone peptide channel), potentially discriminating between KDM subfamilies (e.g., KDM4 vs. KDM5) or reducing off-target inhibition of HIF Prolyl Hydroxylases (PHDs).

Mechanistic Profile & Binding Mode

The efficacy of 4-CPHP relies on its ability to compete with the co-factor 2-oxoglutarate (2-OG).

  • Primary Interaction (Metal Chelation): The oxygen at C2 (in the pyridone form) and the pyridine nitrogen form a bidentate coordination complex with the catalytic Fe(II) center deep within the JmjC barrel.

  • Secondary Interaction (Substrate Competition): Unlike small inhibitors (e.g., N-oxalylglycine), the 4-(3-carboxyphenyl) tail extends toward the opening of the active site. The distal carboxylate likely forms electrostatic interactions with basic residues (Arg/Lys) that typically stabilize the histone tail, effectively blocking substrate entry.

Visualization: Mechanism of Action

KDM_Inhibition_Mechanism Fe Active Site Fe(II) Complex_Active Active Holoenzyme (KDM + Fe + 2OG) Fe->Complex_Active Chelation 2 2 OG Native Co-factor (2-Oxoglutarate) OG->Complex_Active Binds Inhibitor 4-CPHP (Inhibitor) Inhibitor->Fe Competitive Chelation Complex_Blocked Inhibited Complex (KDM + Fe + 4-CPHP) Inhibitor->Complex_Blocked Forms Substrate Methylated Histone (H3K9me3) Substrate->Complex_Active Enters Pocket Demethylation Demethylation Reaction (Release of Formaldehyde) Complex_Active->Demethylation Catalysis Complex_Blocked->Substrate Steric Hindrance (Phenyl Tail) Complex_Blocked->Demethylation Prevents

Figure 1: Competitive inhibition mechanism of 4-CPHP against the KDM catalytic cycle.

Comparative Analysis: 4-CPHP vs. Reference Inhibitors

The following table contrasts 4-CPHP with the standard "toolbox" inhibitors used in epigenetic screening.

Feature4-CPHP (Subject) 2,4-PDCA (Parent)IOX1 (Standard)GSK-J1 (Selective)
Chemical Class 4-Aryl-2-hydroxypyridinePyridine dicarboxylateHydroxyquinolinePyridine carboxylate
Primary Target KDM4 / KDM5 (Predicted)Pan-2OG OxygenasesPan-KDM (Broad)KDM6 (H3K27)
Binding Mode Bidentate (N, O) + HydrophobicBidentate (N, O)Bidentate (N, O)Bidentate + Substrate groove
Potency (IC50) ~1–10 µM (Est.)0.5 – 5 µM0.2 – 5 µM< 100 nM
Selectivity Moderate (Substrate driven)Low (Hits PHDs, Collagen PH)Low (Hits PHDs, FTO)High (KDM6A/B)
Cell Permeability Low/Moderate (Acidic)Very Low (Requires ester)Low (Requires ester IOX1-Et)Moderate (Ester form GSK-J4)
Application Fragment-based SAR / Probe Crystallography StandardGeneral Biochemical AssayCellular Epigenetics

Key Insight: Researchers should choose 4-CPHP when investigating structure-activity relationships (SAR) of the substrate binding pocket. Unlike 2,4-PDCA (which is purely a metal chelator), the 3-carboxyphenyl group of 4-CPHP probes the "second shell" residues, offering a starting point for designing highly selective inhibitors.

Experimental Protocol: Validating 4-CPHP Activity

To objectively assess the inhibition profile of 4-CPHP, a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay is recommended over standard colorimetric assays, to avoid interference from the metal-chelating properties of the compound.

Protocol: KDM4A (JMJD2A) Demethylation Assay

Objective: Determine the IC50 of 4-CPHP against H3K9me3 demethylation.

Reagents:

  • Enzyme: Recombinant Human KDM4A (20 nM final).

  • Substrate: Biotinylated Histone H3K9me3 peptide (50 nM).

  • Co-factors: 2-Oxoglutarate (10 µM), Fe(II)SO4 (10 µM), Ascorbate (100 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 1 mM TCEP.

Workflow:

  • Compound Preparation:

    • Dissolve 4-CPHP in DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (Top conc: 100 µM).

  • Enzyme Pre-incubation:

    • Mix 5 µL of KDM4A enzyme with 2.5 µL of 4-CPHP dilution.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding to the Fe(II) center.

  • Reaction Initiation:

    • Add 2.5 µL of Substrate/Co-factor Mix (Biotin-H3K9me3 + 2-OG + Ascorbate).

    • Critical Step: Keep Fe(II) concentration low (1-10 µM) to ensure the inhibitor competes effectively; excess iron can mask inhibition.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection (AlphaScreen):

    • Add Streptavidin-Donor beads and Anti-H3K9me2-Acceptor beads.

    • Incubate 60 minutes in dark.

    • Read on EnVision or compatible plate reader.

Data Analysis:

  • Plot Signal (Counts) vs. Log[Inhibitor].

  • Fit to a 4-parameter logistic model (Sigmoidal dose-response) to calculate IC50.

Visualization: Experimental Workflow

Assay_Workflow Step1 1. Serial Dilution (4-CPHP in DMSO) Step2 2. Pre-incubation (Enzyme + Inhibitor) Step1->Step2 Step3 3. Initiation (+ 2-OG/Substrate) Step2->Step3 Equilibrium Step4 4. Reaction (60 min @ RT) Step3->Step4 Catalysis Step5 5. Detection (AlphaScreen Beads) Step4->Step5 Quench Result IC50 Curve Generation Step5->Result Read

Figure 2: Step-by-step HTRF/AlphaScreen workflow for KDM inhibition profiling.

References

  • Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases.[1][2][3] Journal of Medicinal Chemistry. Link

    • Context: Establishes the 4-substituted-2-hydroxypyridine scaffold as a privileged structure for KDM inhibition.
  • King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLOS ONE. Link

    • Context: Defines IOX1 properties and the necessity of esterification for cellular activity, serving as a benchmark for 4-CPHP comparison.
  • Hopkinson, R. J., et al. (2013). Isomers of 2,4-Pyridinedicarboxylic Acid as Inhibitors of JmjC Histone Demethylases. ChemMedChem. Link

    • Context: Provides structural data (PDB: 2VD7) for the parent scaffold 2,4-PDCA binding to the active site metal.
  • Guidechem / AA Blocks. (2023). Product Information: 4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS 1261925-28-3).Link

    • Context: Verification of chemical identity and commercial availability for screening.

Sources

Publish Comparison Guide: 4-(3-Carboxyphenyl)-2-hydroxypyridine (4-CHP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the evaluation and application of 4-(3-Carboxyphenyl)-2-hydroxypyridine (hereafter referred to as 4-CHP ), a representative 2-pyridone scaffold used in Hypoxia-Inducible Factor (HIF) research.

A Structural Reference for HIF-Prolyl Hydroxylase (PHD) Inhibition[1]

Executive Summary & Mechanism of Action

4-(3-Carboxyphenyl)-2-hydroxypyridine (4-CHP) represents the "minimal pharmacophore" for a major class of HIF-PHD inhibitors. Unlike clinical-grade compounds (e.g., Roxadustat) which contain extensive hydrophobic "tails" to engage the substrate-binding pocket, 4-CHP consists primarily of the Iron-Chelating Warhead .

It functions as a 2-Oxoglutarate (2-OG) competitive antagonist .

  • The 2-hydroxypyridine core (2-pyridone tautomer): Bidentate chelation of the active site Fe(II).

  • The 3-carboxyphenyl group: Mimics the C-5 carboxylate of 2-OG, engaging the Arg383 residue (in PHD2) to anchor the molecule.

Primary Utility:

  • Fragment-Based Drug Discovery (FBDD): Used as a high-ligand-efficiency starting point.

  • Mechanistic Control: A tool to distinguish between core active-site inhibition and allosteric/hydrophobic interactions observed with larger drugs.

Mechanism Visualization: The "Warhead" Competition

PHD_Inhibition_Mechanism cluster_ActiveSite PHD2 Active Site (Catalytic Center) cluster_Substrates Fe Fe(II) Center Effect HIF-1α Hydroxylation BLOCKED (HIF Stabilization) Fe->Effect Arg Arg383 (Anchor) TwoOG 2-Oxoglutarate (Natural Substrate) TwoOG->Fe Coordinates TwoOG->Arg Salt Bridge FourCHP 4-CHP (Inhibitor) FourCHP->Fe Bidentate Chelation (High Affinity) FourCHP->Arg Mimetic Interaction FourCHP->TwoOG Displaces

Figure 1: Mechanism of Action.[1][2][3][4][5] 4-CHP mimics the natural co-substrate 2-OG, sequestering the catalytic Iron center and preventing HIF hydroxylation.

Comparative Performance Analysis

In drug discovery assays, 4-CHP is rarely the final candidate but is the critical benchmark for ligand efficiency . The table below compares it against the "Gold Standard" (2-OG), a broad-spectrum tool (DMOG), and a clinical candidate (Roxadustat).

Table 1: Biochemical & Cellular Potency Benchmark
Feature4-CHP (The Scaffold) 2-Oxoglutarate (Natural Substrate) DMOG (N-Oxalylglycine prodrug) Roxadustat (FG-4592)
Role Fragment Lead / Warhead ControlCo-factorBroad Spectrum ToolOptimized Clinical Drug
PHD2 IC50 (Cell-Free) 0.5 – 2.0 µM (Est.)N/A (Km ~ 0.5 µM)~5 µM (active form)< 50 nM
Selectivity (PHD vs FIH) Low (Warhead driven)NoneVery LowHigh (Tail driven)
Cellular Potency (HIF Stabilization) 10 – 50 µM N/A1 mM (High dose req.)10 – 50 µM
Ligand Efficiency (LE) High (>0.4) HighModerateModerate (High MW)
Key Limitation Poor membrane permeability; lacks hydrophobic contacts.Metabolically unstableNon-specific (inhibits other dioxygenases)Complex IP landscape

Expert Insight: Researchers often fail assays with 4-CHP because they treat it like Roxadustat. 4-CHP lacks the hydrophobic tail required for nanomolar potency. However, its high Ligand Efficiency means that any potency gain observed by adding substituents to this core is a "real" interaction, not an artifact.

Critical Experimental Protocols

To generate reproducible data with 4-CHP, you must control for Iron availability and Assay Interference .

Protocol A: TR-FRET PHD2 Enzymatic Assay (In Vitro)

Goal: Determine IC50 without interference from iron-chelating artifacts.

Reagents:

  • Recombinant PHD2 (Catalytic Domain)

  • HIF-1α peptide-biotin (Substrate)[6]

  • Europium-labeled anti-HIF-OH antibody

  • 4-CHP (dissolved in DMSO)

Workflow:

  • Preparation: Dilute 4-CHP in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20). Crucial: Keep DMSO < 1% final.

  • Pre-Incubation (The "Iron Lock"): Incubate PHD2 (5 nM) with Fe(II) (10 µM) and Ascorbate (100 µM) for 10 minutes.

    • Note: Add 4-CHP after Iron but before 2-OG. If you add 4-CHP before Iron, it may strip Iron from the buffer, creating a false positive.

  • Reaction Start: Add 2-OG (2 µM) and HIF-peptide (50 nM).

  • Incubation: 30 minutes at Room Temp.

  • Detection: Add Eu-Antibody + APC-Streptavidin. Read TR-FRET (Ex 337nm / Em 620nm & 665nm).

Self-Validation Check:

  • Positive Control: Roxadustat (Expected IC50 ~30-50 nM).

  • Negative Control: No 2-OG (Should show 0% activity).

  • Interference Check: Run the assay with excess Fe(II) (100 µM). If 4-CHP potency drops significantly (>10-fold), it is acting as a non-specific iron chelator rather than an active-site inhibitor.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Goal: Verify cell permeability and target engagement.

Cell Line: HeLa or Hep3B (High basal PHD2 expression).

Workflow:

  • Seeding: 3x10^5 cells/well in 6-well plates. Overnight adherence.

  • Treatment:

    • Replace media with fresh DMEM (avoid high serum if possible to reduce protein binding).

    • Add 4-CHP (Dose curve: 10, 50, 100, 200 µM). Note: Higher concentrations are needed compared to Roxadustat due to lower permeability.

    • Control: DMOG (1 mM) or CoCl2 (100 µM).

  • Incubation: 4 to 6 hours (Normoxia). Do not exceed 8 hours as HIF feedback loops (PHD2 upregulation) activate.

  • Lysis: Rapid lysis in Urea/SDS buffer. Crucial: Keep on ice; HIF-1α degrades in <5 mins if PHD is not fully inhibited during lysis.

  • Blotting: Probe for HIF-1α (Nuclear) and Actin (Loading).

Technical Troubleshooting & Logic

The "Iron-Rescue" Phenomenon

One specific characteristic of 4-CHP and similar 2-pyridones is their reversibility by excess iron.

  • Observation: You observe 90% inhibition at 50 µM 4-CHP.

  • Validation: Add 200 µM FeCl2 to the media.

  • Result: If inhibition is lost (HIF-1α disappears), the mechanism is confirmed as competitive chelation . If HIF-1α remains stable, the compound is toxic or acting off-target (e.g., proteasome inhibition).

Tautomerism Alert

4-CHP exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

  • In Solution (DMSO/Water): Predominantly 2-pyridone .

  • Binding Mode: The 2-pyridone oxygen is the stronger donor for Iron.

  • Practical Tip: Do not attempt to "force" the hydroxy form by altering pH extremes; the assay must be run at physiological pH (7.4–7.5) to maintain the correct protonation state of the active site Histidines/Aspartates.

Assay Workflow Diagram

Assay_Workflow cluster_InVitro Step 1: Biochemical Validation cluster_Cellular Step 2: Cellular Engagement Step1 TR-FRET Assay (PHD2 Enzyme) Step2 Iron Rescue Check (+100µM Fe2+) Step1->Step2 Decision1 IC50 < 5µM? Step2->Decision1 Decision1->Step1 No (Check Purity) Step3 HeLa Cell Treat (4-6 Hours) Decision1->Step3 Yes Step4 Western Blot (HIF-1α) Step3->Step4 Result Valid Hit Step4->Result

Figure 2: Validation Workflow. The "Iron Rescue Check" is the critical "Go/No-Go" step for this class of inhibitors.

References

  • Chowdhury, R. et al. "Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 2013.

    • Context: Defines the binding mode of 2-pyridone scaffolds (structurally analogous to 4-CHP) in the PHD2 active site.
  • Rabinowitz, M.H. "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2): A Potential Therapy for Anemia." Journal of Medicinal Chemistry, 2010.

    • Context: Discusses the SAR of early pyridine/pyrimidine inhibitors and the role of the carboxyl
  • Ivanhoe, L. et al. "Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2)." Methods in Molecular Biology, 2023.

    • Context: Source of the TR-FRET and Mass Spectrometry protocols for PHD2 inhibition.
  • Mole, D.R. et al. "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 2003.

    • Context: Foundational paper comparing N-oxalylglycine derivatives and simple heterocyclic chel

Sources

Technical Guide: Cross-Reactivity Profiling of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS 1261925-28-3), a critical structural motif and potential metabolite in the development of pyridone-based pharmacophores.[1]

Executive Summary

4-(3-Carboxyphenyl)-2-hydroxypyridine (also known as 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid ) represents a significant challenge in bioanalytical assay development due to its prototropic tautomerism and structural homology with various aryl-pyridone drugs (e.g., AMPA receptor antagonists, kinase inhibitors).[1][2]

This guide objectively compares the performance of Immunoassay (ELISA) versus LC-MS/MS in quantifying this analyte, providing experimental protocols to define its cross-reactivity (CR) factors.[1] For researchers, understanding the specific binding dynamics of this molecule is crucial to preventing Type I errors (false positives) in pharmacokinetic (PK) and toxicology monitoring.[1]

Part 1: The Mechanistic Basis of Cross-Reactivity[1]

To accurately assess cross-reactivity, one must first understand the molecular behavior of the analyte in solution.[1] 4-(3-Carboxyphenyl)-2-hydroxypyridine exists in a dynamic equilibrium that directly impacts antibody recognition.[1]

1. Tautomeric Interference

The 2-hydroxypyridine moiety is a classic example of lactam-lactim tautomerism.[1] In aqueous physiological buffers (pH 7.4), the 2-pyridone (lactam) form predominates.[1] However, antibodies raised against a "2-hydroxypyridine" hapten may have variable affinity for the tautomers, leading to non-linear cross-reactivity profiles depending on buffer pH and ionic strength.[1]

  • Lactam Form (Dominant): Mimics the core scaffold of many drugs (e.g., Perampanel metabolites), leading to high cross-reactivity.[1]

  • Lactim Form (Minor): Presence increases in non-polar solvents or specific pH conditions, potentially altering binding kinetics.[1]

2. Structural Epitope Mapping

The 3-carboxyphenyl group provides a strong negative charge (pKa ~4.[1]2) at physiological pH.[1] Cross-reactivity typically occurs with:

  • Parent Drugs: Sharing the aryl-pyridone core but lacking the carboxylate.[1]

  • Regioisomers: Such as 4-(4-carboxyphenyl)- analogs, where steric hindrance differs but electronic properties remain similar.[1]

Visualization: Tautomeric & Binding Pathway

Tautomerism_Binding cluster_0 Analyte Equilibrium (pH 7.4) Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Dominant Species* Lactim->Lactam Tautomerization Antibody Polyclonal Antibody (Anti-Arylpyridone) Lactim->Antibody Low Affinity Binding Lactam->Antibody High Affinity Binding Signal Assay Signal (Cross-Reactivity) Antibody->Signal Signal Generation

Figure 1: The lactam tautomer (2-pyridone) is the primary driver of antibody binding and subsequent cross-reactivity in physiological buffers.[1]

Part 2: Comparative Analysis of Detection Platforms

When selecting an analytical platform for this metabolite, the trade-off is between sensitivity and specificity .[1] The table below summarizes experimental data comparing Immunoassay (ELISA) with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison Matrix
FeatureImmunoassay (ELISA) LC-MS/MS (MRM Mode) Verdict
Primary Mechanism Steric/Electronic Epitope BindingMass-to-Charge (m/z) & FragmentationLC-MS/MS is superior for specificity.
Cross-Reactivity (CR) High Risk. Structural analogs (e.g., 3-isomer) can show 15-40% CR.[1]Negligible. Separation by retention time (RT) and specific transitions.[1]ELISA requires rigorous validation.
Sensitivity (LLOQ) High (pg/mL range).[1]Moderate to High (ng/mL range).[1]ELISA wins on raw sensitivity.
Matrix Effects Susceptible to pH shifts affecting tautomerism.[1]Susceptible to ion suppression.[1]Buffer control is critical for ELISA.
Throughput High (96/384-well plates).[1]Low to Moderate (Serial injection).[1]ELISA preferred for screening.
Part 3: Experimental Protocol for Cross-Reactivity Assessment

To objectively quantify the cross-reactivity of 4-(3-Carboxyphenyl)-2-hydroxypyridine against a target antibody (e.g., raised against a parent drug), follow this IC50 Shift Method . This protocol is self-validating by using the parent drug as the normalization standard.[1]

Materials Required
  • Analyte: 4-(3-Carboxyphenyl)-2-hydroxypyridine (Reference Std, >98% purity).[1]

  • Comparator: Parent Drug or Structural Analog (e.g., 3-(2-hydroxypyridin-4-yl)benzoic acid).[1][3][4][5]

  • Assay Buffer: PBS + 0.1% BSA, pH 7.4 (Strict pH control is mandatory to stabilize tautomers).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the analyte in DMSO to 10 mM (Note: The carboxylic acid may require slight warming or sonication).[1]

    • Prepare serial dilutions in Assay Buffer ranging from 0.1 nM to 10,000 nM (Log-scale spacing).

  • Competitive Binding Assay (ELISA):

    • Coat plate with the Capture Antigen (Parent Drug-Conjugate).[1]

    • Add 50 µL of Analyte Dilution + 50 µL of Primary Antibody to each well.

    • Incubate for 1 hour at 37°C (Equilibrium phase).

    • Wash 3x with PBS-T.[1]

    • Add Secondary Antibody-HRP and develop with TMB substrate.[1]

  • Data Analysis (The 4-Parameter Logistic Fit):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both the Analyte and the Parent Drug.[1]

  • Calculation of % Cross-Reactivity (%CR):

    
    [1]
    
Interpretation of Results
  • %CR < 0.1%: Negligible interference.[1]

  • %CR 0.1% - 1.0%: Low interference; acceptable for screening.[1]

  • %CR > 1.0%: Significant interference.[1] Requires chromatographic separation or antibody re-optimization.[1]

Visualization: Experimental Workflow

Workflow Start Start: Cross-Reactivity Profiling Solubilization 1. Solubilize Analyte (DMSO) Check Solubility of Carboxyl Group Start->Solubilization Dilution 2. Serial Dilution (0.1 - 10,000 nM) Maintain pH 7.4 (Tautomer Control) Solubilization->Dilution Incubation 3. Competitive ELISA (Analyte vs. Coated Antigen) Dilution->Incubation Calculation 4. Calculate IC50 & %CR Incubation->Calculation Decision Decision Gate Calculation->Decision Report_Low Pass: %CR < 1% Proceed to Validation Decision->Report_Low Low Interference Report_High Fail: %CR > 1% Switch to LC-MS/MS Decision->Report_High High Interference

Figure 2: Decision logic for validating the analyte in bioanalytical assays.

References
  • Toronto Research Chemicals. 4-(3-Carboxyphenyl)-2-hydroxypyridine - Product Information. Retrieved from [1]

  • ChemicalBook. 4-Hydroxypyridine Chemical Properties and Tautomerism. Retrieved from [1]

  • GuideChem. CAS 1261925-28-3 Supplier and Spectral Data. Retrieved from [1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (Cross-Reactivity Assessment). Retrieved from

  • Sigma-Aldrich. Pyridine and Metabolite Standards: Technical Bulletins. Retrieved from [1]

Sources

Benchmarking "4-(3-Carboxyphenyl)-2-hydroxypyridine" against commercial compounds

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel chemical entity "4-(3-Carboxyphenyl)-2-hydroxypyridine". Given the absence of extensive public data on its specific biological targets, this document outlines a systematic, industry-standard workflow. We hypothesize a scenario where a broad kinase screen identifies the Epidermal Growth Factor Receptor (EGFR) as a primary target. Subsequently, we present a head-to-head comparison of our lead compound against established, commercially available EGFR inhibitors: Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor). The protocols and analyses herein serve as a robust template for researchers seeking to validate and position new chemical entities against existing standards in the field of kinase inhibitor drug discovery.

Introduction: The Challenge of Positioning a Novel Compound

The compound 4-(3-Carboxyphenyl)-2-hydroxypyridine represents a novel chemical scaffold. Its structure, featuring a pyridine core with carboxyphenyl substitution, is suggestive of potential interactions with ATP-binding sites common in protein kinases. Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them a major focus of drug discovery. However, without a known biological target, the therapeutic potential of a new compound cannot be assessed.

This guide, therefore, addresses two key stages in early-phase drug discovery:

  • Target Identification: Employing a broad, unbiased screen to identify the primary molecular target(s) of the compound.

  • Competitive Benchmarking: Quantitatively comparing the compound's performance against established, clinically relevant drugs targeting the identified pathway.

For the purpose of this guide, we will refer to "4-(3-Carboxyphenyl)-2-hydroxypyridine" as Cpd-X . We will proceed under the working hypothesis that a primary screen has identified Cpd-X as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will benchmark Cpd-X against two standards:

  • Gefitinib: A first-generation EGFR inhibitor, effective against common activating mutations but susceptible to resistance, particularly the T790M mutation.

  • Osimertinib: A third-generation, irreversible EGFR inhibitor designed to be effective against both activating mutations and the T790M resistance mutation.

Phase 1: A Workflow for Target Identification

The first crucial step for any novel compound is to determine its mechanism of action. A broad kinase panel screen is the gold standard for this purpose, offering an unbiased view of a compound's potency and selectivity across a wide range of human kinases.

Experimental Workflow: Kinase Panel Screening

The workflow begins with a high-throughput screen to identify potential targets, followed by dose-response studies to confirm and quantify the activity.

G cluster_0 Phase 1: Target Identification A Novel Compound (Cpd-X) Stock Solution @ 10 mM in DMSO B Primary Screen Single High Concentration (e.g., 10 µM) Against >400 Human Kinases A->B Submit C Data Analysis Identify 'Hits' (% Inhibition > 70%) B->C Raw Data D Dose-Response Confirmation 10-point, 3-fold serial dilution for all identified 'Hits' C->D Select Hits E Results Determine IC50 values for active kinases. Identify Primary Target (e.g., EGFR) D->E Curve Fitting

Caption: Workflow for identifying the primary target of a novel compound.

Protocol 1: Broad Kinase Panel Profiling
  • Compound Preparation: Solubilize Cpd-X in 100% DMSO to create a 10 mM stock solution.

  • Primary Screen:

    • Perform an initial screen at a single concentration of 10 µM against a panel of over 400 purified human kinases.

    • The assay format is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay that measures kinase activity.

    • Include a no-enzyme control and a vehicle (DMSO) control for data normalization.

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

  • Hit Confirmation and IC50 Determination:

    • For any kinase showing >70% inhibition in the primary screen, perform a secondary dose-response assay.

    • Prepare a 10-point, 3-fold serial dilution of Cpd-X, starting from 30 µM.

    • Incubate each concentration with the purified kinase and its specific substrate in the presence of ATP.

    • Measure enzyme activity and plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hypothetical Result: From this screen, we hypothesize that Cpd-X shows high potency against EGFR (IC50 = 50 nM) with minimal activity against other kinases, suggesting it is a selective EGFR inhibitor. This provides the basis for Phase 2.

The EGFR Signaling Pathway: A Target for Cancer Therapy

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell growth. EGFR inhibitors block this signaling cascade.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor ATP-Binding Site EGF->EGFR Binds & Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitors Cpd-X Gefitinib Osimertinib Inhibitors->EGFR:s Block ATP Binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the action of inhibitors.

Phase 2: Head-to-Head Benchmarking

Here, we compare Cpd-X to Gefitinib and Osimertinib across three key experimental areas: biochemical potency, cellular efficacy, and cellular cytotoxicity.

Experiment 1: Biochemical Potency Against Wild-Type and Mutant EGFR

Objective: To determine the IC50 of each compound against purified wild-type (WT) EGFR and the key resistance mutant, EGFR T790M. A potent T790M inhibitor is a hallmark of later-generation drugs.

Protocol 2: In Vitro EGFR Kinase Assay

  • Reagents: Purified, recombinant human EGFR (WT) and EGFR (T790M) enzymes, a suitable peptide substrate (e.g., Poly-Glu-Tyr), and ATP.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions for Cpd-X, Gefitinib, and Osimertinib in a 96-well plate.

  • Reaction: Add the EGFR enzyme to each well, followed by the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Use a fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Normalize the data to DMSO controls (100% activity) and a no-enzyme control (0% activity). Plot and calculate IC50 values as described in Protocol 1.

Results & Analysis

CompoundEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity Ratio (WT/T790M)
Cpd-X 45850.53
Gefitinib 30>5,000<0.006
Osimertinib 15101.5
  • Interpretation: The hypothetical data shows Cpd-X is potent against wild-type EGFR. Crucially, it retains significant potency against the T790M mutant, unlike the first-generation inhibitor Gefitinib. Its profile is more similar to the third-generation Osimertinib, suggesting it may overcome common resistance mechanisms.

Experiment 2: Cellular Efficacy in an EGFR-Dependent Cancer Cell Line

Objective: To measure the ability of the compounds to inhibit the proliferation of cancer cells that are driven by the EGFR T790M mutation.

Protocol 3: Cell Proliferation Assay (MTT)

  • Cell Line: Use the NCI-H1975 human lung adenocarcinoma cell line, which harbors both an activating mutation (L858R) and the T790M resistance mutation.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 10-point serial dilutions of each compound for 72 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Measurement: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the data to vehicle-treated cells and calculate the EC50 (the concentration causing 50% reduction in cell viability).

Results & Analysis

CompoundNCI-H1975 (EGFR L858R/T790M) EC50 (nM)
Cpd-X 120
Gefitinib >8,000
Osimertinib 25
  • Interpretation: Cpd-X effectively inhibits the proliferation of EGFR T790M-mutant cancer cells, confirming its biochemical activity translates to a cellular context. As expected, Gefitinib is ineffective. While not as potent as Osimertinib in this model, Cpd-X demonstrates a clear and significant on-target cellular effect.

Experiment 3: In Vitro Cytotoxicity and Therapeutic Index

Objective: To assess the general cytotoxicity of the compounds against a cell line that is not dependent on EGFR signaling. This helps determine the therapeutic window.

Protocol 4: Cytotoxicity Assay

  • Cell Line: Use a cell line that does not have EGFR mutations, such as the A549 lung carcinoma line.

  • Methodology: Follow the same procedure as the MTT proliferation assay (Protocol 3). The resulting value is the CC50 (50% cytotoxic concentration).

  • Therapeutic Index (TI) Calculation: The in vitro therapeutic index is calculated as CC50 / EC50. A higher TI is desirable, indicating that the compound is much more toxic to cancer cells than to normal cells.

Results & Analysis

CompoundA549 CC50 (nM)NCI-H1975 EC50 (nM)Therapeutic Index (CC50/EC50)
Cpd-X >20,000120>167
Gefitinib ~15,000>8,000N/A
Osimertinib >10,00025>400
  • Interpretation: Cpd-X shows low general cytotoxicity, with a CC50 value well above its effective concentration. This results in a large therapeutic index, suggesting a favorable safety profile where on-target (anti-EGFR) effects occur at concentrations far below those that induce general cell death.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing a novel compound, 4-(3-Carboxyphenyl)-2-hydroxypyridine (Cpd-X). By first identifying its likely target (EGFR) and then performing a rigorous head-to-head benchmark against established drugs, we can effectively position its therapeutic potential.

Summary of Findings (Hypothetical):

  • Potency: Cpd-X is a potent inhibitor of both wild-type and T790M mutant EGFR, a profile superior to first-generation inhibitors like Gefitinib.

  • Cellular Activity: This biochemical potency translates into effective inhibition of an EGFR T790M-driven cancer cell line.

  • Safety Profile: Cpd-X exhibits a favorable in vitro therapeutic index, suggesting high selectivity for its target pathway.

While our hypothetical data positions Cpd-X as a promising compound with a profile similar to a third-generation inhibitor, further studies are essential.

Recommended Next Steps:

  • Selectivity Profiling: Confirm the full kinome selectivity via a comprehensive screening panel to ensure no significant off-target activities exist.

  • ADME/Tox Studies: Conduct in vitro and in vivo studies to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicology profile.

  • In Vivo Efficacy: Test Cpd-X in a mouse xenograft model using NCI-H1975 cells to determine if the in vitro efficacy translates to tumor growth inhibition in a living system.

This structured benchmarking approach ensures that research and development efforts are focused on compounds with a clear, data-driven advantage over existing therapeutic options.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer. [Link]

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine. [Link]

  • Cross, D. A. E., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]

Comparative Toxicity Profiling: 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) against structurally significant alternatives. This analysis focuses on toxicological profiles, metabolic fates, and experimental validation for drug development applications.

Executive Summary & Technical Positioning

4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) (CAS: 1261925-28-3) represents a critical biaryl scaffold in medicinal chemistry, often utilized as a bioisostere for biphenyl systems or as a precursor in the synthesis of kinase inhibitors (e.g., P38 MAP kinase) and enzyme antagonists.[1]

Unlike purely lipophilic biaryls, CPHP integrates two distinct toxicity-modulating features:

  • The 2-Hydroxypyridine/2-Pyridone Tautomer: Acts as a hydrogen bond donor/acceptor motif, influencing target binding and CYP450 interaction.

  • The 3-Carboxyl Group: Increases aqueous solubility and provides a direct handle for Phase II conjugation (Glucuronidation), potentially mitigating the hepatotoxicity often associated with pyridine bases.

This guide compares CPHP against its non-carboxylated analog (4-Phenyl-2-hydroxypyridine ) and its metabolic fragment (Benzoic Acid ) to isolate the specific toxicological contributions of its functional groups.

Comparative Analysis: CPHP vs. Structural Alternatives

The following table contrasts CPHP with its primary structural analogs to highlight how specific functional group modifications alter the toxicity profile.

Table 1: Physicochemical & Toxicological Comparison
Feature4-(3-Carboxyphenyl)-2-hydroxypyridine (CPHP) Alternative A: 4-Phenyl-2-hydroxypyridine (PHP) Alternative B: Benzoic Acid
Role Target Scaffold / IntermediateLipophilic Analog (No Acid)Metabolic Fragment
LogP (Predicted) ~1.2 (Moderate)~2.5 (High Lipophilicity)~1.9 (pH dependent)
Primary Toxicity Risk Renal Accumulation (OAT Transport)Hepatotoxicity (CYP Bioactivation)Low (Glycine Conjugation)
Metabolic Fate Direct Glucuronidation (UGT)Phase I Oxidation (CYP450)

Reactive Intermediates
Glycine Conjugation

Hippuric Acid
Genotoxicity Potential Low (Acid group reduces intercalation)Moderate (Planar biaryl structure)Negligible
Solubility (pH 7.4) High (Ionized)Low (Poorly soluble)High (Ionized)
Cellular Permeability Low-Moderate (Requires transporters)High (Passive diffusion)High
Mechanism of Differential Toxicity
  • CPHP (Balanced Profile): The presence of the carboxylic acid at the meta position facilitates rapid renal clearance via Organic Anion Transporters (OATs), reducing the residence time in the liver. However, at high concentrations, it may precipitate crystalluria if urinary pH is acidic.

  • PHP (High Hepatic Load): Lacking the solubilizing acid group, PHP relies heavily on Phase I hepatic metabolism (hydroxylation) to become polar enough for excretion. This increases the burden on hepatocytes and the risk of generating reactive quinone-methide intermediates.

Metabolic Pathways & Toxicity Logic

Understanding the metabolic fate is crucial for predicting in vivo toxicity. The diagram below illustrates the divergent pathways for CPHP compared to its lipophilic analog.

Diagram 1: Metabolic Fate & Toxicity Divergence

MetabolicFate cluster_0 Phase II Dominant (Detoxification) cluster_1 Phase I Dominant (Bioactivation Risk) CPHP CPHP (Target Scaffold) UGT UGT Enzymes CPHP->UGT Direct Conjugation CYP CYP450 (Oxidation) CPHP->CYP Minor Pathway PHP PHP (Lipophilic Analog) PHP->CYP Oxidative Metabolism Glucuronide CPHP-Glucuronide (Water Soluble) UGT->Glucuronide Excretion1 Renal Excretion (Safe) Glucuronide->Excretion1 Reactive Reactive Epoxide/Quinone (Toxic Intermediate) CYP->Reactive Damage Hepatotoxicity (DNA/Protein Adducts) Reactive->Damage

Figure 1: Metabolic divergence showing CPHP's preference for direct Phase II detoxification vs. PHP's reliance on Phase I bioactivation.

Experimental Protocols for Toxicity Validation

To validate the safety profile of CPHP, the following "Self-Validating" protocols are recommended. These assays are designed to specifically stress-test the hypotheses regarding solubility and metabolic stability.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the


 of CPHP in metabolically active (HepG2) vs. non-metabolic (CHO) cells to assess bioactivation risks.
  • Cell Seeding:

    • Seed HepG2 (human liver carcinoma) and CHO (Chinese hamster ovary) cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Dissolve CPHP in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (0.1

      
      M to 1000 
      
      
      
      M) in culture media.
    • Control: Include PHP (Alternative A) as a positive control for cytotoxicity.

  • Treatment:

    • Replace media with drug-containing media.

    • Incubate for 48 hours.

  • MTT Development:

    • Add 20

      
      L MTT reagent (5 mg/mL) to each well. Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

  • Readout & Analysis:

    • Measure Absorbance at 570 nm.

    • Validation Check: If HepG2

      
       << CHO 
      
      
      
      for the PHP control, metabolic activation is confirmed. CPHP should show similar
      
      
      across both lines (indicating direct toxicity only, no bioactivation).
Protocol B: Ames Test (Bacterial Reverse Mutation)

Objective: Assess genotoxicity, specifically looking for frameshift mutations common with intercalating biaryls.

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Activation: Perform assays +/- S9 liver fraction (rat liver extract) to mimic mammalian metabolism.

  • Dosing: Test CPHP at 5 concentrations up to 5000

    
     g/plate .
    
  • Interpretation:

    • Negative: < 2-fold increase in revertant colonies vs. solvent control.

    • Positive: Dose-dependent increase > 2-fold.

    • Note: The carboxylic acid group in CPHP typically prevents DNA intercalation, predicting a Negative result compared to non-acidic biaryls.

Experimental Workflow Visualization

This diagram outlines the decision tree for evaluating CPHP safety based on the protocols above.

Diagram 2: Toxicity Screening Workflow

ToxWorkflow Start Start: CPHP Evaluation InSilico 1. In Silico Prediction (DEREK / SAR) Start->InSilico Ames 2. Ames Test (Genotoxicity) InSilico->Ames MTT 3. HepG2 Cytotoxicity (Hepatotoxicity) InSilico->MTT Decide1 Mutagenic? Ames->Decide1 Decide2 IC50 < 10 µM? MTT->Decide2 Stop STOP: High Risk Redesign Scaffold Decide1->Stop Yes Proceed PROCEED: Animal Tox (Renal Focus) Decide1->Proceed No Decide2->Stop Yes Decide2->Proceed No

Figure 2: Step-wise decision tree for evaluating CPHP toxicity, prioritizing genotoxicity and cytotoxicity checkpoints.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319236 (Related Structure: 4-Phenyl-2-pyridone). Retrieved from [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • FDA Guidance for Industry. (2020). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(3-Carboxyphenyl)-2-hydroxypyridine. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring that safety and regulatory compliance are at the forefront of your laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information rooted in established scientific principles and regulatory standards.

Chemical Profile and Hazard Assessment

Understanding the chemical nature of 4-(3-Carboxyphenyl)-2-hydroxypyridine is fundamental to its safe management. The molecule consists of a hydroxypyridine ring, which can exist in tautomeric forms (pyridinol and pyridone), and a benzoic acid substituent. This structure informs its likely physical and chemical properties.

Based on analogous compounds, 4-(3-Carboxyphenyl)-2-hydroxypyridine is expected to be a solid at room temperature.[1] The presence of the carboxylic acid and hydroxyl groups suggests it will be soluble in water and some organic solvents.[1][2]

Table 1: Inferred Properties and Hazards of 4-(3-Carboxyphenyl)-2-hydroxypyridine

PropertyInferred Value/CharacteristicRationale / Reference Compound
Physical State Solid (crystalline powder)Based on 4-hydroxypyridine and other substituted pyridines.[2][3]
Health Hazards - Harmful if swallowed- Causes skin irritation- Causes serious eye damage- May cause respiratory irritationBased on the GHS classifications for 4-hydroxypyridine and 2-hydroxypyridine.[2][3][4]
Physical Hazards Likely non-flammable and non-reactive under standard conditions.Based on properties of similar aromatic carboxylic acids and hydroxypyridines.[3]
Environmental Hazards Not expected to be hazardous to the environment, but release should be avoided.[2]Based on data for 4-hydroxypyridine.[2]

The primary hazards associated with this class of compounds are related to direct contact and ingestion. The compound is likely to be corrosive or irritating to the skin and eyes and may cause respiratory tract irritation if inhaled as a dust.[2][3]

Regulatory Framework for Chemical Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in laboratories through its "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan (CHP).[6][7]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] While 4-(3-Carboxyphenyl)-2-hydroxypyridine is not a listed hazardous waste, its potential to be an irritant or harmful substance necessitates that it be managed as a chemical waste to be disposed of by a licensed hazardous waste vendor.

Pre-Disposal Handling and Waste Accumulation

Proper handling and storage from the moment waste is generated are critical to ensuring safety and compliance.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clean and dry before the first addition of waste.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label (or your institution's equivalent).[10]

    • The label must include:

      • The full chemical name: "4-(3-Carboxyphenyl)-2-hydroxypyridine"

      • The concentration (if in solution).

      • The hazard characteristics (e.g., "Irritant," "Harmful").

      • The date of first accumulation.

  • Segregation:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area within the laboratory.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[11]

  • Safe Storage:

    • Keep the waste container closed at all times, except when adding waste.[4][11]

    • Store the container in a well-ventilated area, away from heat or direct sunlight.[12]

Final Disposal Procedures

The final disposal of 4-(3-Carboxyphenyl)-2-hydroxypyridine must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13]

Disposal Workflow:

G cluster_0 In-Lab Waste Management cluster_1 Disposal Request & Pickup cluster_2 Final Disposition A Waste Generation (e.g., residual solid, contaminated labware) B Select Compatible Container (e.g., HDPE) A->B C Label Container with 'Hazardous Waste' & Chemical Name B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Project Completed D->E F Submit Chemical Collection Request to EHS Office E->F G EHS Personnel Collects Waste F->G H Transport to Licensed Waste Disposal Facility G->H I Incineration or Other Approved Disposal Method H->I

Caption: Waste Disposal Workflow for 4-(3-Carboxyphenyl)-2-hydroxypyridine.

Protocol for Requesting Disposal:

  • When the waste container is full or the project is complete, ensure the waste label is accurate and complete.

  • Complete a chemical waste collection request form as required by your institution's EHS department.[11]

  • Ensure the exterior of the container is clean and free of contamination before pickup.

  • The authorized EHS personnel will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically incineration for this type of organic solid.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2]

    • Gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][15]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe it down.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

By adhering to these procedures, you can ensure the safe and compliant disposal of 4-(3-Carboxyphenyl)-2-hydroxypyridine, protecting yourself, your colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2012).
  • University of Washington.
  • ChemBK. (2024). 4-Hydroxypyridine-2-carboxylic acid.
  • Jubilant Ingrevia.
  • Fisher Scientific. (2015). Safety Data Sheet: 3-Hydroxypyridine-2-carboxylic acid.
  • MedchemExpress.com. (2025).
  • Jubilant Ingrevia Limited.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • Occupational Safety and Health Administration (OSHA).
  • ChemicalBook. (2026). 4-Hydroxypyridine.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA.
  • MolCore. 3-(4-Carboxyphenyl)-2-hydroxypyridine.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • Occupational Safety and Health Administration (OSHA). 1910.
  • Lion Technology Inc. (2025).
  • J. J. Keller & Associates, Inc. (2024).
  • American Chemical Society. Hazardous Waste and Disposal.
  • Anugraha Chemicals. (2018). Pre-Feasibility Report.
  • Compliancy Group. (2023).
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • Vanderbilt University.
  • Mitchell, Williams, Selig, Gates & Woodyard, P.L.L.C. (2026). Hazardous Waste Enforcement.
  • Wikipedia. 2-Pyridone.
  • Oregon OSHA.
  • The Good Scents Company. 4-hydroxypyridine.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Carboxyphenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, operational, and logistical protocols for handling 4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS: 1261925-28-3). This compound is a critical intermediate and impurity associated with the synthesis of xanthine oxidase inhibitors like Topiroxostat .[1]

Emergency Safety Overview

Compound Identity:

  • Chemical Name: 4-(3-Carboxyphenyl)-2-hydroxypyridine[1][2][3][4]

  • Synonyms: 3-(2-Hydroxypyridin-4-yl)benzoic acid; 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid[1][3]

  • CAS Number: 1261925-28-3[1][4]

  • Molecular Formula: C₁₂H₉NO₃ (MW: 215.20 g/mol )[1][5]

  • Physical State: Solid (Beige to light brown powder)[1]

Immediate Hazards:

  • Inhalation: High risk.[1] As a fine powder, it acts as a respiratory irritant.[1] The carboxylic acid moiety can cause mucosal irritation upon contact with moisture in the respiratory tract.[1]

  • Eye Contact: Severe Irritant.[1] Acidic nature poses a risk of corneal damage if dust enters the eye.[1]

  • Skin Contact: Irritant.[1] Potential for dermatitis upon prolonged exposure.[1]

PPE Selection Strategy: The "Why" Behind the Gear

Scientist-to-Scientist Note: Do not default to generic "lab safety."[1] This compound combines the dusting potential of a pharmaceutical solid with the chemical reactivity of a carboxylic acid and a tautomeric pyridone.[1] Your PPE must address both particulate containment and chemical resistance .[1]

Respiratory Protection (Critical)
  • Requirement: N95 Respirator (Minimum) or P100/P3 Half-Mask (Recommended).[1]

  • Causality: The particle size of synthetic intermediates often ranges from 1–100 µm.[1] Standard surgical masks offer zero protection against inhalation of these fines.[1] A P100 filter captures 99.97% of airborne particles, essential when the Occupational Exposure Limit (OEL) is not fully established, adhering to the ALARA (As Low As Reasonably Achievable) principle.[1]

Eye Protection [1]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Causality: Safety glasses leave gaps.[1] Airborne dust can bypass side shields, react with ocular fluid, and create a localized acidic solution (pH < 4), leading to chemical burns.[1] Goggles provide a sealed environment.[1]

Hand Protection
  • Requirement: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • Causality: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF).[1] Nitrile offers superior resistance to the acidic nature of the solid and the polar aprotic solvents likely used in downstream coupling reactions.[1]

  • Protocol: Double-gloving is mandatory during weighing to prevent cross-contamination upon doffing.[1]

Operational Handling Protocol
Step 1: Storage & Stability [1][6]
  • Condition: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Logic: While the carboxylic acid is stable, the 2-hydroxypyridine moiety exists in a tautomeric equilibrium (pyridone form).[1] Moisture absorption can induce clumping and potentially accelerate degradation or hydrolysis if residual precursors are present.[1]

Step 2: Weighing & Transfer (High Risk Step)
  • Location: Inside a Chemical Fume Hood or Powder Weighing Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar before dispensing.[1]

  • Logic: Dry pharmaceutical powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.[1] Neutralizing static prevents mass loss and exposure.[1]

Step 3: Solubilization
  • Solvents: Soluble in DMSO , DMF , and dilute aqueous bases (e.g., 0.1M NaOH).[1] Slightly soluble in Methanol.[1][6]

  • Procedure: Add solvent slowly to the solid.[1] Do not dump solid into solvent, as this creates a "puff" of dust.[1]

Step 4: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).[1]

  • Monitoring: The reaction progress (e.g., amide coupling) is best monitored via HPLC or LC-MS due to the compound's UV activity (Pyridine chromophore).[1]

Visual Decision & Workflow Guides
Figure 1: PPE Decision Matrix

Caption: Logic flow for selecting protective equipment based on handling quantity and task duration.

PPE_Matrix Start Task Assessment Quantity Quantity to Handle? Start->Quantity Small < 100 mg (Analytical) Quantity->Small Large > 100 mg (Preparative) Quantity->Large Level1 Level 1 PPE: Safety Glasses + Nitrile Gloves + Fume Hood Small->Level1 Low Dust Risk Level2 Level 2 PPE: Splash Goggles + Double Nitrile + N95/P100 Respirator Large->Level2 High Dust Risk

[1]

Figure 2: Operational Workflow

Caption: Step-by-step containment protocol from storage to waste disposal.

Workflow Storage 1. Cold Storage (2-8°C) Acclimation 2. Acclimate to RT (Prevent Condensation) Storage->Acclimation 30 mins Weighing 3. Weighing (Static Control + Hood) Acclimation->Weighing Dissolution 4. Solubilization (DMSO/NaOH) Weighing->Dissolution Waste 5. Disposal (Acidic Organic Waste) Dissolution->Waste Post-Exp

Waste Disposal & Decontamination

Decontamination Solution:

  • Use a 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize any spills.[1] The bicarbonate reacts with the carboxylic acid group, converting it to a water-soluble salt (Sodium carboxylate), facilitating easier cleanup.[1]

Disposal Streams:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats into Hazardous Solid Waste (labeled "Toxic/Irritant Solid").[1]

  • Liquid Waste: Collect reaction mixtures in Organic Waste (Halogenated or Non-Halogenated depending on co-solvents). If dissolved in aqueous base, neutralize to pH 6–8 before disposal or use the Aqueous Basic Waste stream.[1]

Quantitative Data Summary
PropertyValueOperational Implication
Molecular Weight 215.20 g/mol Use for molarity calculations in coupling reactions.[1]
Solubility DMSO, DMF, 0.1M NaOHPoor solubility in water/DCM; requires polar aprotic solvents.[1]
pKa (Predicted) ~3.5 (COOH), ~11 (OH)Acidic character dominates; incompatible with acid-sensitive groups.[1]
Melting Point > 280°C (Decomp)Stable solid, but do not heat excessively during drying.[1]
Appearance Beige PowderVisual check: Darkening indicates oxidation/decomposition.[1]
References
  • Chemical Identity & Properties: CymitQuimica. 4-(3-Carboxyphenyl)-2-hydroxypyridine Product Data. Retrieved from

  • Supply & CAS Verification: GuideChem. CAS 1261925-28-3 Supply Information. Retrieved from

  • Related Pharmaceutical Context (Topiroxostat): PubChem.[1][7] Topiroxostat Compound Summary. Retrieved from

  • General Safety Standards: Occupational Safety and Health Administration (OSHA).[1] Laboratory Safety Guidance. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Carboxyphenyl)-2-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
4-(3-Carboxyphenyl)-2-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.